Mdmb-pica
Description
Structure
3D Structure
Properties
CAS No. |
1971007-98-3 |
|---|---|
Molecular Formula |
C21H30N2O3 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
methyl (2S)-3,3-dimethyl-2-[(1-pentylindole-3-carbonyl)amino]butanoate |
InChI |
InChI=1S/C21H30N2O3/c1-6-7-10-13-23-14-16(15-11-8-9-12-17(15)23)19(24)22-18(20(25)26-5)21(2,3)4/h8-9,11-12,14,18H,6-7,10,13H2,1-5H3,(H,22,24)/t18-/m1/s1 |
InChI Key |
BZLLFCKQFCOOSL-GOSISDBHSA-N |
Isomeric SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)N[C@H](C(=O)OC)C(C)(C)C |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(C(=O)OC)C(C)(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthetic Cannabinoid MDMB-PICA: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
MDMB-PICA (also known as 5F-MDMB-PICA and MDMB-2201) is a potent, indole-based synthetic cannabinoid that has been identified in a variety of illicitly sold products. Its high affinity and efficacy at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors contribute to its significant physiological and psychoactive effects, raising public health and safety concerns. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, metabolic pathways, and experimental protocols related to this compound. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the complex profile of this synthetic cannabinoid.
Chemical Structure and Identification
This compound is chemically designated as methyl (2S)-2-{[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoate.[1][2] Its structure features an indole (B1671886) core, a common characteristic of many synthetic cannabinoids, substituted at the 1- and 3-positions. The 1-position is occupied by a 5-fluoropentyl chain, and the 3-position is linked to a tert-leucinate methyl ester group via a carboxamide linker. The presence of a chiral center at the alpha-carbon of the tert-leucinate moiety results in two possible enantiomers, with the (S)-enantiomer being the more common and pharmacologically active form.
| Identifier | Value |
| IUPAC Name | methyl (2S)-2-{[1-(5-fluoropentyl)-1H-indole-3-carbonyl]amino}-3,3-dimethylbutanoate[1][2] |
| CAS Number | 1971007-88-1[3] |
| Molecular Formula | C₂₁H₂₉FN₂O₃[4][5][6][7] |
| Molecular Weight | 376.47 g/mol [5][6][7] |
| Canonical SMILES | COC(=O)--INVALID-LINK--NC(=O)C1=CN(CCCCCF)C2=CC=CC=C12 |
| InChI Key | CHSUEEBESACQDV-GOSISDBHSA-N[4][5] |
Physicochemical Properties
The physicochemical properties of this compound influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its stability and handling in a laboratory setting.
| Property | Value |
| Melting Point | 82-84 °C |
| Boiling Point | Not reported |
| Solubility | Soluble in dichloromethane, methanol, DMF (20 mg/ml), DMSO (5 mg/ml), and ethanol (B145695) (20 mg/ml).[4] Partially soluble in water. |
| Stability | Stable for at least 35 days when stored frozen (-20°C) in plasma.[4] Unstable in blood at room temperature and under refrigeration, where it degrades to its butanoic acid metabolite. Sufficiently stable in hair samples. |
| Appearance | White to off-white solid.[3] |
Pharmacology
This compound is a potent full agonist at both the CB1 and CB2 receptors, with a significantly higher affinity and efficacy compared to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[1][8] This high potency is believed to contribute to the severe adverse effects reported in users.
| Pharmacological Parameter | CB1 Receptor | CB2 Receptor |
| Binding Affinity (Kᵢ) | 1.24 nM[9] | Not widely reported |
| Functional Potency (EC₅₀) | 0.45 nM[5], 1.46 nM[9] | 7.4 nM[5] |
| Mechanism of Action | Full agonist[1][8] | Full agonist[1] |
In Vivo Effects:
Preclinical studies in animal models have demonstrated that this compound administration leads to a range of cannabinoid-like effects, including:
-
Hypothermia: A significant decrease in body temperature.
-
Catalepsy: A state of immobility and muscular rigidity.
-
Analgesia: A reduction in pain sensitivity.
These effects are mediated through the activation of the CB1 receptor.[9]
Signaling Pathways
Upon binding to the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), this compound initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of inhibitory G-proteins (Gᵢ/Gₒ), leading to the inhibition of adenylyl cyclase, a decrease in cyclic adenosine (B11128) monophosphate (cAMP) levels, and modulation of ion channels. Additionally, this compound has been shown to induce the recruitment of β-arrestin, a protein involved in receptor desensitization and internalization, as well as G-protein-independent signaling.
References
- 1. 5F-MDMB-PICA metabolite identification and cannabinoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. 5F-MDMB-PICA metabolite identification and cannabinoid receptor activity. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. In vitro metabolism study of ADB‐P‐5Br‐INACA and ADB‐4en‐P‐5Br‐INACA using human hepatocytes, liver microsomes, and in‐house synthesized references - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Pathway of MDMB-PICA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the core synthesis pathway of MDMB-PICA (methyl (S)-2-(1-(pent-4-en-1-yl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate), a synthetic cannabinoid. The information presented is collated from established methodologies for the synthesis of analogous indole-3-carboxamide compounds and is intended for research and informational purposes only. This guide summarizes quantitative data in structured tables, provides detailed experimental protocols for key reactions, and includes visualizations of the synthetic workflow.
I. Overview of the Synthetic Strategy
The synthesis of this compound is a multi-step process that can be broadly categorized into three key stages:
-
N-Alkylation of the Indole (B1671886) Core: The synthesis commences with the attachment of the pent-4-en-1-yl side chain to the nitrogen atom of the indole ring.
-
Formation of the Indole-3-Carboxylic Acid Intermediate: The N-alkylated indole is then converted into the corresponding carboxylic acid at the C3 position, a crucial step for the subsequent amide bond formation.
-
Amide Coupling: The final stage involves the coupling of the 1-(pent-4-en-1-yl)-1H-indole-3-carboxylic acid with the methyl ester of L-tert-leucine to yield the target compound, this compound.
II. Experimental Protocols and Data
A. Stage 1: N-Alkylation of Indole
This stage focuses on the synthesis of 1-(pent-4-en-1-yl)-1H-indole. A common and effective method for the N-alkylation of indoles is the reaction with an appropriate alkyl halide in the presence of a strong base.
Experimental Protocol:
-
To a solution of indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) is added portion-wise at 0 °C under an inert atmosphere.
-
The resulting mixture is stirred at room temperature for 1 hour.
-
5-bromo-1-pentene (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 24 hours.
-
Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| Indole | 1.0 eq | Starting material |
| Sodium Hydride (60%) | 1.2 eq | Base |
| 5-bromo-1-pentene | 1.1 eq | Alkylating agent |
| DMF | - | Anhydrous solvent |
| Typical Yield | - | 80-95% |
B. Stage 2: Synthesis of 1-(pent-4-en-1-yl)-1H-indole-3-carboxylic acid
There are several routes to achieve the carboxylation of the N-alkylated indole at the C3 position. One common laboratory-scale method involves a Vilsmeier-Haack formylation followed by oxidation. A more direct approach, often employed for analogous compounds, involves the hydrolysis of a corresponding ester, which can be formed in a one-pot reaction following N-alkylation. A procedure analogous to the synthesis of similar indole-3-carboxylic acids is presented below.
Experimental Protocol:
-
To a solution of 1-(pent-4-en-1-yl)-1H-indole (1.0 eq) in anhydrous DMF at 0 °C, trifluoroacetic anhydride (B1165640) (1.5 eq) is added dropwise.
-
The reaction mixture is stirred at room temperature for 1 hour.
-
A solution of potassium hydroxide (B78521) (3.0 eq) in methanol/water is then added, and the mixture is heated to reflux for 4 hours.
-
After cooling to room temperature, the reaction mixture is acidified with 1 M HCl.
-
The resulting precipitate is collected by filtration, washed with water, and dried to afford the crude 1-(pent-4-en-1-yl)-1H-indole-3-carboxylic acid.
-
The crude product can be further purified by recrystallization.
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| 1-(pent-4-en-1-yl)-1H-indole | 1.0 eq | Starting material |
| Trifluoroacetic anhydride | 1.5 eq | Acylating agent |
| Potassium Hydroxide | 3.0 eq | Hydrolysis reagent |
| DMF, Methanol, Water | - | Solvents |
| Typical Yield | - | 70-85% |
C. Stage 3: Amide Coupling to Yield this compound
The final step in the synthesis of this compound is the formation of the amide bond between the prepared indole-3-carboxylic acid and methyl (S)-2-amino-3,3-dimethylbutanoate (methyl L-tert-leucinate). This is typically achieved using a peptide coupling reagent.
Experimental Protocol:
-
To a solution of 1-(pent-4-en-1-yl)-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous DMF are added HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).
-
The mixture is stirred at room temperature for 15 minutes to activate the carboxylic acid.
-
Methyl (S)-2-amino-3,3-dimethylbutanoate hydrochloride (1.1 eq) is then added, and the reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is monitored by TLC or LC-MS for completion.
-
Upon completion, the reaction mixture is diluted with water and the product is extracted with ethyl acetate.
-
The combined organic layers are washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
| Reagent/Solvent | Molar Ratio/Concentration | Notes |
| 1-(pent-4-en-1-yl)-1H-indole-3-carboxylic acid | 1.0 eq | Starting material |
| Methyl (S)-2-amino-3,3-dimethylbutanoate HCl | 1.1 eq | Amine component |
| HATU | 1.1 eq | Coupling reagent |
| DIPEA | 2.0 eq | Base |
| DMF | - | Anhydrous solvent |
| Typical Yield | - | 60-80% |
III. Visualization of the Synthetic Pathway
The following diagrams illustrate the key stages in the synthesis of this compound.
MDMB-PICA: A Technical Guide to its Mechanism of Action at Cannabinoid Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDMB-PICA (also known as 5F-MDMB-PICA) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been identified in recreational drug markets worldwide.[1][2] As an indole-based synthetic cannabinoid, it is structurally related to other compounds that have been associated with significant public health risks, including hospitalizations and overdose deaths.[1] This technical guide provides an in-depth analysis of the mechanism of action of this compound at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, focusing on its binding affinity, functional potency, and the signaling pathways it activates. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of cannabinoids and their physiological effects.
Quantitative Analysis of Receptor Interaction
This compound demonstrates high affinity and potent agonist activity at both CB1 and CB2 receptors, with a notable preference for the CB1 receptor.[3] Its interaction with these receptors has been quantified through various in vitro assays, the results of which are summarized below.
Cannabinoid Receptor Type 1 (CB1)
This compound is a potent and fully efficacious agonist at the CB1 receptor.[1][4] Studies using mouse brain membranes have shown it to have a high binding affinity (Ki) of 1.24 nM.[1][5][6] In functional assays, it demonstrates a potent ability to stimulate G-protein activation, with an EC50 value of 1.46 nM in [³⁵S]GTPγS binding assays.[1][5][6] The maximal effect (Emax) of this compound in these assays is comparable to that of the full-efficacy cannabinoid agonist CP-55,940.[1] It is important to note that reported potency values can vary depending on the specific cell-based assay platform used. For instance, EC50 values for this compound at CB1 receptors in different in vitro systems have been reported as 0.45 nM, 0.70 nM, 3.26 nM, and 27.60 nM.[1][5]
| Parameter | Value | Assay System | Reference |
| Binding Affinity (Ki) | 1.24 nM | Mouse brain membranes ([³H]rimonabant) | [1][5][6] |
| 5.4 nM | HEK cells ([³H]CP-55,940) | [7] | |
| Functional Potency (EC50) | 0.45 nM | Not specified | [3] |
| 1.46 nM | Mouse brain membranes ([³⁵S]GTPγS) | [1][5][6] | |
| pEC50 = 9.35 | Fluorescence-based membrane potential | [8] | |
| Efficacy (Emax) | ~140-170% | Mouse brain membranes ([³⁵S]GTPγS) | [1] |
| 110% | Fluorescence-based membrane potential | [8] |
Cannabinoid Receptor Type 2 (CB2)
This compound also acts as a potent agonist at the CB2 receptor.[3] While much of the research has focused on its CB1 activity due to the associated psychoactive effects, its interaction with the CB2 receptor is also significant.
| Parameter | Value | Assay System | Reference |
| Binding Affinity (Ki) | Data not available in provided search results | ||
| Functional Potency (EC50) | 7.4 nM | Not specified | [3] |
| pEC50 = 8.13 | Fluorescence-based membrane potential | [8] | |
| Efficacy (Emax) | 99% | Fluorescence-based membrane potential | [8] |
Signaling Pathways
As a CB1 and CB2 receptor agonist, this compound initiates a cascade of intracellular signaling events upon binding. These receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins. The activation of these receptors by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This signaling pathway is fundamental to the physiological effects of both endogenous and synthetic cannabinoids.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a variety of well-established experimental protocols. The following are key methodologies cited in the literature.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To measure how strongly this compound binds to CB1 and CB2 receptors.
-
General Protocol:
-
Preparation of Receptor Source: Membranes are prepared from cells expressing the receptor of interest (e.g., HEK cells transfected with human CB1 receptors) or from native tissue (e.g., mouse brain membranes).[1]
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]rimonabant for CB1) that is known to bind to the receptor.[1]
-
Competition: Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture. This compound competes with the radioligand for binding to the receptor.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
References
- 1. Structure-activity relationships for 5F-MDMB-PICA and its 5F-pentylindole analogs to induce cannabinoid-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Pharmacodynamics of the Synthetic Cannabinoid, 5F-MDMB-PICA, in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5F-MDMB-PICA - Wikipedia [en.wikipedia.org]
- 4. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 8. Synthesis and functional evaluation of proteinogenic amino acid-derived synthetic cannabinoid receptor agonists related to MPP-5F-PICA, MMB-5F-PICA, and MDMB-5F-PICA - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Pharmacological Profile of MDMB-PICA: A Technical Guide
MDMB-PICA (also known as 5F-MDMB-PICA) is a potent synthetic cannabinoid receptor agonist (SCRA) that has been prevalent on the global new psychoactive substances (NPS) market.[1][2] Associated with significant public health concerns, including severe intoxications and fatalities, a thorough understanding of its pharmacological profile is critical for researchers, clinicians, and forensic toxicologists.[1][2][3] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics, pharmacodynamics, metabolism, and behavioral effects of this compound, based on preclinical studies.
Pharmacodynamics: Receptor Activity and Physiological Effects
This compound functions as a highly potent, full agonist at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1][4] In vitro studies have consistently demonstrated its high affinity and efficacy, with CB1 receptor binding affinity (IC50) measured at 2.0 nM in rat brain membranes.[1][2][5] Its potency as an agonist at the CB1 receptor is significantly higher than that of Δ9-THC.[4] The pharmacodynamic effects observed in vivo are primarily driven by the parent compound, as its major metabolites exhibit substantially weaker binding and activity at the CB1 receptor.[1][2][5]
Activation of the CB1 receptor by an agonist like this compound typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways, culminating in the characteristic effects on neurotransmission.
In vivo studies in rodent models confirm that this compound elicits a classic triad (B1167595) of cannabinoid-like effects: hypothermia, catalepsy, and analgesia.[3] These effects are dose-dependent and correlate significantly with the circulating plasma concentrations of the parent drug.[1][2][5]
Behavioral and Neurochemical Effects:
-
Dopamine (B1211576) Release: Acute administration of this compound (0.01 mg/kg, i.p.) has been shown to stimulate dopamine release in the nucleus accumbens shell of adolescent mice, an effect not observed in adult mice, suggesting a heightened vulnerability of the adolescent brain to its rewarding properties.[6][7]
-
Reinforcing Effects: The compound exhibits reinforcing effects, as adolescent mice will learn to intravenously self-administer the drug. A dose of 2.5 µg/kg per infusion was most effective in maintaining this drug-seeking behavior.[8]
-
Long-Term Consequences: Repeated exposure during adolescence can lead to lasting behavioral abnormalities in adulthood, including anxiety-like states, compulsive-like behaviors, increased aggression, reduced social interaction, and anhedonia.[6][7][8]
| Parameter | Species | Value | Notes |
| Receptor Binding & Activity | |||
| CB1 Binding Affinity (IC₅₀) | Rat | 2.0 nM | Radioligand binding in brain membranes.[1][2][5] |
| CB1 Functional Activity (EC₅₀) | In vitro | 0.45 nM | Full agonist activity in transfected cells.[1] |
| CB2 Functional Activity (EC₅₀) | In vitro | 7.5 nM | Full agonist activity in transfected cells.[1] |
| In Vivo Effects (Effective Doses) | |||
| Hypothermia, Catalepsy, Analgesia | Mouse | 0.03 - 0.3 mg/kg | Significant effects observed in the mouse triad test.[3] |
| Hypothermia & Catalepsy | Rat | 50 - 200 µg/kg (s.c.) | Robust, dose-related effects.[5] |
| Dopamine Release (NAc) | Adolescent Mouse | 0.01 mg/kg (i.p.) | Stimulates dopamine release.[6][7] |
| Intravenous Self-Administration | Adolescent Mouse | 2.5 µg/kg/infusion | Most effective reinforcing dose.[8] |
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in rats following both subcutaneous and oral administration, revealing dose-proportional kinetics.[1] After oral administration, the drug is rapidly absorbed.[9][10] The plasma half-life is notably longer compared to many other synthetic cannabinoids.[11]
| Subcutaneous Administration in Rats [1][5] | | :--- | :--- | :--- | :--- | | Dose | 50 µg/kg | 100 µg/kg | 200 µg/kg | | Cₘₐₓ (ng/mL) | 1.72 | 3.63 | 6.20 | | t₁/₂ (min) | ~400 | ~600 | ~1000 |
| Oral Administration in Rats [9][10][11] | | :--- | :--- | | Parameter | Value Range | | Plasma Half-life (t₁/₂) | 14.82 – 26.16 h | | Volume of Distribution (Vd) | 86.43 – 205.39 L | | Plasma Clearance (CL) | 2.28 – 9.60 L/h |
Metabolism
This compound is extensively metabolized in vivo, making detection of the parent compound in biological matrices challenging long after use.[12][13] The primary metabolic pathways involve Phase I transformations, with ester hydrolysis and oxidative defluorination being the most prevalent.[4][14]
-
Ester Hydrolysis: The methyl ester group is hydrolyzed to form a carboxylic acid metabolite (this compound 3,3-dimethylbutanoic acid), a major biomarker found in biological samples.[1][12]
-
Oxidative Defluorination: The 5-fluoropentyl chain can be oxidized and defluorinated.[14]
-
Hydroxylation: Monohydroxylation on the pentyl chain (e.g., 5OH-MDMB-PICA) is another observed pathway.[1]
In vivo studies in rats detected two primary metabolites in plasma: 5F-MDMB-PICA 3,3-dimethylbutanoic acid and 5OH-MDMB-PICA. However, their plasma concentrations were significantly lower than the parent drug, and they exhibit much weaker CB1 receptor affinity, suggesting they contribute negligibly to the acute pharmacological effects.[1][2][5] Human metabolism is more extensive, with dozens of metabolites identified in urine, where the glucuronidated ester hydrolysis product is a primary biomarker.[12][13]
Experimental Protocols
The data presented in this guide are derived from key preclinical studies employing standardized methodologies.
Pharmacokinetics and Cannabinoid Effects in Rats This protocol was designed to relate pharmacokinetic parameters to pharmacodynamic effects.[2][5]
-
Subjects: Male Sprague-Dawley rats with surgically implanted jugular catheters and subcutaneous temperature transponders.[5]
-
Drug Administration: this compound (50, 100, or 200 µg/kg) or vehicle was administered subcutaneously.[5]
-
Sample and Data Collection: Blood samples were collected via catheters at 15, 30, 60, 120, 240, and 480 minutes post-injection.[5] At each time point, rectal body temperature and catalepsy (bar test) scores were recorded.[5]
-
Analysis: Plasma concentrations of this compound and its metabolites were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[5]
Neurochemical and Behavioral Effects in Mice This protocol was used to investigate age-dependent effects on dopamine neurotransmission and behavior.[6][7]
-
Subjects: Adolescent and adult C57BL/6 mice.[6]
-
Drug Administration: A single intraperitoneal (i.p.) injection of this compound (e.g., 0.01 mg/kg) for acute studies.[6][7] For long-term studies, adolescent mice were treated for 14 consecutive days.[6][7]
-
Procedures:
-
In Vivo Microdialysis: Used to measure extracellular dopamine concentrations in the nucleus accumbens shell following acute drug administration.[6][7]
-
Behavioral Testing: A battery of tests, including the marble burying test, was conducted on adult mice that had been treated during adolescence to assess anxiety-like and compulsive-like behaviors.[6][7]
-
References
- 1. Pharmacokinetics and Pharmacodynamics of the Synthetic Cannabinoid, 5F-MDMB-PICA, in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure-activity relationships for 5F-MDMB-PICA and its 5F-pentylindole analogs to induce cannabinoid-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Pharmacokinetics and pharmacodynamics of the synthetic cannabinoid, 5F-MDMB-PICA, in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurochemical and Behavioral Characterization after Acute and Repeated Exposure to Novel Synthetic Cannabinoid Agonist 5-MDMB-PICA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic study of the synthetic cannabinoid, 5F-MDMB-PICA, in male Wistar rats | Semantic Scholar [semanticscholar.org]
- 11. Pharmacokinetic study of the synthetic cannabinoid, 5F-MDMB-PICA, in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. Metabolic Profiles of 5F-MDMB-PICA in Human Urine, Serum and Hair Samples Using LC-Q Exactive HF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 5F-MDMB-PICA metabolite identification and cannabinoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence and Pharmacological Profile of MDMB-PICA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDMB-PICA is a synthetic cannabinoid receptor agonist (SCRA) that has emerged as a compound of interest within the scientific and forensic communities. Structurally similar to other potent synthetic cannabinoids such as MDMB-PINACA and its fluorinated analog 5F-MDMB-PICA, this compound is recognized as an active and potent cannabinoid.[1] This technical guide provides a comprehensive overview of the discovery, history, and development of this compound, with a focus on its pharmacological properties and the experimental methodologies used for its characterization. Given the more extensive body of research on its fluorinated counterpart, 5F-MDMB-PICA, data for this analog is included for comparative context.
Discovery and History
This compound was first detected in September 2023 and confirmed in October 2023 by the Center for Forensic Science Research & Education (CFSRE) in toxicology specimens.[1] Like many SCRAs, it is believed to have been synthesized for research purposes and subsequently appeared on the illicit drug market.[2] Its structural relative, 5F-MDMB-PICA, was first identified in 2016 and became one of the most prevalent synthetic cannabinoids detected in the United States by 2019.[3] The emergence of these compounds highlights the continuous evolution of novel psychoactive substances (NPS), posing significant challenges for detection and regulation.
Chemical and Pharmacological Properties
This compound is characterized by an indole (B1671886) core, distinguishing it from the indazole core of some other SCRAs. Its IUPAC name is methyl 3,3-dimethyl-2-[(1-pentylindole-3-carbonyl)amino]butanoate.[1] The primary mechanism of action for this compound, like other synthetic cannabinoids, is the activation of the cannabinoid receptors CB1 and CB2.[4]
The following tables summarize the available quantitative data for this compound and its more extensively studied analog, 5F-MDMB-PICA.
Table 1: Pharmacological Data for this compound
| Parameter | Value | Source |
| Receptor Activity | Active and potent synthetic cannabinoid | [1] |
Note: Specific quantitative pharmacological data for this compound is limited in the current scientific literature.
Table 2: Pharmacological Data for 5F-MDMB-PICA
| Parameter | Value | Receptor | Assay | Source |
| Binding Affinity (Ki) | 1.24 nM | Human CB1 | [3H]rimonabant binding | [5] |
| Functional Potency (EC50) | 1.46 nM | Human CB1 | [35S]GTPγS functional assay | [5] |
| 0.45 nM | Human CB1 | Not specified | [6] | |
| 7.5 nM | Human CB2 | Not specified | [6] | |
| In Vivo Potency | 120 times more potent than Δ9-THC | Not specified | Rat drug discrimination studies | [3] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies commonly employed in the study of synthetic cannabinoids like this compound.
Synthesis of this compound Analogs
A general synthesis for indole-based synthetic cannabinoids like 5F-MDMB-PICA has been described.[4] The process typically involves a multi-step procedure:
-
N-alkylation of the indole core: The indole starting material is reacted with an alkyl halide (e.g., 1-bromo-5-fluoropentane (B147514) for 5F-MDMB-PICA) in the presence of a base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF).[4]
-
Introduction of the carbonyl group: The N-alkylated indole is then acylated at the 3-position.[4]
-
Amide coupling: The resulting carboxylic acid intermediate is coupled with the appropriate amino acid ester (e.g., methyl L-tert-leucinate) using coupling reagents like EDC·HCl and HOBt in a suitable solvent.[4]
In Vitro Pharmacological Assays
These assays are used to determine the binding affinity of a compound for a specific receptor. For cannabinoid receptors, a common protocol involves:
-
Membrane Preparation: Membranes are prepared from cells expressing the cannabinoid receptor of interest (e.g., HEK-293 cells transfected with human CB1 receptors) or from animal brain tissue.[5]
-
Competition Binding: The membranes are incubated with a radiolabeled ligand (e.g., [3H]rimonabant for CB1) and varying concentrations of the test compound (e.g., 5F-MDMB-PICA).[5]
-
Detection and Analysis: The amount of bound radioligand is measured, and the data is analyzed to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound.[5]
These assays measure the functional activity of a compound at a G-protein coupled receptor, such as the CB1 receptor. The general steps are:
-
Membrane Preparation: Similar to binding assays, membranes expressing the receptor are used.[5]
-
Assay Reaction: The membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.[5] Agonist binding to the receptor stimulates the binding of [35S]GTPγS to the G-protein.
-
Measurement and Analysis: The amount of bound [35S]GTPγS is quantified, and the data is used to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) of the compound.[5]
In Vivo Studies
Animal models are used to investigate the physiological and behavioral effects of synthetic cannabinoids.
-
Drug Administration: A specific dose of the compound is administered to the animals, often via oral or subcutaneous routes.[2]
-
Sample Collection: Blood samples are collected at various time points after administration.[2]
-
Bioanalysis: The concentration of the parent drug and its metabolites in the plasma is quantified using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7]
-
Data Analysis: Pharmacokinetic parameters such as half-life (t1/2), volume of distribution (Vd), and clearance (CL) are calculated.[2]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the primary signaling pathway activated by this compound and a typical experimental workflow for its pharmacological characterization.
References
- 1. Monographs [cfsre.org]
- 2. Pharmacokinetic study of the synthetic cannabinoid, 5F-MDMB-PICA, in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Structure-activity relationships for 5F-MDMB-PICA and its 5F-pentylindole analogs to induce cannabinoid-like effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and Pharmacodynamics of the Synthetic Cannabinoid, 5F-MDMB-PICA, in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of the synthetic cannabinoid, 5F-MDMB-PICA, in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Cannabinoid Receptor Agonist MDMB-PICA: A Technical Guide to its Receptor Binding Affinity and Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDMB-PICA is a synthetic cannabinoid receptor agonist (SCRA) that has been identified in forensic samples and is associated with significant public health concerns. As a potent activator of the cannabinoid receptors, particularly the CB1 receptor, understanding its pharmacological profile is crucial for predicting its physiological and toxicological effects. This technical guide provides an in-depth overview of the receptor binding affinity and efficacy of this compound, compiled from peer-reviewed scientific literature. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of pharmacology, toxicology, and medicinal chemistry.
Receptor Binding Affinity and Efficacy Data
The following tables summarize the quantitative data on the binding affinity (Ki) and functional efficacy (EC50) of this compound for the human cannabinoid receptors CB1 and CB2. These values have been determined through various in vitro experimental models, including assays with rodent brain tissue and cell lines transfected with human cannabinoid receptors. It is important to note that variations in experimental conditions, such as the radioligand used, cell type, and specific assay protocol, can contribute to differences in the reported values across studies.
| Receptor | Assay Type | Ligand | Tissue/Cell Line | Ki (nM) | Reference |
| CB1 | Radioligand Binding | [³H]rimonabant | Mouse brain membranes | 1.24 | [1][2][3][4] |
| CB1 | Radioligand Binding | [³H]SR141716A | Rat brain membranes | 2.00 ± 0.24 (IC50) | [5] |
| CB1 | Radioligand Binding | [³H]WIN55,212-2 | Rat brain membrane homogenate | 0.38 | [6] |
| CB1 | Radioligand Binding | [³H]CP-55,940 | HEK cells | 5.4 | [7] |
| CB2 | Radioligand Binding | Not Specified | Not Specified | - | - |
Table 1: this compound Receptor Binding Affinity (Ki)
| Receptor | Assay Type | Parameter | Tissue/Cell Line | EC50 (nM) | Emax (%) | Reference |
| CB1 | [³⁵S]GTPγS Binding | Potency | Mouse brain membranes | 1.46 | - | [1][2][3][4] |
| CB1 | Functional Assay | Potency | Cells transfected with human CB1 | 0.45 | - | [1][2] |
| CB1 | Functional Assay | Potency | Cells transfected with human CB1 | 0.70 | - | [1][2] |
| CB1 | Functional Assay | Potency | Cells transfected with human CB1 | 3.26 | 331 | [1][2][7] |
| CB1 | Functional Assay | Potency | Cells transfected with human CB1 | 27.60 | 83-129 | [1][2][7] |
| CB1 | Functional Assay | Potency | Not Specified | 0.21 | 92.5 | [7] |
| CB2 | Functional Assay | Potency | Cells transfected with human CB2 | 7.5 | - | [5] |
| CB2 | Functional Assay | Potency | Cells transfected with human CB2 | 0.87 | 244 | [7] |
Table 2: this compound Functional Efficacy (EC50 and Emax)
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are utilized to determine the affinity of a ligand (in this case, this compound) for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound.
Objective: To determine the inhibitory constant (Ki) of this compound at cannabinoid receptors.
Materials:
-
Membrane preparations from tissues (e.g., mouse or rat brain) or cells expressing the target cannabinoid receptor (e.g., HEK293 cells transfected with human CB1 or CB2).
-
Radiolabeled cannabinoid receptor ligand (e.g., [³H]rimonabant, [³H]SR141716A, or [³H]WIN55,212-2).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in an appropriate buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.
-
Competition Binding: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture at a specific temperature (e.g., 30°C or 37°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
The [³⁵S]GTPγS binding assay is a functional assay that measures the activation of G-protein coupled receptors (GPCRs), such as the cannabinoid receptors. Agonist binding to the receptor stimulates the exchange of GDP for GTP on the α-subunit of the G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation.
Objective: To determine the potency (EC50) and efficacy (Emax) of this compound as a cannabinoid receptor agonist.
Materials:
-
Membrane preparations expressing the cannabinoid receptor of interest.
-
[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).
-
Guanosine diphosphate (B83284) (GDP).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.
-
Assay Setup: In a multi-well plate, add the membrane preparation, GDP (to ensure G-proteins are in their inactive state), and varying concentrations of this compound.
-
Initiation of Reaction: Initiate the binding reaction by adding [³⁵S]GTPγS to each well.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Scintillation Counting: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS as a function of the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by this compound and the general workflows of the experimental protocols described above.
Conclusion
This compound is a potent synthetic cannabinoid with high affinity and efficacy at the CB1 receptor. The data presented in this guide, compiled from multiple studies, consistently demonstrate its ability to potently activate the CB1 receptor at nanomolar concentrations. The provided experimental protocols and workflow diagrams offer a foundational understanding of the methodologies used to characterize such compounds. This information is critical for the scientific community to understand the mechanism of action of novel psychoactive substances and to develop strategies to mitigate their potential harm. Further research is necessary to fully elucidate the in vivo pharmacology and toxicology of this compound and its metabolites.
References
- 1. researchgate.net [researchgate.net]
- 2. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
In Vitro Metabolism of MDMB-PICA in Human Liver Microsomes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro metabolism of the synthetic cannabinoid MDMB-PICA using human liver microsomes (HLMs). The information presented herein is curated from peer-reviewed scientific literature to support research and development activities in the fields of drug metabolism, toxicology, and pharmacology.
Introduction
This compound (methyl (S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate) is a potent synthetic cannabinoid receptor agonist that has been associated with numerous adverse health effects. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential for drug-drug interactions, and for the development of analytical methods for its detection in biological matrices. In vitro studies using human liver microsomes are a cornerstone for elucidating the phase I metabolic pathways of xenobiotics.
Experimental Protocols
A detailed understanding of the experimental setup is critical for the replication and interpretation of in vitro metabolism studies. The following protocol is a synthesized methodology based on established practices for the investigation of synthetic cannabinoid metabolism in human liver microsomes.
Materials and Reagents
-
Test Compound: this compound
-
Biological Matrix: Pooled Human Liver Microsomes (HLMs)
-
Cofactor: NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Buffer: Potassium phosphate (B84403) buffer (pH 7.4)
-
Quenching Solvent: Acetonitrile (B52724) or methanol (B129727)
-
Analytical Standards: Certified reference materials for this compound and its anticipated metabolites
Incubation Procedure
-
Preparation: A stock solution of this compound is prepared in a suitable organic solvent (e.g., methanol or dimethyl sulfoxide) and then diluted to the final working concentration in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid inhibiting enzymatic activity.
-
Pre-incubation: A mixture of pooled HLMs and potassium phosphate buffer is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the system to reach thermal equilibrium.
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of the NADPH regenerating system. A typical final incubation volume is 0.5 mL.
-
Incubation: The reaction mixture is incubated at 37°C for a specified period, often up to 60 minutes. Time-course studies are conducted by collecting aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: The reaction is terminated by the addition of a cold quenching solvent, such as acetonitrile or methanol. This step precipitates the microsomal proteins and stops all enzymatic activity.
-
Sample Preparation: The quenched samples are centrifuged to pellet the precipitated proteins. The resulting supernatant, containing the parent compound and its metabolites, is then transferred to a new tube for analysis. The supernatant may be evaporated to dryness and reconstituted in a suitable solvent for analytical injection.
Analytical Methodology
The analysis of this compound and its metabolites is typically performed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-QTOF).[1] These techniques provide the necessary sensitivity and selectivity for the detection and structural elucidation of the various metabolic products.
Data Presentation: Metabolite Profile of this compound
The in vitro metabolism of this compound in human liver microsomes results in a complex mixture of phase I metabolites. The primary metabolic pathways include ester hydrolysis and oxidative defluorination, often occurring in combination. Other observed biotransformations are hydroxylation and dehydrogenation.[2]
Table 1: Major Phase I Metabolites of this compound Identified in Human Liver Microsomes
| Metabolite ID | Biotransformation Route | Description |
| M1 | Ester Hydrolysis | Hydrolysis of the methyl ester group to form the corresponding carboxylic acid. This is a major metabolic pathway. |
| M2 | Oxidative Defluorination | Replacement of the fluorine atom on the pentyl chain with a hydroxyl group. |
| M3 | Ester Hydrolysis + Oxidative Defluorination | Combination of the two primary metabolic pathways. |
| M4 | Hydroxylation | Addition of a hydroxyl group to the pentyl chain or the indole (B1671886) ring. |
| M5 | Dehydrogenation | Formation of a double bond, often following hydroxylation. |
| M6 | N-dealkylation | Removal of the 5-fluoropentyl chain. |
Note: The relative abundance of these metabolites can vary depending on the specific experimental conditions.
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the typical experimental workflow for studying the in vitro metabolism of this compound in human liver microsomes.
Caption: Experimental workflow for this compound in vitro metabolism.
Metabolic Pathways of this compound
The following diagram illustrates the primary metabolic pathways of this compound as identified in human liver microsome studies.
Caption: Primary metabolic pathways of this compound.
Quantitative Analysis
A critical aspect of in vitro metabolism studies is the quantitative assessment of enzyme kinetics. This data is essential for predicting in vivo clearance and the potential for drug-drug interactions.
Table 2: In Vitro Kinetic Parameters for this compound Metabolism in Human Liver Microsomes
| Parameter | Value | Description |
| Km (μM) | Data not available | Michaelis-Menten constant, representing the substrate concentration at which the reaction rate is half of Vmax. |
| Vmax (pmol/min/mg protein) | Data not available | Maximum reaction velocity. |
| Intrinsic Clearance (CLint) (μL/min/mg protein) | Data not available | Ratio of Vmax to Km, representing the metabolic efficiency of the enzyme. |
Cytochrome P450 Isozyme Contribution
Identifying the specific cytochrome P450 (CYP450) isozymes responsible for the metabolism of a compound is crucial for predicting drug-drug interactions. This is typically achieved through reaction phenotyping studies using a panel of recombinant human CYP isozymes or specific chemical inhibitors.
Table 3: Contribution of Major CYP450 Isozymes to the Metabolism of this compound
| CYP450 Isozyme | Contribution to Metabolism |
| CYP1A2 | To be determined |
| CYP2B6 | To be determined |
| CYP2C9 | To be determined |
| CYP2C19 | To be determined |
| CYP2D6 | To be determined |
| CYP3A4/5 | To be determined |
Note: The specific contributions of individual CYP450 isozymes to the metabolism of this compound have not been definitively identified in the published literature. This represents a significant data gap and a key area for future research.
Conclusion
The in vitro metabolism of this compound in human liver microsomes is characterized by several key biotransformations, primarily ester hydrolysis and oxidative defluorination. This technical guide provides a synthesized protocol for conducting such studies and an overview of the known metabolic pathways. However, a significant lack of publicly available quantitative data, including kinetic parameters and specific CYP450 isozyme contributions, highlights the need for further research in this area. Such data are essential for a comprehensive understanding of the pharmacology and toxicology of this potent synthetic cannabinoid.
References
identification of MDMB-PICA metabolites in urine
An In-depth Technical Guide to the Identification of MDMB-PICA Metabolites in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent synthetic cannabinoid that has been identified in forensic and clinical cases.[1] Like many synthetic cannabinoids, this compound is extensively and rapidly metabolized in the body, making the parent compound often undetectable in urine samples.[2][3] Therefore, identifying its urinary metabolites is crucial for confirming exposure in toxicological analysis. This guide provides a comprehensive overview of the metabolic pathways of this compound, key urinary biomarkers, and the detailed analytical methodologies used for their identification and quantification.
Metabolic Pathways of this compound
The metabolism of this compound involves extensive Phase I and Phase II biotransformations.[4] Due to its fast metabolic rate, detecting the parent drug in biological matrices is difficult.[2][3] Studies utilizing human liver microsomes, hepatocytes, and analysis of authentic urine samples have elucidated several key metabolic routes.[4][5]
Phase I Metabolism: The primary Phase I metabolic reactions include:
-
Ester Hydrolysis: This is considered a major metabolic pathway, leading to the formation of a carboxylic acid metabolite (this compound-COOH).[2][3][6] This hydrolysis product is one of the most abundant metabolites found in urine samples.[7]
-
Oxidative Defluorination: The 5-fluoropentyl side chain undergoes biotransformation, often in combination with ester hydrolysis.[4][6]
-
Monohydroxylation: Hydroxyl groups can be added to various positions on the molecule, particularly the indole (B1671886) ring.[5]
-
Other Pathways: Additional observed Phase I transformations include N-dealkylation, carboxylation at the t-butyl group, and dehydrogenation.[2]
Phase II Metabolism: Following Phase I reactions, the metabolites can be conjugated with glucuronic acid to increase their water solubility for excretion.[4] This glucuronidation is a significant pathway, and cleavage of these conjugates using enzymes like β-glucuronidase is often necessary to enhance the detection of Phase I metabolites.[8][9] The ester hydrolyzed metabolite with glucuronidation is a primary biomarker for identifying misuse.[2][3]
The diagram below illustrates the principal metabolic transformations of this compound.
Quantitative Data of this compound and Metabolites in Urine
Quantitative analysis of this compound and its metabolites is essential for interpreting toxicological findings. Due to rapid metabolism, the concentration of the parent compound is typically very low or absent, while metabolites can be present in much higher concentrations.[6][10]
Table 1: Reported Concentrations in Authentic Urine Samples
| Compound | Concentration Range (ng/mL) | Median Concentration (ng/mL) | Reference |
|---|---|---|---|
| 5F-MDMB-PICA | 0.1 | 0.076 | [6][10] |
| 5F-MDMB-PICA-COOH (Ester Hydrolysis Metabolite) | 0.029 - 881.02 | Not Reported |[10] |
Table 2: Analytical Method Performance
| Compound | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Analytical Method | Reference |
|---|---|---|---|---|
| 5F-MDMB-PICA | 0.07 | 0.1 | LC-MS/MS | [7] |
| 5F-MDMB-PICA | 0.005 | 0.015 | UHPLC-MS/MS | [10] |
| 5F-MDMB-PICA-COOH | 0.005 | 0.014 | UHPLC-MS/MS |[10] |
Experimental Protocols for Metabolite Identification
The reliable requires a robust analytical workflow, encompassing sample preparation, chromatographic separation, and mass spectrometric detection.[11] Urine is the preferred biological matrix for identifying this compound abuse.[2][3]
Sample Preparation
The goal of sample preparation is to isolate and concentrate the analytes of interest from the complex urine matrix.
-
Enzymatic Hydrolysis: Since many metabolites are excreted as glucuronide conjugates, a hydrolysis step is critical for improving detection sensitivity.[8]
-
Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly employed.
-
Liquid-Liquid Extraction (LLE):
-
Protocol: Following hydrolysis, the sample pH is adjusted (e.g., to pH 7.4), and an immiscible organic solvent (e.g., ethyl acetate) is added.[7] The mixture is vortexed to facilitate the transfer of analytes into the organic layer. After centrifugation, the organic layer is separated, evaporated to dryness, and the residue is reconstituted in a suitable solvent for injection.[6][7]
-
-
Solid-Phase Extraction (SPE):
-
Protocol: SPE provides cleaner extracts compared to LLE. A common choice is a polymeric reversed-phase sorbent (e.g., Oasis HLB).[13] The SPE cartridge is first conditioned with a solvent like methanol (B129727) and then equilibrated with water.[12] The hydrolyzed urine sample is loaded onto the cartridge. The cartridge is then washed with water and/or a weak organic solution to remove interferences. Finally, the metabolites are eluted with a stronger organic solvent (e.g., methanol or acetonitrile). The eluate is then evaporated and reconstituted.[12]
-
-
Instrumental Analysis
Liquid chromatography coupled with mass spectrometry is the gold standard for the analysis of synthetic cannabinoid metabolites.[11]
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used for separation.[7][9]
-
Mobile Phase: A gradient elution is employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol with 0.1% formic acid).[7][9] This allows for the effective separation of various metabolites from matrix components.
-
-
Mass Spectrometry (MS):
-
Tandem Mass Spectrometry (LC-MS/MS): This is the most common technique for quantitative analysis.[6][11] It operates in Multiple Reaction Monitoring (MRM) mode, providing high sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for each target metabolite.
-
High-Resolution Mass Spectrometry (LC-QTOF-MS): This technique is invaluable for identifying novel or unknown metabolites.[6][7][14] It provides accurate mass measurements, which allows for the determination of the elemental composition of metabolites and their fragments, facilitating structural elucidation.[2]
-
Conclusion
The identification of this compound consumption relies heavily on the analysis of its urinary metabolites due to the parent compound's rapid and extensive biotransformation. The primary biomarkers for exposure are the ester hydrolysis product (this compound-COOH) and its glucuronidated conjugate.[2][3][4] A robust analytical strategy employing enzymatic hydrolysis followed by SPE or LLE for sample cleanup and subsequent analysis by LC-MS/MS or LC-QTOF-MS is essential for reliable detection and quantification. This technical guide provides researchers and forensic professionals with the foundational knowledge of the metabolic profile and the detailed methodologies required to accurately identify this compound metabolites in urine.
References
- 1. Monographs [cfsre.org]
- 2. ovid.com [ovid.com]
- 3. Metabolic Profiles of 5F-MDMB-PICA in Human Urine, Serum and Hair Samples Using LC-Q Exactive HF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5F-MDMB-PICA metabolite identification and cannabinoid receptor activity | RTI [rti.org]
- 5. Detection of the recently emerged synthetic cannabinoid 5F-MDMB-PICA in 'legal high' products and human urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatal intoxication with new synthetic cannabinoids 5F-MDMB-PICA and 4F-MDMB-BINACA-parent compounds and metabolite identification in blood, urine and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatal intoxication with new synthetic cannabinoids 5F-MDMB-PICA and 4F-MDMB-BINACA—parent compounds and metabolite identification in blood, urine and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of the recently emerged synthetic cannabinoid 5F-MDMB-PICA in 'legal high' products and human urine samples. | Semantic Scholar [semanticscholar.org]
- 9. diva-portal.org [diva-portal.org]
- 10. real.mtak.hu [real.mtak.hu]
- 11. Target Analysis of Synthetic Cannabinoids in Blood and Urine | Springer Nature Experiments [experiments.springernature.com]
- 12. ojp.gov [ojp.gov]
- 13. Rapid Simultaneous Determination of 11 Synthetic Cannabinoids in Urine by Liquid Chromatography-Triple Quadrupole Mass Spectrometry [mdpi.com]
- 14. researchgate.net [researchgate.net]
The Toxicology of MDMB-PICA and its Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDMB-PICA (methyl (S)-2-(1-(pentyl-1H-indole-3-carboxamido)-3,3-dimethylbutanoate) and its analogs are a class of potent synthetic cannabinoid receptor agonists (SCRAs) that have emerged as significant substances of concern in forensic and clinical toxicology. These compounds are structurally designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, by targeting the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. However, their often-higher potency and efficacy at these receptors can lead to severe and unpredictable toxicological effects, including life-threatening intoxications and fatalities. This technical guide provides a comprehensive overview of the current toxicological knowledge of this compound and its prominent analogs, with a focus on quantitative data, experimental methodologies, and the underlying cellular mechanisms.
Pharmacology and Mechanism of Action
This compound and its analogs exert their effects primarily through the activation of the CB1 receptor, which is predominantly expressed in the central nervous system, and the CB2 receptor, found mainly in the peripheral tissues and immune cells. As potent agonists, they bind to these G-protein coupled receptors, initiating a cascade of intracellular signaling events.
Signaling Pathway of CB1 Receptor Activation
The binding of a synthetic cannabinoid agonist, such as this compound, to the CB1 receptor triggers the dissociation of the heterotrimeric G-protein complex (Gαi/o, Gβ, and Gγ). The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Simultaneously, the Gβγ subunit can modulate various ion channels, including inhibiting voltage-gated calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release.
Quantitative Toxicological Data
The following tables summarize the available quantitative data for this compound and its analogs, focusing on their interaction with cannabinoid receptors.
Table 1: Cannabinoid Receptor Binding Affinities (Ki) and Functional Potencies (EC50)
| Compound | CB1 Ki (nM) | CB1 EC50 (nM) | CB2 Ki (nM) | CB2 EC50 (nM) | Reference(s) |
| 5F-MDMB-PICA | 1.24 | 0.45 - 27.60 | - | - | [1][2] |
| 5F-CUMYL-PICA | ~1.24 | - | - | - | [2] |
| 5F-MMB-PICA | - | - | - | - | [2] |
| 5F-SDB-006 | >100 | - | - | - | [2] |
| 5F-NNEI | ~10 | - | - | - | [2] |
| MDMB-4en-PINACA | 0.28 | 1.88 - 2.47 | - | - | [3][4] |
| 4F-MDMB-BINACA | - | 7.39 | - | - | [4] |
| ADB-BINACA | - | 6.36 | - | - | [4] |
| MDMB-CHMICA | - | 0.14 | - | - | [5] |
Note: '-' indicates data not available in the reviewed literature. EC50 values can vary depending on the specific functional assay used.
Table 2: Concentrations in Biological Samples from Intoxication Cases
| Compound | Sample Type | Concentration Range | Reference(s) |
| 5F-MDMB-PICA | Blood/Serum | 0.1 - 16 ng/mL | [6] |
| MDMB-CHMICA | Antemortem Blood | 5.6 ng/mL | [7] |
| MDMB-CHMICA | Postmortem Brain | 2.6 ng/g | [7] |
| MDMB-4en-PINACA | Peripheral Blood | 0.4 - 7.2 ng/mL | [3][8] |
| 4F-MDMB-BINACA | Blood/Serum | 0.25 - 6.6 ng/mL | [6] |
Experimental Protocols
This section provides an overview of the methodologies used in the toxicological assessment of this compound and its analogs.
Cannabinoid Receptor Binding Assay (Radioligand Displacement)
This assay determines the affinity of a compound for the CB1 and CB2 receptors by measuring its ability to displace a radiolabeled ligand.
Workflow:
Methodology:
-
Membrane Preparation: Homogenize rodent brain tissue or cultured cells expressing recombinant human CB1 or CB2 receptors in a suitable buffer (e.g., Tris-HCl). Centrifuge the homogenate to pellet the membranes and resuspend in fresh buffer. Determine the protein concentration of the membrane preparation.
-
Assay Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radioligand (e.g., [³H]CP55,940), and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a non-radiolabeled agonist).
-
Filtration: After incubation (e.g., 60-90 minutes at 30°C), rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding). Calculate the Kᵢ value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound at G-protein coupled receptors by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to activated G-proteins.
Methodology:
-
Membrane Preparation: Prepare membranes from cells expressing the cannabinoid receptor of interest as described for the receptor binding assay.
-
Assay Incubation: In a 96-well plate, incubate the membranes with GDP, varying concentrations of the test compound, and [³⁵S]GTPγS in an appropriate assay buffer.
-
Filtration and Quantification: Terminate the reaction by rapid filtration and quantify the amount of bound [³⁵S]GTPγS using scintillation counting.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ and Eₘₐₓ values.
In Vitro Metabolism Studies (Human Hepatocytes)
These studies identify the metabolic pathways and major metabolites of a compound.
Methodology:
-
Incubation: Incubate the test compound (e.g., at 1-10 µM) with pooled human hepatocytes in a suitable culture medium. Collect samples at various time points (e.g., 0, 0.5, 1, 2, 4, and 24 hours).
-
Sample Preparation: Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate proteins. Centrifuge the samples and collect the supernatant.
-
LC-MS/MS Analysis: Analyze the supernatant using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to identify and characterize the metabolites based on their mass-to-charge ratio and fragmentation patterns.
In Vivo Toxicological Studies (Rodent Models)
Animal models are used to assess the physiological and behavioral effects of these compounds.
Methodology:
-
Animal Model: Use a suitable rodent model, such as male Sprague-Dawley rats or C57BL/6 mice.
-
Drug Administration: Administer the test compound via a relevant route, such as intraperitoneal (IP) or subcutaneous (SC) injection, at various doses.
-
Assessment of Cannabinoid Tetrad: Measure the four characteristic effects of cannabinoid agonists in rodents:
-
Hypothermia: Monitor core body temperature using a rectal probe or implanted transponder.
-
Catalepsy: Assess the time the animal remains immobile in an unnatural posture (e.g., the bar test).
-
Analgesia: Measure the response to a noxious stimulus (e.g., the tail-flick or hot-plate test).
-
Locomotor Activity: Quantify movement in an open field arena.
-
-
Pharmacokinetic Analysis: Collect blood samples at various time points after drug administration to determine the plasma concentration of the parent compound and its metabolites using LC-MS/MS.
Metabolism of this compound and its Analogs
The metabolism of this compound and its analogs is extensive and primarily involves phase I and phase II biotransformations. Common metabolic pathways include:
-
Ester Hydrolysis: Cleavage of the methyl ester group to form the corresponding carboxylic acid metabolite. This is often a major metabolic pathway.
-
Oxidative Defluorination: For fluorinated analogs like 5F-MDMB-PICA, the fluorine atom can be replaced with a hydroxyl group.
-
Hydroxylation: Addition of hydroxyl groups to various positions on the molecule, such as the pentyl chain or the indole (B1671886) ring.
-
Glucuronidation: Conjugation of hydroxylated metabolites with glucuronic acid to increase water solubility and facilitate excretion.
The identification of specific metabolites is crucial for forensic analysis to confirm exposure to these compounds, as the parent drug may be rapidly cleared from the body.
Conclusion
This compound and its analogs represent a significant public health threat due to their high potency and potential for severe toxicity. The data and methodologies presented in this guide highlight the importance of a multi-faceted toxicological approach to understanding and mitigating the risks associated with these synthetic cannabinoids. Continued research into the pharmacology, metabolism, and in vivo effects of emerging analogs is essential for forensic laboratories, clinical toxicologists, and drug development professionals to stay ahead of this evolving class of designer drugs. The detailed experimental protocols provided serve as a foundation for researchers to conduct further investigations and contribute to a more comprehensive understanding of the toxicological profile of these dangerous substances.
References
- 1. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of natural and synthetic cannabinoids and their synergistic antiproliferative effects with cisplatin in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity, metabolism, and isozyme mapping of the synthetic cannabinoids JWH-200, A-796260, and 5F-EMB-PINACA studied by means of in vitro systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniklinik-freiburg.de [uniklinik-freiburg.de]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Solubility of MDMB-PICA: A Technical Guide for Researchers
An In-depth Analysis of the Solubility Characteristics of a Prevalent Synthetic Cannabinoid in Common Laboratory Solvents, Including Methodologies for Determination and an Overview of its Primary Signaling Pathway.
This technical guide provides a comprehensive overview of the solubility of MDMB-PICA, a potent indole-based synthetic cannabinoid. The information is tailored for researchers, scientists, and drug development professionals, offering both qualitative and quantitative data to support experimental design and execution. This document summarizes known solubility parameters, details a standard protocol for solubility determination, and illustrates the compound's primary mechanism of action through its interaction with the cannabinoid receptor type 1 (CB1).
Solubility Profile of this compound and Related Analogs
Quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, data from structurally similar analogs, particularly 5-chloro this compound, and general observations for the synthetic cannabinoid class provide valuable insights into its solubility characteristics. Synthetic cannabinoids are recognized for their lipophilic nature, leading to good solubility in various organic solvents and limited solubility in aqueous solutions.[1][2][3]
A critical review of 5F-MDMB-PICA, a closely related analog, indicates its solubility in dichloromethane (B109758) and methanol, with partial solubility in water.[4] Furthermore, reports on MDMB-4en-PINACA, another structurally related synthetic cannabinoid, confirm its solubility in organic solvents like chloroform (B151607) and also suggest partial solubility in water.[5][6]
The following table summarizes the quantitative solubility data available for a close structural analog, 5-chloro this compound, which can be used as a reliable proxy for estimating the solubility of this compound in common laboratory solvents.
| Solvent | Concentration (mg/mL) |
| Dimethylformamide (DMF) | 20 |
| Dimethyl sulfoxide (B87167) (DMSO) | 5 |
| Ethanol | 20 |
Data sourced from product information for 5-chloro this compound and a metabolite of 5F-MDMB-PICA.[7][8]
Experimental Protocol for Solubility Determination
The following protocol outlines a standard "shake-flask" method, a reliable technique for determining the thermodynamic solubility of a compound. This method is adapted from established procedures for assessing drug solubility.[9]
Objective: To determine the saturation solubility of this compound in a specific laboratory solvent at a controlled temperature.
Materials:
-
This compound (crystalline solid)
-
Selected laboratory solvent (e.g., methanol, acetonitrile, ethanol)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of crystalline this compound to a series of vials. The exact amount should be more than what is expected to dissolve.
-
Add a known volume of the selected solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the undissolved solid and the solution.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the filtered sample and the standard solutions using a validated HPLC method.
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the filtered sample by comparing its response to the calibration curve.
-
-
Data Reporting:
-
Express the solubility as the mean concentration (e.g., in mg/mL or mol/L) from replicate experiments, along with the standard deviation.
-
Signaling Pathway of this compound
This compound exerts its potent psychoactive effects primarily as an agonist of the cannabinoid receptor type 1 (CB1), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][10][11][12] The binding of this compound to the CB1 receptor initiates a cascade of intracellular signaling events.
The canonical signaling pathway involves the activation of an associated inhibitory G-protein (Gi/o).[4][7][13] This leads to the inhibition of the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4][7][9] The dissociation of the G-protein subunits also leads to the activation of G protein-gated inwardly rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium channels.[2][4]
Furthermore, CB1 receptor activation can stimulate the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases (ERK1/2).[4][6] Following prolonged activation, the receptor is phosphorylated, which promotes the binding of β-arrestin proteins. This leads to receptor desensitization, internalization, and can also trigger β-arrestin-dependent signaling pathways.[4][6][7][14] It is noteworthy that many synthetic cannabinoids, including 5F-MDMB-PICA, have demonstrated higher potency and efficacy at the CB1 receptor compared to Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[2][11][15]
Caption: this compound binding to the CB1 receptor initiates a Gi/o-mediated signaling cascade.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synthetic cannabinoid 5F-MDMB-PICA enhances the metabolic activity and angiogenesis in human brain microvascular endothelial cells by upregulation of VEGF, ANG-1, and ANG-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Signaling Pathways from Cannabinoid Receptor-1 Activation to Inhibition of N-Methyl-d-Aspartic Acid Mediated Calcium Influx and Neurotoxicity in Dorsal Root Ganglion Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. CB1 Cannabinoid Receptor Signaling and Biased Signaling [mdpi.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. ovid.com [ovid.com]
- 10. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
- 11. Structure-activity relationships for 5F-MDMB-PICA and its 5F-pentylindole analogs to induce cannabinoid-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Pharmacodynamics of the Synthetic Cannabinoid, 5F-MDMB-PICA, in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Signal transduction of the CB 1 cannabinoid receptor | Semantic Scholar [semanticscholar.org]
- 14. CB1 Cannabinoid Receptor Signaling and Biased Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of MDMB-PICA in Plasma
This document provides detailed application notes and protocols for the quantitative analysis of MDMB-PICA (methyl 2-(1-(pentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate) in plasma samples. The methodologies described are based on established analytical techniques for synthetic cannabinoids and are intended for use by researchers, scientists, and drug development professionals.
While many published methods focus on the fluorinated analog, 5F-MDMB-PICA, the protocols outlined below are directly applicable to this compound with minor adjustments to mass spectrometric parameters.
Overview of Analytical Methods
The detection and quantification of this compound in plasma are typically achieved using hyphenated chromatographic and mass spectrometric techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common methods, offering high sensitivity and selectivity.[1][2] The choice of method may depend on instrument availability, desired sensitivity, and laboratory expertise.
Key challenges in the analysis of synthetic cannabinoids like this compound include:
-
Low plasma concentrations due to high potency.[3]
-
Potential for extensive metabolism, requiring the monitoring of metabolites for a longer detection window.[4][5][6]
-
Matrix effects from complex biological samples like plasma.[3]
Quantitative Data Summary
The following table summarizes the validation parameters from various studies on the analysis of this compound and its analogs in plasma and blood.
| Analytical Method | Sample Preparation | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Reference |
| GC-MS/MS | Solid-Phase Extraction (SPE) | 0.11 | 0.50 | Not Specified | 91.40 | [3][7] |
| GC-MS | Liquid-Liquid Extraction (LLE) & Protein Precipitation | Not Specified | 10 | 0.5 - 1000 | Not Specified | [1] |
| LC-MS/MS | Liquid-Liquid Extraction (LLE) | Not Specified | Not Specified | Not Specified | Not Specified | [2][8] |
Experimental Protocols
Protocol 1: GC-MS/MS Analysis of this compound in Plasma
This protocol is adapted from a validated method for 5F-MDMB-PICA and is suitable for the quantification of this compound in human plasma.[3][7]
3.1.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., this compound-d3)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Drug-free human plasma
-
Reagent grade water
3.1.2. Sample Preparation: Solid-Phase Extraction (SPE)
-
Spiking: To 1 mL of blank plasma, add the appropriate volume of this compound standard solution to prepare calibrators and quality control (QC) samples. Add the internal standard solution.
-
Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of reagent grade water.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of reagent grade water, followed by 3 mL of a water/methanol mixture.
-
Elution: Elute the analyte with 3 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS/MS analysis.
3.1.3. GC-MS/MS Instrumental Parameters
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injection Volume: 1 µL (splitless mode).
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 1 min, ramp to 300°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ions for this compound will need to be determined by infusing a standard solution.
Protocol 2: LC-MS/MS Analysis of this compound in Plasma
This protocol is based on methods developed for the analysis of 5F-MDMB-PICA and its metabolites in plasma.[2][8]
3.2.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., this compound-d3)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Ammonium (B1175870) formate
-
Reagent grade water
-
Drug-free human plasma
3.2.2. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Spiking: To 0.5 mL of plasma in a polypropylene (B1209903) tube, add the internal standard and the appropriate amount of this compound standard for calibrators and QCs.
-
Protein Precipitation: Add 1 mL of acetonitrile, vortex for 3 minutes, and centrifuge at 3000 rpm for 5 minutes.[1]
-
Extraction: Transfer the supernatant to a new tube. Add 0.5 mL of 1 M potassium bicarbonate and 3 mL of ethyl acetate. Vortex for 3 minutes and centrifuge at 3000 rpm for 5 minutes for phase separation.[1]
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
3.2.3. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Shimadzu, Agilent, or equivalent UHPLC/HPLC system.
-
Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water with 2 mM ammonium formate.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions for this compound and the internal standard must be optimized.
Visualizations
Experimental Workflows
Caption: Workflow for LLE Sample Preparation and LC-MS/MS Analysis.
Caption: Workflow for SPE Sample Preparation and GC-MS/MS Analysis.
Metabolic Pathways of this compound Analogs
The metabolism of this compound is expected to be similar to that of 5F-MDMB-PICA. Key metabolic transformations include ester hydrolysis, oxidative defluorination (for the 5F analog), hydroxylation, and glucuronidation.[4][5] The detection of metabolites can provide a longer window of detection after consumption.[9]
Caption: Simplified Metabolic Pathways of this compound.
Conclusion
The analytical methods described provide a robust framework for the detection and quantification of this compound in plasma. Proper method validation is crucial to ensure accurate and reliable results in research and forensic applications. The choice between GC-MS/MS and LC-MS/MS will depend on the specific requirements of the study and the available instrumentation. Given the potent nature of this compound, sensitive analytical techniques are essential for its detection.
References
- 1. Pharmacokinetic study of the synthetic cannabinoid, 5F-MDMB-PICA, in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. 5F-MDMB-PICA metabolite identification and cannabinoid receptor activity | RTI [rti.org]
- 6. researchgate.net [researchgate.net]
- 7. GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of the synthetic cannabinoid, 5F-MDMB-PICA, in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. d-nb.info [d-nb.info]
Analysis of MDMB-PICA using Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note and Protocol
Introduction
MDMB-PICA is a synthetic cannabinoid that has been identified in forensic casework.[1] Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices, including biological samples and seized materials. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of synthetic cannabinoids due to its high sensitivity, selectivity, and structural elucidative capabilities. This document provides a detailed protocol for the analysis of this compound by GC-MS, aimed at researchers, scientists, and drug development professionals.
Principle
This method involves the extraction of this compound from the sample matrix, followed by separation and identification using GC-MS. The gas chromatograph separates the analyte from other components in the sample based on its volatility and interaction with the stationary phase of the analytical column. The mass spectrometer then fragments the eluted analyte and separates the resulting ions based on their mass-to-charge ratio, providing a unique fingerprint for identification and quantification.
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the sample matrix. For biological samples such as blood or plasma, extraction is necessary to isolate the analyte and remove interfering substances.
a) Liquid-Liquid Extraction (LLE)
This is a common method for extracting drugs from biological fluids.
-
Reagents and Materials:
-
Tertiary-butyl methyl ether (TBME)
-
Deionized water
-
Centrifuge tubes (15 mL)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., ethyl acetate)
-
Protocol:
-
To 1 mL of the sample (e.g., plasma) in a centrifuge tube, add 1 mL of methanol to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Add 5 mL of TBME and vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate (B1210297) for GC-MS analysis.
-
b) Solid-Phase Extraction (SPE)
SPE can provide cleaner extracts compared to LLE and is suitable for complex matrices.
-
Reagents and Materials:
-
SPE cartridges (e.g., C18)
-
Methanol
-
Deionized water
-
Elution solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol)
-
SPE manifold
-
Other materials as listed for LLE
-
-
Protocol:
-
Condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water.
-
Load 1 mL of the sample onto the cartridge.
-
Wash the cartridge with 3 mL of deionized water to remove interfering substances.
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analyte with 3 mL of the elution solvent.
-
Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.
-
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized for individual instruments.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or Split (e.g., 1:5 ratio)[2] |
| Injector Temperature | 280°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 - 2.0 mL/min[2] |
| Column | Capillary column suitable for drug analysis (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |
| Oven Temperature Program | Initial temperature of 150°C for 1 min, ramp at 40°C/min to 300°C, and hold for 3 min.[2] (Note: This program was optimized for the related compound 5F-MDMB-PICA and may require adjustment for this compound). |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV[1] |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan (e.g., m/z 40-550) for qualitative analysis and identification. Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.[2] |
| Transfer Line Temperature | 280°C |
Data Presentation
Quantitative Data
The following table summarizes key quantitative parameters for the analysis of this compound and its fluorinated analog, 5F-MDMB-PICA.
| Analyte | Matrix | Method | LOD (ng/mL) | LOQ (ng/mL) | Retention Time (min) | Reference |
| This compound | Toxicology Specimens | GC-MS | - | - | 9.74 | [1] |
| 5F-MDMB-PICA | Human Blood | GC-MS/MS | 0.11 | 0.50 | - | [3][4][5] |
| 5F-MDMB-PICA | Rat Plasma | GC-MS | - | - | 8.82 | [6] |
LOD: Limit of Detection, LOQ: Limit of Quantification
Mass Spectral Data
The mass spectrum of this compound obtained by Electron Ionization (EI) is a critical component for its identification.
-
Molecular Ion [M] : m/z 358[1]
-
Key Fragment Ions : While a full fragmentation pattern is not detailed in the provided search results, analysis would typically involve identifying characteristic fragment ions for use in SIM or MRM methods to enhance sensitivity and selectivity.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: Workflow for this compound analysis by GC-MS.
Logical Relationship for Method Development
This diagram outlines the key considerations and steps in developing a robust GC-MS method for this compound analysis.
Caption: Logical steps for GC-MS method development.
References
- 1. drugsandalcohol.ie [drugsandalcohol.ie]
- 2. researchgate.net [researchgate.net]
- 3. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic study of the synthetic cannabinoid, 5F-MDMB-PICA, in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: In Vitro Cell Culture Assays for MDMB-PICA Activity
Abstract
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to characterize the in vitro activity of the synthetic cannabinoid receptor agonist (SCRA) MDMB-PICA. The described assays are designed to determine the binding affinity, functional potency, and efficacy of this compound at cannabinoid receptors (CB1 and CB2) and to evaluate its effects on cell viability and other cellular processes. The protocols include cannabinoid receptor binding assays, cAMP accumulation assays, and β-arrestin recruitment assays. Quantitative data from published studies are summarized for comparative purposes.
Introduction to this compound
This compound (also known as 5F-MDMB-PICA) is a potent indole-based synthetic cannabinoid. Like other SCRAs, it primarily exerts its biological effects by acting as an agonist at the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[1] In vitro studies have established that this compound is a high-affinity, full agonist at both CB1 and CB2 receptors, with potency significantly greater than that of Δ⁹-THC.[1][2] Its high potency is a key factor in its association with severe adverse health effects. Understanding its pharmacological profile is crucial for forensic identification, clinical toxicology, and the development of potential therapeutic interventions. This document outlines key in vitro assays to quantify its activity.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound activity from various in vitro assays reported in the scientific literature. These values can vary depending on the specific cell line, assay platform, and reference ligands used.[2][3]
Table 1: this compound Cannabinoid Receptor Binding Affinity
| Parameter | Receptor | Cell/Tissue Type | Radioligand | Value (nM) | Reference |
| Ki | CB1 | Mouse Brain Membranes | [³H]rimonabant | 1.24 | [2][4] |
| Ki | CB1 | HEK Cells | [³H]CP-55,940 | 5.4 | [1] |
| IC50 | CB1 | Rat Brain Membranes | Not Specified | 2.0 | [5] |
Table 2: this compound Functional Activity (Potency & Efficacy)
| Assay Type | Receptor | Cell/Tissue Type | Parameter | Value | Reference |
| [³⁵S]GTPγS Binding | CB1 | Mouse Brain Membranes | EC₅₀ | 1.46 nM | [2][4] |
| cAMP Inhibition | CB1 | HEK Cells | EC₅₀ | 3.26 nM | [1][6] |
| Membrane Potential | CB1 | AtT20-FlpIn Cells | pEC₅₀ | 8.34 (≈ 4.57 nM) | [7] |
| Membrane Potential | CB2 | AtT20-FlpIn Cells | pEC₅₀ | 8.13 (≈ 7.41 nM) | [7] |
| Membrane Potential | CB1 | AtT20-FlpIn Cells | Eₘₐₓ | 108% (vs. CP55,940) | [7] |
| Membrane Potential | CB2 | AtT20-FlpIn Cells | Eₘₐₓ | 99% (vs. CP55,940) | [7] |
| β-Arrestin 2 Recruitment | CB1 | HEK Cells | EC₅₀ | Varies (0.45 - 27.6 nM) | [1][2][3] |
Signaling Pathways & Experimental Workflow
The following diagrams illustrate the primary signaling pathways activated by this compound and a generalized workflow for the in vitro assays described.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for CB1 Receptor
Principle: This assay measures the ability of a test compound (this compound) to displace a known radiolabeled ligand from the CB1 receptor. The affinity of the test compound is determined by its concentration-dependent inhibition of radioligand binding and is expressed as the inhibition constant (Ki).
Materials:
-
Cells: HEK293 cells stably expressing human CB1 receptors.
-
Membranes: Prepared from the HEK293-hCB1 cells.
-
Radioligand: [³H]CP-55,940 or [³H]rimonabant (agonist or antagonist radioligand).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4.
-
Test Compound: this compound dissolved in DMSO, then serially diluted in assay buffer.
-
Non-specific Binding Control: A high concentration of a known unlabeled cannabinoid agonist (e.g., 10 µM WIN 55,212-2).
-
Equipment: 96-well plates, filter mats (GF/C), cell harvester, liquid scintillation counter, scintillation fluid.
Methodology:
-
Membrane Preparation: Homogenize HEK293-hCB1 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to a final volume of 200 µL:
-
50 µL of serially diluted this compound (or vehicle for total binding, or WIN 55,212-2 for non-specific binding).
-
50 µL of radioligand (e.g., ~1.0-1.5 nM [³H]CP-55,940).[1]
-
100 µL of the cell membrane suspension.
-
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Harvesting: Terminate the assay by rapid filtration through GF/C filter mats using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC₅₀ value (concentration of this compound that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Inhibition Assay
Principle: CB1 and CB2 receptors are typically coupled to the Gi/o protein, which inhibits the enzyme adenylyl cyclase (AC). Inhibition of AC leads to a decrease in the intracellular concentration of cyclic AMP (cAMP). This assay measures the ability of this compound to inhibit forskolin-stimulated cAMP production.
Materials:
-
Cells: CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Stimulant: Forskolin (B1673556) (to activate adenylyl cyclase and raise basal cAMP levels).
-
Test Compound: this compound dissolved in DMSO, then serially diluted.
-
Detection Kit: A commercial cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).[1][8]
-
Equipment: 384-well white opaque plates, plate reader compatible with the detection kit.
Methodology:
-
Cell Seeding: Seed cells into a 384-well plate at a density of 2,000-5,000 cells/well and incubate overnight.[9]
-
Compound Addition: Remove the culture medium. Add 5 µL of serially diluted this compound to the wells.
-
Stimulation: Add 5 µL of forskolin solution (final concentration typically 3-10 µM) to all wells except the basal control.
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit. This typically involves adding detection reagents and incubating for 60 minutes at room temperature.
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Quantify the amount of cAMP in each well by interpolating from the standard curve.
-
Normalize the data: Set the signal from cells treated with forskolin alone as 100% and the basal signal as 0%.
-
Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound.
-
Determine the EC₅₀ value (concentration of this compound that causes 50% of the maximal inhibition) using a sigmoidal dose-response curve fit.
-
Protocol 3: β-Arrestin 2 Recruitment Assay
Principle: Upon agonist binding and subsequent receptor phosphorylation by GRKs, β-arrestin proteins are recruited to the GPCR, leading to receptor desensitization, internalization, and G protein-independent signaling. This assay quantifies the recruitment of β-arrestin 2 to the CB1 receptor upon stimulation by this compound, often using an enzyme-fragment complementation (EFC) system.[1][10][11]
Materials:
-
Cells: A commercially available cell line engineered for β-arrestin recruitment assays, such as the PathHunter® U2OS or CHO-K1 hCB1 β-Arrestin cell line. These cells co-express the CB1 receptor fused to a small enzyme fragment and β-arrestin 2 fused to a larger, complementing enzyme fragment.[9]
-
Assay Medium: As recommended by the cell line provider.
-
Test Compound: this compound dissolved in DMSO, then serially diluted.
-
Reference Agonist: A known full CB1 agonist (e.g., CP-55,940).
-
Detection Reagents: Provided with the commercial assay kit (e.g., PathHunter Detection Reagents).[11]
-
Equipment: 384-well white, solid-bottom cell culture plates, luminometer.
Methodology:
-
Cell Seeding: Seed the engineered cells into a 384-well plate at the density recommended by the manufacturer (e.g., 5,000 cells/well) and incubate for 16-24 hours.[9]
-
Compound Addition: Add 5 µL of serially diluted this compound or reference agonist to the appropriate wells. Include a vehicle control for basal signal.
-
Incubation: Incubate the plate for 90 minutes at 37°C and 5% CO₂.[9][11]
-
Detection:
-
Measurement: Read the chemiluminescent signal using a luminometer.
-
Data Analysis:
-
Subtract the average background signal (vehicle control) from all readings.
-
Normalize the data to the maximal signal obtained with the reference full agonist (set to 100%).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.
-
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. Structure-activity relationships for 5F-MDMB-PICA and its 5F-pentylindole analogs to induce cannabinoid-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and pharmacodynamics of the synthetic cannabinoid, 5F-MDMB-PICA, in male rats | National Institute of Justice [nij.ojp.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and functional evaluation of proteinogenic amino acid-derived synthetic cannabinoid receptor agonists related to MPP-5F-PICA, MMB-5F-PICA, and MDMB-5F-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Animal Models for Studying the Behavioral Effects of MDMB-PICA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDMB-PICA, and its 5-fluoro analog 5F-MDMB-PICA, are potent synthetic cannabinoid receptor agonists (SCRAs) that have been associated with serious adverse health effects. Understanding the behavioral pharmacology of these compounds is crucial for developing effective countermeasures and treatment strategies. This document provides detailed application notes and protocols for utilizing animal models to study the behavioral effects of this compound, with a focus on rewarding properties, anxiety-like behaviors, and general cannabinoid-like effects.
Data Presentation: Summary of Quantitative Behavioral Effects of this compound and Analogs
The following table summarizes quantitative data from various studies on the behavioral effects of this compound and its related compounds in rodent models. This allows for a clear comparison of effective doses across different behavioral assays.
| Behavioral Assay | Animal Model | Compound | Dose Range | Key Findings | Reference(s) |
| Rewarding Effects | |||||
| Dopamine (B1211576) Release (NAc Shell) | Adolescent & Adult Mice (C57BL/6) | 5F-MDMB-PICA | 0.001, 0.01, 0.03 mg/kg (i.p.) | 0.01 mg/kg significantly increased dopamine levels in adolescent mice, but not adults.[1][2][3][4] | [1][2][3][4] |
| Intravenous Self-Administration (IVSA) | Adolescent Mice (CD-1) | 5F-MDMB-PICA | 1, 2.5, 5 µg/kg/infusion | 2.5 µg/kg/infusion was the most effective dose for maintaining self-administration, showing an inverted U-shaped dose-response curve.[5] | [5] |
| Anxiety & Compulsive-Like Behavior | |||||
| Marble Burying Test | Adult Mice (previously treated as adolescents) | 5F-MDMB-PICA | 0.01 mg/kg/day for 14 days (i.p.) | Increased marble burying behavior in adulthood, suggesting an anxiety-like and compulsive-like state.[2][4][6] | [2][4][6] |
| Elevated Plus Maze (EPM) | Adolescent & Adult Mice | 5F-EDMB-PICA | 0.3, 1, 2 mg/kg (i.p.) | 1.0 mg/kg reduced open-arm time in both adolescent and adult mice, indicating increased anxiety-like behavior.[7] | [7] |
| Cannabinoid Tetrad Effects | |||||
| Hypothermia | Mice (C57BL/6J) | 5F-MDMB-PICA | 0.03, 0.1, 0.3 mg/kg | Significant temperature reductions at 0.1 and 0.3 mg/kg.[6] | [6] |
| Catalepsy | Mice (C57BL/6J) | 5F-MDMB-PICA | 0.03, 0.1, 0.3 mg/kg | Significant increases in catalepsy at all tested doses.[6] | [6] |
| Analgesia | Mice (C57BL/6J) | 5F-MDMB-PICA | Not specified | Induced analgesia as part of the cannabinoid tetrad.[6] | [6] |
| Locomotor Activity | |||||
| Open-Field Test | Adolescent & Adult Mice | 5F-EDMB-PICA | 0.3, 1, 2 mg/kg (i.p.) | 0.3 mg/kg induced significant motor inhibition in adolescent mice, while 1.0 mg/kg was required for a similar effect in adults.[7] | [7] |
| Cognitive & Social Behavior | |||||
| Social Interaction | Adult Mice (previously treated as adolescents) | 5F-MDMB-PICA | 2.5 µg/kg/infusion (IVSA) | Reduced social interaction in adulthood.[5] | [5] |
| Aggression | Adult Mice (previously treated as adolescents) | 5F-MDMB-PICA | 2.5 µg/kg/infusion (IVSA) | Increased aggressive behavior in adulthood.[5] | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established procedures and can be adapted for the specific research questions and laboratory conditions.
Protocol 1: Intravenous Self-Administration (IVSA) in Mice
Objective: To assess the reinforcing and motivational properties of this compound.
Apparatus:
-
Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, and an infusion pump.
-
A liquid swivel and tether system to allow for drug infusion in freely moving animals.
-
Surgical tools for catheter implantation.
-
This compound dissolved in a suitable vehicle (e.g., a mixture of ethanol, Kolliphor RH 40, and saline).
Procedure:
-
Catheter Implantation:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Implant a chronic indwelling catheter into the jugular vein. The catheter should be externalized on the back of the animal.
-
Allow the animal to recover for at least 5-7 days post-surgery. Flush the catheter daily with heparinized saline to maintain patency.
-
-
Acquisition of Self-Administration:
-
Place the mouse in the operant chamber for daily 1-2 hour sessions.
-
Connect the mouse's catheter to the infusion pump via the tether system.
-
A press on the active lever will result in the delivery of a drug infusion (e.g., 2.5 µg/kg/infusion) and the presentation of a cue light for a short duration (e.g., 20 seconds).
-
A press on the inactive lever will have no programmed consequences.
-
Continue training under a Fixed Ratio 1 (FR1) schedule (one lever press results in one infusion) until stable responding is observed (e.g., less than 20% variation in the number of infusions over three consecutive days).
-
-
Dose-Response Curve:
-
Once stable responding is established, test different unit doses of this compound (e.g., 1, 2.5, 5 µg/kg/infusion) in a counterbalanced order to determine the dose-response relationship.
-
-
Progressive Ratio (PR) Schedule:
-
To assess the motivational strength of the drug, switch to a PR schedule of reinforcement, where the number of lever presses required for each subsequent infusion increases progressively.
-
The "breakpoint," or the last ratio completed, serves as a measure of the animal's motivation to obtain the drug.
-
Data Analysis:
-
Number of infusions per session.
-
Active vs. inactive lever presses.
-
Breakpoint in the PR schedule.
Protocol 2: Conditioned Place Preference (CPP)
Objective: To evaluate the rewarding effects of this compound by assessing the animal's preference for an environment previously paired with the drug.
Apparatus:
-
A three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers and a neutral central chamber.
Procedure:
-
Pre-Conditioning (Baseline Preference):
-
On Day 1, place the mouse in the central chamber and allow it to freely explore all three chambers for 15-20 minutes.
-
Record the time spent in each chamber to determine any initial preference. An unbiased design is preferred, where animals that show a strong initial preference for one side are excluded.
-
-
Conditioning:
-
This phase typically lasts for 4-8 days, with two sessions per day (one for drug and one for vehicle).
-
On conditioning days, administer this compound (e.g., 0.01 mg/kg, i.p.) and immediately confine the mouse to one of the outer chambers for 30 minutes.
-
In the second session of the same day (typically 4-6 hours later), administer the vehicle and confine the mouse to the opposite chamber for 30 minutes.
-
The drug-paired and vehicle-paired chambers should be counterbalanced across animals.
-
-
Post-Conditioning (Preference Test):
-
On the day after the last conditioning session, place the mouse in the central chamber with free access to all chambers for 15-20 minutes.
-
Record the time spent in each of the three chambers.
-
Data Analysis:
-
The difference in time spent in the drug-paired chamber between the pre-conditioning and post-conditioning tests. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference.
Protocol 3: Elevated Plus Maze (EPM)
Objective: To assess anxiety-like behavior.
Apparatus:
-
A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Habituation:
-
Acclimate the mice to the testing room for at least 30-60 minutes before the test.
-
-
Testing:
-
Administer this compound or vehicle at the desired dose and time point before the test.
-
Gently place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
Data Analysis:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
A decrease in the time spent and the number of entries into the open arms is indicative of anxiogenic-like effects.
Protocol 4: Marble Burying Test
Objective: To assess repetitive and compulsive-like behaviors, which can be related to anxiety.
Apparatus:
-
Standard mouse cages with deep bedding (approximately 5 cm).
-
20 glass marbles.
Procedure:
-
Habituation:
-
Acclimate the mice to the testing room for at least 30 minutes.
-
-
Testing:
-
Prepare the test cages with fresh, deep bedding and evenly space 20 marbles on the surface.
-
Administer this compound or vehicle.
-
Place a single mouse in each prepared cage.
-
Leave the mouse undisturbed for 30 minutes.
-
After 30 minutes, carefully remove the mouse from the cage.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
-
Data Analysis:
-
The number of marbles buried. An increase in the number of buried marbles is interpreted as an increase in compulsive-like behavior.
Mandatory Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. Open field test for mice [protocols.io]
- 2. anilocus.com [anilocus.com]
- 3. Marble burying test [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. mmpc.org [mmpc.org]
- 6. protocols.io [protocols.io]
- 7. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of MDMB-PICA from Blood Samples for Forensic and Research Applications
Abstract
This application note provides a detailed protocol for the solid-phase extraction (SPE) of the synthetic cannabinoid MDMB-PICA from human blood samples. The described method is suitable for researchers, scientists, and drug development professionals requiring a robust and reliable sample preparation technique for the quantitative analysis of this compound by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The protocol is based on a validated method and includes comprehensive data on recovery, limits of detection (LOD), and limits of quantification (LOQ). Additionally, this document outlines the common signaling pathway for synthetic cannabinoids like this compound and provides a visual workflow of the experimental procedure.
Introduction
This compound is a potent synthetic cannabinoid that has been identified in numerous forensic cases and is associated with significant toxicity.[1] Accurate and sensitive detection of this compound in biological matrices such as blood is crucial for clinical and forensic toxicology. Solid-phase extraction is a widely used sample preparation technique that offers high recovery and cleaner extracts compared to other methods like liquid-liquid extraction.[2][3] This application note details an SPE protocol specifically validated for the extraction of this compound from blood, ensuring reliable and reproducible results for downstream analytical instrumentation.
Quantitative Data Summary
The following tables summarize the quantitative data from a validated solid-phase extraction method for this compound from blood samples, followed by GC-MS/MS analysis.[1][2][4][5]
Table 1: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| This compound | 0.11 | 0.50 |
Table 2: Comparison of Extraction Method Performance for this compound
| Extraction Method | Recovery (%) | Matrix Effects (%) | Accuracy (%) | Precision (%) |
| Solid-Phase Extraction (SPE) | 91.40 | 15 | 2.4 - 5.5 | 4.6 - 7.7 |
| Supported Liquid Extraction (SLE) | 82.54 | 24 | 3.9 - 7.3 | 6.4 - 8.3 |
| ISOLUTE C18 | 85.10 | 22.5 | 3.9 - 7.3 | 6.4 - 8.3 |
Experimental Protocol: SPE of this compound from Blood
This protocol is adapted from a validated method for the analysis of 5F-MDMB-PICA in human blood samples.[1][2][4]
Materials:
-
Whole blood samples
-
Internal Standard (IS) solution (e.g., 5 µg/mL granisetron (B54018) hydrochloride)
-
100 mM Sodium acetate (B1210297) buffer (pH 5)
-
Solid-Phase Extraction (SPE) cartridges (Strata-X polymeric SPE columns recommended)
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Ammonium hydroxide
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Formic acid
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Pre-treatment:
-
To 0.5 mL of whole blood, add 50 µL of the internal standard solution.
-
Add 5 mL of 100 mM sodium acetate buffer (pH 5).
-
Vortex the sample for 30 seconds.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Load the supernatant onto the SPE cartridge.
-
-
SPE Cartridge Conditioning:
-
Wash the cartridge with 3 mL of methanol.
-
Wash the cartridge with 3 mL of deionized water.
-
Equilibrate the cartridge with 1 mL of 100 mM sodium acetate buffer (pH 5).
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water.
-
Wash the cartridge with 3 mL of 5% acetic acid.
-
Dry the cartridge under vacuum for 5 minutes.
-
Wash the cartridge with 3 mL of hexane.
-
-
Elution:
-
Elute the analyte with 3 mL of a freshly prepared mixture of hexane and ethyl acetate (75:25 v/v).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of a suitable solvent for the analytical instrument (e.g., ethyl acetate for GC-MS/MS).
-
Visualizations
Experimental Workflow
Caption: SPE Workflow for this compound from Blood.
Signaling Pathway
Caption: Synthetic Cannabinoid Signaling Pathway.
References
- 1. The synthetic cannabinoid 5F-MDMB-PICA enhances the metabolic activity and angiogenesis in human brain microvascular endothelial cells by upregulation of VEGF, ANG-1, and ANG-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. File:The signalling pathway of cannabinoid receptors.png - Wikimedia Commons [commons.wikimedia.org]
- 4. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Radioligand Binding Assays with MDMB-PICA
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDMB-PICA is a potent synthetic cannabinoid receptor agonist that interacts with the cannabinoid type 1 (CB1) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system. Understanding the binding affinity and kinetics of novel compounds like this compound to the CB1 receptor is crucial for elucidating their pharmacological and toxicological profiles. Radioligand binding assays are a fundamental tool for characterizing these interactions. This document provides a detailed protocol for conducting competitive radioligand binding assays to determine the binding affinity (Ki) of this compound for the CB1 receptor.
Data Presentation
The following table summarizes the binding affinity of this compound for the CB1 receptor as reported in the scientific literature. These values are typically determined using competitive binding assays with a known radiolabeled CB1 receptor ligand.
| Compound | Radioligand | Receptor Source | Ki (nM) | IC50 (nM) | Reference |
| This compound | [3H]rimonabant | Mouse brain membranes | 1.24 | - | [1] |
| This compound | [3H]SR141716A | Rat cerebellar membranes | - | 2.00 ± 0.24 | [2] |
| 5F-MDMB-PICA | [3H]WIN55,212–2 | Not Specified | 0.38 | - | [3] |
| 5F-MDMB-PICA | [3H]CP-55,940 | HEK cells | 5.4 | - | [3][4] |
Note: Ki (inhibitory constant) and IC50 (half-maximal inhibitory concentration) are measures of binding affinity. Lower values indicate higher affinity. The choice of radioligand and receptor source can influence the determined affinity values.
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for this compound at the CB1 Receptor
This protocol describes the determination of the binding affinity of this compound for the CB1 receptor using a competitive binding assay with a radiolabeled antagonist, such as [3H]rimonabant or [3H]SR141716A.
Materials and Reagents:
-
CB1 Receptor Source: Membranes prepared from rodent brain tissue (e.g., whole brain, cerebellum) or from cell lines recombinantly expressing the human CB1 receptor (e.g., HEK-293 or CHO cells).
-
Radioligand: [3H]rimonabant or [3H]SR141716A (specific activity > 20 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known CB1 receptor ligand (e.g., 10 µM WIN 55,212-2).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Cell harvester and vacuum filtration apparatus.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize frozen brain tissue or harvested cells in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a suitable method (e.g., BCA assay). Store membrane aliquots at -80°C.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer. The concentration range should typically span from 10^-12 M to 10^-5 M.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: Assay buffer, radioligand, and receptor membranes.
-
Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and receptor membranes.
-
Competition: Assay buffer, radioligand, varying concentrations of this compound, and receptor membranes.
-
-
The final assay volume is typically 200-250 µL.
-
Add the assay components in the following order: assay buffer, test compound or non-specific control, receptor membranes, and finally the radioligand. The concentration of the radioligand should be close to its Kd value.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a sufficient time to reach equilibrium (typically 60-90 minutes). Gentle agitation is recommended.
-
-
Filtration:
-
Pre-soak the glass fiber filters in wash buffer.
-
Terminate the binding reaction by rapid filtration of the assay mixture through the glass fiber filters using a cell harvester under vacuum.
-
Wash the filters rapidly with several volumes of ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.
-
Measure the radioactivity (in counts per minute, CPM) of each filter using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).
-
For the competition assay, plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value of this compound.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
IC50 is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the CB1 receptor.
-
-
-
Mandatory Visualization
CB1 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the cannabinoid type 1 (CB1) receptor upon activation by an agonist like this compound.
Caption: CB1 Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram outlines the key steps in the competitive radioligand binding assay for determining the binding affinity of this compound.
Caption: Radioligand Binding Assay Workflow.
References
- 1. chem.uwec.edu [chem.uwec.edu]
- 2. Radioligand Binding Detection of Receptors in Brain Membranes | Springer Nature Experiments [experiments.springernature.com]
- 3. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Identification of MDMB-PICA in Seized Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
MDMB-PICA is a potent synthetic cannabinoid that has been identified in seized drug materials worldwide.[1] Its structural similarity to other synthetic cannabinoids necessitates robust and validated analytical methods for unambiguous identification in forensic casework. These application notes provide detailed protocols for the extraction, screening, and confirmation of this compound in various seized materials, including herbal mixtures, powders, and infused papers. The methodologies are based on established gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.
Analytical Techniques Overview
The primary methods for the identification of this compound in seized materials are GC-MS and LC-MS/MS.[2] GC-MS is a widely available and reliable technique, particularly for the initial screening of samples.[3] LC-MS/MS offers higher sensitivity and selectivity, making it suitable for the detection of trace amounts and for quantitative analysis.[4][5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for the structural elucidation of novel analogues or when reference standards are unavailable.[6]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of this compound and related compounds using various analytical methods. These values are indicative and may vary depending on the specific instrumentation, matrix, and validation parameters.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.11 ng/mL (for 5F-MDMB-PICA in blood) | [7][8] |
| Limit of Quantitation (LOQ) | 0.50 ng/mL (for 5F-MDMB-PICA in blood) | [7][8] |
| Calibration Range | 0.5 - 1000 ng/mL | [9] |
| Correlation Coefficient (R²) | 0.99 | [9] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Parameters
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.059 ± 0.027 ng/mL (for 5F-MDMB-PINACA) | [10] |
| Limit of Quantitation (LOQ) | 0.18 ± 0.08 ng/mL (for 5F-MDMB-PINACA) | [10] |
| Linearity (r²) | 0.998 ± 0.001 (for 5F-MDMB-PINACA) | [10] |
| Recovery (SPE) | 91.40% (for 5F-MDMB-PICA) | [7][8] |
Experimental Protocols
Protocol 1: Sample Preparation from Seized Herbal Material
This protocol outlines the extraction of this compound from herbal matrices for subsequent analysis.
Materials:
-
Seized herbal material
-
Methanol (B129727) (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
Autosampler vials
Procedure:
-
Homogenize the seized herbal material to a fine powder.
-
Weigh approximately 10 mg of the homogenized material into a centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex the mixture for 10 minutes to ensure thorough extraction.
-
Centrifuge the mixture at 3000 rpm for 5 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.
-
The sample is now ready for GC-MS or LC-MS/MS analysis.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This protocol provides a general method for the screening and identification of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS or equivalent)
GC Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 min
-
Ramp: 20°C/min to 300°C, hold for 10 min
-
-
Carrier Gas: Helium
-
Flow Rate: 1.0 mL/min
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-600 amu[3]
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
Data Analysis:
-
Compare the obtained mass spectrum with a reference spectrum of this compound. Key fragment ions should be present.
Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
This protocol is suitable for the sensitive and selective quantification of this compound.
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)
-
C18 analytical column (e.g., Kinetex C18, 100 Å, 100 x 2.1 mm, 2.6 µm)[10]
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient:
-
0.0–0.5 min: 25% B
-
0.5–3.5 min: 25%–90% B
-
3.5–6.0 min: 90%–95% B
-
6.0–6.5 min: 95%–50% B
-
6.5–7.0 min: 50%–75% B, then hold for 2 min[10]
-
-
Flow Rate: 0.6 mL/min[10]
-
Column Temperature: 30°C[10]
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound. The molecular ion for 5F-MDMB-PICA is m/z 376.47.[7]
Data Analysis:
-
Quantify this compound using a calibration curve prepared with certified reference material.
Visualizations
Caption: General workflow for the identification of this compound in seized materials.
Caption: Key steps in the GC-MS protocol for this compound analysis.
References
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. researchgate.net [researchgate.net]
- 3. GC-MS Identification and Quantification of the Synthetic Cannabinoid MDMB-4en- PINACA in Cannabis-derived Material Seized in the Turin Metropolitan Area (Italy) | Bentham Science [benthamscience.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and functional evaluation of proteinogenic amino acid-derived synthetic cannabinoid receptor agonists related to MPP-5F-PICA, MMB-5F-PICA, and MDMB-5F-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Pharmacokinetic study of the synthetic cannabinoid, 5F-MDMB-PICA, in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening and Quantification of the Synthetic Cannabinoid Receptor Agonist 5F‐MDMB‐PINACA From Seized Prison Paper Using Ultraperformance Liquid Chromatography–Mass Spectrometry Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Studying MDMB-PICA Metabolism in Human Hepatocytes
Introduction
MDMB-PICA (methyl (S)-3,3-dimethyl-2-(1-(pent-5-yl)-1H-indole-3-carboxamido)butanoate) is a potent synthetic cannabinoid that has been identified in numerous forensic cases. Understanding its metabolic fate in humans is crucial for developing reliable analytical methods for its detection in biological samples and for assessing the potential toxicity of its metabolites. The use of primary human hepatocytes in vitro provides a robust and ethically sound model for elucidating the metabolic pathways of xenobiotics, closely mimicking the in vivo metabolic environment of the human liver.
These application notes provide a comprehensive overview and detailed protocols for utilizing human hepatocytes to study the metabolism of this compound. This information is intended for researchers, scientists, and drug development professionals working in toxicology, forensic science, and pharmacology.
Key Metabolic Pathways of this compound
In vitro studies using human hepatocytes have revealed that this compound undergoes extensive Phase I and Phase II metabolism. The primary metabolic transformations include:
-
Ester Hydrolysis: The most prominent metabolic pathway is the hydrolysis of the methyl ester group, leading to the formation of a carboxylic acid metabolite.[1][2][3]
-
Oxidative Defluorination and Subsequent Oxidations: For fluorinated analogs like 5F-MDMB-PICA, oxidative defluorination is a key step, often followed by further oxidation to form a pentanoic acid metabolite.[1][3][4]
-
Hydroxylation: Monohydroxylation on various parts of the molecule is another significant Phase I metabolic route.[2]
-
Glucuronidation: Phase II metabolism involves the conjugation of metabolites with glucuronic acid, forming more water-soluble glucuronides that are more readily excreted.[1][2][3]
The identification of these metabolic pathways is critical for selecting appropriate biomarker metabolites for routine forensic screening.
Data Presentation: this compound Metabolites Identified in Human Hepatocyte Incubations
The following table summarizes the major metabolites of this compound identified after incubation with human hepatocytes. The nomenclature and prevalence are based on published research findings.
| Metabolite ID | Biotransformation | Phase | Prevalence | Reference |
| M1 | Ester hydrolysis | I | High | [1][2][3] |
| M2 | Ester hydrolysis + Oxidative defluorination | I | High | [1][2][3] |
| M3 | Ester hydrolysis + Oxidative defluorination to pentanoic acid | I | High | [1][3][4] |
| M4 | Monohydroxylation | I | Moderate | [2] |
| M5 | Amide hydrolysis | I | Low | [2] |
| M6 | Dehydrogenation | I | Low | [2] |
| G1 | Glucuronide of ester hydrolysis metabolite | II | Detected | [1][2][3] |
| G2 | Glucuronide of hydroxylated metabolite | II | Detected | [1][2][3] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound using Cryopreserved Human Hepatocytes
Objective: To identify the metabolites of this compound after incubation with human hepatocytes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte thawing medium
-
Hepatocyte plating medium (e.g., Williams' E Medium supplemented with fetal bovine serum, insulin, dexamethasone, and penicillin/streptomycin)
-
Collagen-coated culture plates
-
This compound analytical standard
-
Incubation medium (e.g., serum-free Williams' E Medium)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Thawing of Hepatocytes: Thaw cryopreserved human hepatocytes according to the supplier's instructions. This typically involves rapid thawing in a 37°C water bath followed by transfer to pre-warmed thawing medium.
-
Cell Viability and Counting: Determine cell viability and concentration using a suitable method (e.g., trypan blue exclusion).
-
Cell Seeding: Seed the hepatocytes onto collagen-coated plates at a desired density (e.g., 1 x 10^6 cells/mL) in plating medium.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for a sufficient time to allow for cell attachment and recovery (typically 4-6 hours).
-
Initiation of Metabolism Assay:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Remove the plating medium from the hepatocyte cultures and wash the cells with pre-warmed incubation medium.
-
Add fresh incubation medium containing this compound at the desired final concentration (e.g., 1-10 µM).
-
-
Incubation: Incubate the cells for a defined period (e.g., up to 3-5 hours).[5][6] Collect samples of the incubation medium at various time points (e.g., 0, 1, 3, and 5 hours).
-
Sample Preparation for LC-MS/MS Analysis:
-
To an aliquot of the collected incubation medium, add an equal volume of ice-cold acetonitrile to precipitate proteins and quench the metabolic reactions.
-
Vortex the samples and centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis: Analyze the reconstituted samples using a validated LC-MS/MS method for the detection and identification of this compound and its potential metabolites. High-resolution mass spectrometry is recommended for the accurate identification of unknown metabolites.[6]
Visualizations
Caption: Experimental workflow for studying this compound metabolism in human hepatocytes.
Caption: Major metabolic pathways of this compound in human hepatocytes.
References
- 1. 5F-MDMB-PICA metabolite identification and cannabinoid receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5F-MDMB-PICA metabolite identification and cannabinoid receptor activity | RTI [rti.org]
- 4. ngdc.cncb.ac.cn [ngdc.cncb.ac.cn]
- 5. Biotransformation of the New Synthetic Cannabinoid with an Alkene, MDMB-4en-PINACA, by Human Hepatocytes, Human Liver Microsomes, and Human Urine and Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing LC-MS/MS Parameters for MDMB-PICA Metabolites
Welcome to the technical support center for the analysis of MDMB-PICA and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters, troubleshoot common issues, and offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of this compound I should target for detection?
A1: The primary metabolic pathways for this compound involve ester hydrolysis and oxidative defluorination.[1][2][3][4][5] Therefore, the most abundant and commonly targeted metabolites are the ester hydrolysis product (this compound carboxylic acid) and metabolites that have undergone oxidative defluorination on the pentyl chain, often in combination with ester hydrolysis.[1][2][4][5] Urine is the preferred biological matrix for detecting this compound abuse due to the higher concentration and number of metabolites found.[2][6]
Q2: Which ionization mode is best suited for the analysis of this compound metabolites?
A2: Electrospray ionization (ESI) in positive mode is generally the preferred method for the analysis of this compound and its metabolites. This is because these compounds contain nitrogen atoms that are readily protonated, leading to good ionization efficiency and signal intensity.
Q3: What are some common challenges when analyzing this compound metabolites in biological matrices?
A3: A significant challenge is ion suppression, where components of the biological matrix (like salts, lipids, and proteins) co-elute with the analytes of interest and interfere with their ionization, leading to reduced sensitivity and inaccurate quantification.[1][6][7][8][9] Another challenge is the low concentration of the parent drug and its metabolites in biological samples, requiring sensitive instrumentation and optimized extraction methods.
Q4: How can I minimize ion suppression in my LC-MS/MS analysis?
A4: To minimize ion suppression, consider the following strategies:
-
Effective Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences.[6][7][8]
-
Chromatographic Separation: Optimize your LC method to achieve good separation between your analytes and the regions where matrix components elute. Using a longer column or a different stationary phase can improve resolution.[1]
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components.
-
Matrix-Matched Calibrants: Prepare your calibration standards in a blank matrix that is similar to your samples to compensate for matrix effects.
-
Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with your analyte can help to correct for signal suppression or enhancement.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Incompatible injection solvent. 3. Secondary interactions with the stationary phase. | 1. Flush the column with a strong solvent or replace it. 2. Ensure the injection solvent is similar in strength or weaker than the initial mobile phase. 3. Adjust the mobile phase pH or use a different column chemistry. |
| Low Signal Intensity / Poor Sensitivity | 1. Ion suppression from the sample matrix. 2. Suboptimal MS/MS parameters (e.g., collision energy). 3. Inefficient sample extraction and recovery. 4. Contaminated ion source. | 1. Implement strategies to mitigate ion suppression (see FAQ 4). 2. Optimize collision energy and other MS parameters for each metabolite. 3. Evaluate and optimize your sample preparation protocol. 4. Clean the ion source according to the manufacturer's instructions. |
| Inconsistent Retention Times | 1. Changes in mobile phase composition. 2. Fluctuations in column temperature. 3. Air bubbles in the pump or column. 4. Column aging. | 1. Prepare fresh mobile phase and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Degas the mobile phase and prime the pumps. 4. Replace the column if performance has degraded over time. |
| High Background Noise | 1. Contaminated mobile phase or LC system. 2. Dirty ion source or mass spectrometer. 3. Electronic noise. | 1. Use high-purity solvents and flush the LC system. 2. Clean the ion source and mass spectrometer optics. 3. Check for proper grounding and potential sources of electronic interference. |
| No Analyte Peak Detected | 1. Incorrect MRM transitions. 2. Analyte degradation. 3. Insufficient sample concentration. 4. Complete ion suppression. | 1. Verify the precursor and product ions for your target metabolites. 2. Check sample stability and storage conditions. 3. Concentrate the sample or use a more sensitive instrument. 4. Analyze a neat standard to confirm instrument functionality and then investigate matrix effects. |
Quantitative Data Summary
The following tables provide a starting point for developing your LC-MS/MS method. Note that optimal parameters may vary depending on the specific instrument and chromatographic conditions used.
Table 1: LC-MS/MS Parameters for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5F-MDMB-PICA | 377.2 | 232.1 | 15 |
| 144.1 | 25 |
Note: This data is based on available literature and should be optimized for your specific instrumentation.[8]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound Metabolites from Urine
This protocol is a general guideline for the extraction of synthetic cannabinoid metabolites from urine samples.
Materials:
-
Oasis HLB SPE cartridges (or equivalent)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Pre-treatment: To 1 mL of urine, add an internal standard. If targeting glucuronidated metabolites, an enzymatic hydrolysis step using β-glucuronidase should be performed prior to extraction.
-
Cartridge Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water to remove salts and other polar interferences.
-
Elution: Elute the analytes with 2 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: General LC-MS/MS Conditions
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile (B52724) or methanol
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 5-10 µL
Mass Spectrometry:
-
Ionization Mode: ESI Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to your instrument manufacturer's recommendations.
Visualizations
Caption: General LC-MS/MS Workflow.
Caption: this compound Metabolic Pathway.
References
- 1. agilent.com [agilent.com]
- 2. Metabolic Profiles of 5F-MDMB-PICA in Human Urine, Serum and Hair Samples Using LC-Q Exactive HF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 5F-MDMB-PICA metabolite identification and cannabinoid receptor activity | RTI [rti.org]
- 5. Effects of a synthetic cannabinoid, 5F-MDMB-PICA, on metabolites and glutamatergic transporters in U87 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 7. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. providiongroup.com [providiongroup.com]
Technical Support Center: Analysis of MDMB-PICA in Blood Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of MDMB-PICA in blood samples. Our goal is to help you overcome common challenges, particularly those related to matrix effects, and ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound in blood?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix (e.g., blood). In the analysis of this compound, these effects can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification. This can manifest as poor accuracy, imprecision, and a high limit of detection (LOD) and quantification (LOQ). For instance, studies have shown that different sample preparation techniques can result in varying degrees of matrix effects.[1][2][3][4]
Q2: Which sample preparation method is best for minimizing matrix effects for this compound in blood?
A: The choice of sample preparation method is critical for minimizing matrix effects. Several techniques have been evaluated, including Solid-Phase Extraction (SPE), Supported Liquid Extraction (SLE), and Liquid-Liquid Extraction (LLE). Studies have indicated that SPE can be highly effective in reducing matrix effects and achieving high recovery rates for this compound and its metabolites from blood samples.[1][2][3][4] One study comparing SPE, SLE, and ISOLUTE C18 found that SPE resulted in the lowest matrix effects (15%) compared to SLE (24%) and ISOLUTE C18 (22.5%).[1][2][3][4]
Q3: What are the expected recovery rates for this compound from blood samples?
A: Recovery rates can vary significantly depending on the extraction method used. For SPE, recovery of this compound has been reported to be as high as 91.40%.[1][2][3][4] Other methods like SLE and ISOLUTE C18 have shown recoveries of 82.54% and 85.10%, respectively.[1][2][3][4] It is crucial to validate the recovery of your specific method to ensure accurate quantification.
Q4: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound in blood?
A: The LOD and LOQ are dependent on the analytical method and instrumentation used. For GC-MS/MS analysis, the LOD for this compound has been reported to be around 0.11 ng/mL, with an LOQ of 0.50 ng/mL.[1][2][3] For LC-MS/MS methods, similar or even lower detection limits can be achieved.[5]
Q5: Are there any known metabolites of this compound that I should consider in my analysis?
A: Yes, this compound is extensively metabolized in the body. The primary metabolic pathways include ester hydrolysis and oxidative defluorination.[6] The ester hydrolysis metabolite is a key target for monitoring this compound consumption, as it is often found at higher concentrations than the parent compound in blood and urine.[6] Therefore, including major metabolites in your analytical method is highly recommended for a longer detection window and more reliable results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Matrix Effects (Ion Suppression or Enhancement) | Inefficient sample cleanup. | Optimize the sample preparation method. Consider switching to a more robust technique like Solid-Phase Extraction (SPE) which has been shown to reduce matrix effects significantly.[1][2][3][4] Ensure proper validation of the chosen method. |
| Co-elution of interfering substances. | Modify the chromatographic conditions (e.g., gradient, column chemistry) to improve the separation of this compound from matrix components. | |
| Low Analyte Recovery | Suboptimal extraction solvent or pH. | Experiment with different extraction solvents and adjust the pH to improve the extraction efficiency of this compound. |
| Inefficient extraction technique. | Compare different extraction methods such as SPE, SLE, and LLE to identify the one with the highest recovery for your matrix.[1][2][3][4] | |
| Poor Reproducibility (High %RSD) | Inconsistent sample preparation. | Ensure all sample preparation steps are performed consistently. Use of an internal standard is highly recommended to correct for variations. |
| Instrument instability. | Perform regular maintenance and calibration of the analytical instrument (e.g., LC-MS/MS, GC-MS/MS). | |
| Inability to Detect this compound | Low concentration in the sample. | The concentration of this compound in blood can be very low.[1][2] Consider analyzing for its major metabolites, which may be present at higher concentrations.[6] |
| Inappropriate analytical method. | Ensure the selected analytical method has a sufficiently low limit of detection (LOD) and quantification (LOQ) for your expected sample concentrations.[1][2][3] |
Quantitative Data Summary
The following tables summarize key quantitative data from validated methods for the analysis of this compound in blood.
Table 1: Comparison of Extraction Methods for this compound Analysis [1][2][3][4]
| Extraction Method | Recovery (%) | Matrix Effect (%) |
| Solid-Phase Extraction (SPE) | 91.40 | 15 |
| Supported Liquid Extraction (SLE) | 82.54 | 24 |
| ISOLUTE C18 | 85.10 | 22.5 |
Table 2: Method Validation Parameters for this compound Analysis by GC-MS/MS [1][2][3]
| Parameter | Value |
| Limit of Detection (LOD) | 0.11 ng/mL |
| Limit of Quantification (LOQ) | 0.50 ng/mL |
| Accuracy (% bias) | 2.4 - 7.3% |
| Precision (% CV) | 4.6 - 8.3% |
Experimental Protocols
Detailed Methodology: Solid-Phase Extraction (SPE) for this compound from Blood
This protocol is based on a validated method for the quantification of this compound in human blood samples.[1][3]
1. Sample Preparation:
-
To 1 mL of whole blood, add an appropriate internal standard.
-
Add 2 mL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
2. Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Strata-X) with 2 mL of methanol (B129727) followed by 2 mL of deionized water.
-
Load the supernatant from the previous step onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of a 5% methanol in water solution.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of methanol.
3. Eluate Processing:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS/MS analysis.
Visualizations
Caption: Workflow for this compound analysis in blood using SPE.
Caption: Troubleshooting logic for inaccurate this compound results.
References
- 1. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Analysis of MDMB-PICA in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and accurate quantification of MDMB-PICA in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the analysis of this compound in biological samples?
A1: The primary challenges stem from the inherent instability of the parent compound, this compound, in biological matrices, particularly blood.[1] Due to rapid metabolism and degradation, the parent compound may be present at very low or undetectable concentrations.[1][2] This necessitates the analysis of its more stable metabolites to confirm intake.[2][3]
Q2: What is the main degradation pathway for this compound in biological samples?
A2: The major metabolic and degradation pathway for this compound is ester hydrolysis.[2][4][5] This process leads to the formation of various metabolites, with the ester hydrolysis product being one of the most abundant and frequently detected in urine and blood samples.[2][6] Another significant metabolic route involves oxidative defluorination and degradation of the 5-fluoropentyl side chain.[2][5]
Q3: Which metabolites of this compound should be targeted for analysis?
A3: For reliable detection of this compound exposure, it is crucial to target its stable metabolites. The primary biomarker recommended for identification is the ester hydrolyzed metabolite.[4][7] In blood, the 5F-MDMB-PICA 3,3-dimethylbutanoic acid metabolite has been shown to be stable under various storage conditions and can be identified even when the parent compound is absent.[1] Analysis of ester hydrolysis and oxidative defluorination products is recommended for comprehensive screening in blood, urine, and cerebrospinal fluid.[2][3]
Q4: What are the optimal storage conditions for biological samples containing this compound?
A4: To ensure the stability of this compound and its metabolites, biological samples should be stored under frozen conditions (-20°C or lower).[8][9][10][11] Studies have consistently shown that this compound is unstable at room temperature and under refrigeration in blood samples.[1] Frozen storage is the only tested parameter that effectively preserves the integrity of many synthetic cannabinoids, including this compound, over extended periods.[10] For long-term storage, -80°C is recommended.[9]
Troubleshooting Guide
Issue: The parent this compound compound is not detected in my samples, but exposure is suspected.
-
Probable Cause: this compound is highly unstable and rapidly metabolizes or degrades in biological matrices.[1][2] The time between sample collection and analysis, as well as improper storage conditions, can lead to the complete degradation of the parent compound.
-
Solution:
-
Target Metabolites: Shift the analytical focus to the detection of more stable metabolites, such as the ester hydrolysis product and 5F-MDMB-PICA 3,3-dimethylbutanoic acid.[1][3] These metabolites are reliable biomarkers of this compound intake.[2]
-
Review Storage Protocol: Ensure that all samples are immediately frozen upon collection and maintained at -20°C or below until analysis.[1][10]
-
Sample Matrix: Urine is often the preferred matrix for identifying this compound abuse as a larger number of metabolites can be detected.[4][7]
-
Issue: Poor recovery of this compound and its metabolites during sample extraction.
-
Probable Cause: The chosen extraction method may not be optimal for the physicochemical properties of this compound and its metabolites. Factors such as pH and the choice of organic solvent are critical.
-
Solution:
-
Extraction Method: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) have been successfully used for the analysis of this compound.[8][11][12] For LLE, ethyl acetate (B1210297) has been used effectively.[8] For SPE, various phases are available, and the choice may depend on the specific analytes of interest.
-
pH Adjustment: The pH of the sample should be optimized for the extraction of both the parent compound and its acidic metabolites. An alkaline extraction at pH 10.2 has been used for some synthetic cannabinoids.[10]
-
Method Validation: Validate your extraction method to ensure acceptable recovery, precision, and accuracy for all target analytes.[11]
-
Issue: Inconsistent quantitative results between sample batches.
-
Probable Cause: In addition to the inherent instability of this compound, inconsistencies can arise from variations in sample handling, storage, and the analytical process itself. The use of appropriate preservatives and anticoagulants in blood collection tubes can also impact stability.[13]
-
Solution:
-
Standardized Procedures: Implement and strictly adhere to standardized operating procedures (SOPs) for sample collection, handling, storage, and analysis.
-
Internal Standards: Utilize appropriate deuterated internal standards for both the parent compound and its key metabolites to correct for analytical variability.
-
Quality Control: Include quality control (QC) samples at low, medium, and high concentrations in each analytical run to monitor the performance of the assay.[8]
-
Preservatives: For blood samples, the use of sodium fluoride (B91410) as a preservative has been noted in stability studies.[12] The choice of anticoagulant (e.g., K3-EDTA) should also be standardized.[8]
-
Data Presentation
Table 1: Stability of this compound in Whole Blood Under Different Storage Conditions
| Storage Condition | Stability of Parent this compound | Stability of 3,3-dimethylbutanoic acid metabolite | Reference |
| Room Temperature | Unstable | Stable | [1] |
| Refrigerated (4°C) | Unstable | Stable | [1] |
| Frozen (-20°C) | Considerably more stable | Stable | [1][9] |
Experimental Protocols
Recommended Sample Handling and Storage Protocol
-
Blood Collection: Collect blood samples in tubes containing an appropriate anticoagulant (e.g., K3-EDTA) and a preservative (e.g., sodium fluoride).[8][12]
-
Immediate Freezing: Immediately after collection, centrifuge the samples if plasma or serum is required, and then freeze the samples (whole blood, plasma, or serum) at -20°C or lower.[10][11] For long-term storage, -80°C is preferable.[9]
-
Urine Collection: Collect urine samples in sterile plastic containers and freeze them at -20°C as soon as possible.[14]
-
Minimize Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles as this can degrade the analytes.[12] Aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.
General Analytical Workflow
A detailed analytical method should be validated by the end-user. The following is a general workflow based on published methods.[8][11][12]
-
Sample Preparation:
-
Thaw frozen samples at room temperature.
-
Vortex to ensure homogeneity.
-
Spike with an appropriate internal standard.
-
-
Extraction (Liquid-Liquid Extraction Example):
-
To 0.5 mL of the biological sample, add a suitable buffer to adjust the pH.
-
Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate).[8]
-
Vortex vigorously to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
-
Analysis (LC-MS/MS):
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Use a suitable analytical column (e.g., C18) for chromatographic separation.
-
Optimize the mass spectrometer parameters for the detection of the parent this compound and its target metabolites in multiple reaction monitoring (MRM) mode.
-
Visualizations
Caption: Simplified degradation and metabolic pathway of this compound.
Caption: Recommended workflow for this compound analysis in biological samples.
References
- 1. Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds—A Stability Assessment [cfsre.org]
- 2. Fatal intoxication with new synthetic cannabinoids 5F-MDMB-PICA and 4F-MDMB-BINACA—parent compounds and metabolite identification in blood, urine and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ovid.com [ovid.com]
- 5. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 6. The synthetic cannabinoid 5F-MDMB-PICA: A case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Profiles of 5F-MDMB-PICA in Human Urine, Serum and Hair Samples Using LC-Q Exactive HF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic study of the synthetic cannabinoid, 5F-MDMB-PICA, in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Pharmacodynamics of the Synthetic Cannabinoid, 5F-MDMB-PICA, in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of Synthetic Cannabinoids in Biological Specimens: Analysis Through Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ojp.gov [ojp.gov]
- 13. academicworks.cuny.edu [academicworks.cuny.edu]
- 14. real.mtak.hu [real.mtak.hu]
reducing signal suppression in electrospray ionization of MDMB-PICA
Welcome to the technical support center for the analysis of MDMB-PICA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during electrospray ionization (ESI) mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of signal suppression when analyzing this compound in biological samples using LC-ESI-MS?
Signal suppression in the analysis of this compound is a frequent issue that can lead to inaccurate quantification and reduced sensitivity.[1] The primary causes stem from co-eluting matrix components from biological samples that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2]
Key contributors to this phenomenon, often referred to as matrix effects, include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing signal suppression in ESI-MS. They are often co-extracted with analytes during sample preparation.
-
Salts and Endogenous Metabolites: High concentrations of salts and other small molecules in biological matrices like urine and plasma can compete with this compound for ionization.[3]
-
Proteins: Although largely removed during sample preparation, residual proteins can still interfere with the ESI process.[4]
The mechanism of suppression often involves competition for charge on the ESI droplets or alterations to the droplet's surface tension and evaporation characteristics, which hinders the release of gas-phase analyte ions.[5][6]
Q2: How can I detect and quantify the extent of signal suppression in my this compound assay?
Several methods can be employed to assess the presence and magnitude of matrix effects:
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of a standard solution of this compound into the LC eluent after the analytical column, while a blank, extracted matrix sample is injected.[7] A dip in the baseline signal at the retention time of interfering components indicates ion suppression.[7]
-
Post-Extraction Spike Method: This is a quantitative approach to evaluate matrix effects.[4] It involves comparing the peak area of this compound in a standard solution to the peak area of a blank matrix extract that has been spiked with the same concentration of this compound post-extraction.[2] The matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Spiked Post-Extracted Matrix / Peak Area in Neat Solution) x 100
A value below 100% indicates signal suppression, while a value above 100% suggests signal enhancement.[2]
Troubleshooting Guides
Issue: Low or inconsistent signal intensity for this compound.
This is a classic symptom of ion suppression.[2] The following steps can help troubleshoot and mitigate this issue.
1. Optimize Sample Preparation:
The most effective strategy to combat ion suppression is to remove interfering matrix components before LC-MS analysis.[2][4]
-
Solid-Phase Extraction (SPE): This technique is highly effective for cleaning up complex biological samples by selectively isolating this compound.[2][8]
-
Liquid-Liquid Extraction (LLE): LLE uses immiscible solvents to partition the analyte away from matrix components.[4]
-
Protein Precipitation (PPT): A simpler method where a solvent like cold acetonitrile (B52724) is used to precipitate proteins.[2] While quick, it may not be as effective at removing phospholipids.[2]
A study comparing different extraction methods for synthetic cannabinoids, including this compound, in blood samples provided the following results:
| Sample Preparation Method | Recovery (%) | Matrix Effect (%) |
| Solid-Phase Extraction (SPE) | 91.40 | 15 |
| Supported Liquid Extraction (SLE) | 82.54 | 24 |
| ISOLUTE C18 | 85.10 | 22.5 |
Data from a study on the analysis of 5F-MDMB-PICA and 5F-CUMYL-PICA in human blood samples.[9][10][11]
2. Refine Chromatographic Conditions:
Proper chromatographic separation is crucial to resolve this compound from co-eluting matrix components.
-
Gradient Elution: Employing a gradient elution can help separate the analyte from the "solvent front" where many matrix interferences elute.[2]
-
Column Chemistry: Consider using a column with a different stationary phase to alter selectivity and improve separation from interfering compounds.
-
Divert Valve: Using a divert valve to send the initial part of the LC run (containing highly polar and unretained matrix components) to waste instead of the mass spectrometer can reduce source contamination and signal suppression.[12]
3. Adjust Mass Spectrometer (MS) Parameters:
-
Ionization Source: While ESI is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[5][12]
-
Ionization Polarity: Switching to negative ionization mode can sometimes reduce signal suppression, as fewer matrix components may ionize in this mode.[5]
4. Utilize an Appropriate Internal Standard:
Using a stable isotope-labeled internal standard (SIL-IS) for this compound is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate correction during quantification.[3]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline and may require optimization for specific instruments and matrices.
-
Sample Pre-treatment: To a 1 mL plasma sample, add an internal standard.
-
Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water.[2]
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.[2]
-
Washing:
-
Elution: Elute this compound from the cartridge using 1 mL of methanol.[2]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS analysis.
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol helps visualize regions of ion suppression in your chromatogram.
-
Prepare Infusion Solution: Create a dilute solution of this compound (e.g., 20 ng/mL) in your mobile phase.[2]
-
Setup Infusion: Use a syringe pump to deliver the infusion solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream through a T-junction placed between the column outlet and the MS inlet.[2]
-
Acquire Data: Start the infusion and allow the MS signal for this compound to stabilize, which will create a high baseline.[2]
-
Inject Blank Matrix: While continuously acquiring data, inject a blank matrix sample that has been processed using your standard sample preparation procedure.[2]
-
Analyze Chromatogram: A drop in the baseline signal indicates a region of ion suppression caused by co-eluting matrix components.
Visualizations
Caption: Troubleshooting workflow for low signal intensity of this compound.
Caption: Methods for assessing matrix effects in this compound analysis.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. providiongroup.com [providiongroup.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Rapid Simultaneous Determination of Three Synthetic Cannabinoids in Urine and Plasma of Rats Using Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Low-Concentration MDMB-PICA Detection: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The detection of synthetic cannabinoids like MDMB-PICA, especially at the low concentrations typically found in biological matrices, presents a significant analytical challenge. Its rapid metabolism and the ever-present risk of matrix interference demand refined methodologies and robust troubleshooting strategies. This technical support center provides a comprehensive resource, including frequently asked questions and troubleshooting guides, to assist researchers in optimizing their detection methods for this potent compound.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting low concentrations of this compound?
A1: For achieving the lowest limits of detection (LOD) and quantification (LOQ), tandem mass spectrometry-based methods are the gold standard. Specifically, Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely validated for this purpose. A validated GC-MS/MS method has demonstrated an LOD of 0.11 ng/mL for this compound in blood samples.[1][2]
Q2: Why is it difficult to detect the parent this compound compound in urine samples?
A2: this compound undergoes rapid and extensive metabolism in the body.[3] Consequently, the parent compound is often present at very low to undetectable concentrations in urine. It is more effective to target its metabolites, which are found in higher concentrations. The ester hydrolyzed glucuronidated metabolite is considered a primary biomarker for identifying this compound use in urine samples.[3]
Q3: What are the most common sample preparation techniques for this compound analysis?
A3: Solid-Phase Extraction (SPE) is a highly effective and commonly used technique for extracting this compound from biological matrices like blood.[1][2][4] It generally provides high recovery rates (around 91.4%) and minimizes matrix effects (approximately 15%).[1][2] Other methods include Supported Liquid Extraction (SLE) and liquid-liquid extraction (LLE), though they may exhibit lower recovery and greater matrix effects.[1][2][5]
Q4: What are the primary challenges in developing analytical methods for this compound?
A4: The main challenges include the potent nature of the compound leading to low concentrations in biological fluids, a lack of certified reference materials for all metabolites, and potential interference from structurally similar synthetic cannabinoids.[1][4][6] The rapid evolution of new synthetic cannabinoids also necessitates constant method updates.[6][7][8]
Troubleshooting Guide
This guide addresses common issues encountered during the low-concentration detection of this compound.
Issue 1: Poor Peak Shape or Tailing in GC-MS/MS Analysis
| Potential Cause | Troubleshooting Step |
| Active sites in the GC inlet or column | Perform inlet maintenance (replace liner, septum, and gold seal). Condition the column according to the manufacturer's instructions. |
| Improper derivatization (if applicable) | Optimize derivatization conditions (reagent concentration, temperature, and time). Ensure reagents are fresh. |
| Matrix interference | Improve sample cleanup. Consider a more rigorous SPE protocol with different sorbents or additional washing steps. |
| Incorrect injection parameters | Optimize injection temperature and mode (e.g., splitless vs. pulsed splitless). |
Issue 2: Low Signal Intensity or Inability to Meet Required LOD
| Potential Cause | Troubleshooting Step |
| Suboptimal MS/MS transitions | Re-optimize precursor and product ions for this compound and its metabolites. Use published multiple reaction monitoring (MRM) transitions as a starting point.[1] |
| Inefficient ionization | Clean the ion source. Optimize source parameters (e.g., temperature, gas flows). |
| Poor extraction recovery | Evaluate and optimize the sample preparation method. Compare SPE, SLE, and LLE to determine the most efficient method for your matrix.[1][2] Ensure the pH of the sample is optimized for extraction. |
| Metabolite degradation | Minimize sample processing time and keep samples cold. Consider the stability of target metabolites. |
Issue 3: High Matrix Effects in LC-MS/MS Analysis
| Potential Cause | Troubleshooting Step |
| Co-eluting matrix components | Modify the LC gradient to improve chromatographic separation. Consider using a different stationary phase. |
| Inadequate sample cleanup | Implement a more effective sample preparation technique, such as a two-step extraction or a more selective SPE cartridge. |
| Ion suppression or enhancement | Use a stable isotope-labeled internal standard for each analyte to compensate for matrix effects. Perform a post-column infusion study to identify regions of ion suppression. |
Quantitative Data Summary
The following tables summarize key quantitative data from validated methods for this compound detection.
Table 1: Comparison of Extraction Methods for this compound in Blood [1][2]
| Extraction Method | Recovery (%) | Matrix Effect (%) |
| Solid-Phase Extraction (SPE) | 91.40 | 15 |
| Supported Liquid Extraction (SLE) | 82.54 | 24 |
| ISOLUTE C18 | 85.10 | 22.5 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound
| Analytical Method | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| GC-MS/MS | Blood | 0.11 | 0.50 | [1][2][4] |
| GC-MS | Rat Plasma | - | 10 | [5] |
| LC-QTOF-MS | Urine | 0.1 | - | [9] |
Experimental Protocols
Detailed Methodology: GC-MS/MS Analysis of this compound in Blood
This protocol is based on a validated method for the quantification of this compound in human blood.[1][2][4]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Precondition a Strata-X polymeric SPE cartridge with 2 mL of methanol (B129727) followed by 2 mL of deionized water.
-
Load 1 mL of the blood sample onto the cartridge.
-
Wash the cartridge with 2 mL of a 5% methanol in water solution.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte with 2 mL of a 90:10 dichloromethane/isopropanol mixture.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for injection.
2. GC-MS/MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890 GC system (or equivalent).
-
Column: HP-5MS (15 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 min, ramp to 300°C at 20°C/min, and hold for 2 min.
-
Mass Spectrometer: Agilent 7000A Triple Quadrupole MS (or equivalent).
-
Ionization Mode: Electron Ionization (EI).
-
Source Temperature: 230°C.
-
Quadrupole Temperatures: Q1 at 150°C, Q2 at 150°C.
-
MRM Transitions: Monitor the appropriate precursor and product ions for this compound (e.g., m/z 376.47 as the molecular ion).[1]
Visualizations
Caption: General workflow for the detection of this compound in blood samples.
References
- 1. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic Profiles of 5F-MDMB-PICA in Human Urine, Serum and Hair Samples Using LC-Q Exactive HF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pharmacokinetic study of the synthetic cannabinoid, 5F-MDMB-PICA, in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges in Detecting Designer Drugs and the Evolution of Testing Methods Press Services [pr.boreal.org]
- 7. Ways to Address the Challenges of Synthetic Drugs | Averhealth [averhealth.com]
- 8. Challenges in Identifying Novel Psychoactive Substances and a Stronger Path Forward | National Institute of Justice [nij.ojp.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Analysis of MDMB-PICA and its Metabolites in Hair
This technical support center provides researchers, scientists, and drug development professionals with essential information for the accurate analysis of MDMB-PICA and its metabolites in hair samples. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for collecting hair samples for this compound analysis?
A1: Proper sample collection is crucial for accurate results. A lock of hair, approximately the width of a pencil, should be collected from the posterior vertex region of the scalp.[1][2] The hair should be cut as close to the scalp as possible, and the root end must be clearly marked.[1][2] To maintain the integrity of the sample and prevent contamination, the collected hair should be wrapped in aluminum foil and sealed in a paper envelope.[3] It is important to record the collection site, date, and any cosmetic treatments the hair has undergone.[2][3]
Q2: How should hair samples be stored to ensure the stability of this compound and its metabolites?
A2: Hair samples should be stored in a dry, dark environment at room temperature.[3][4] Exposure to direct sunlight must be avoided.[3] It is not recommended to store hair samples at low temperatures (refrigerated or frozen) as this can lead to swelling of the hair shaft, potential mold growth, and loss of the target analytes.[3][4] Avoid storing samples in plastic bags to prevent contamination from plasticizers.[3]
Q3: What is the known stability of this compound and its metabolites in hair samples?
A3: Currently, published data primarily focuses on short-term stability. One study demonstrated that this compound and its metabolites are stable in processed hair extracts when stored in an autosampler at 4°C for up to 72 hours.[5][6] There is a lack of published long-term stability studies for this compound and its metabolites in hair stored under various conditions (e.g., room temperature, -20°C). General guidelines for forensic hair analysis suggest that drugs are relatively stable in hair, allowing for re-analysis of a second sample if needed.[4] However, for quantitative studies, it is best practice to analyze samples as soon as possible after collection.
Q4: Which metabolites of this compound should be targeted in hair analysis?
A4: While the parent compound, this compound, is detectable in hair, analyzing for its metabolites can provide a more comprehensive picture of exposure. Commonly targeted metabolites in hair analysis include M2, M4, M7, M8, and M9.[5]
Q5: What are the expected concentrations of this compound and its metabolites in hair?
A5: Concentrations can vary widely depending on the extent of use. Generally, the concentration of the parent drug (this compound) is found to be higher than its metabolites in hair samples.[7][8]
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound and its metabolites in hair.
Issue 1: Low or No Analyte Recovery
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Ensure the hair sample is properly pulverized to increase the surface area for extraction. Methanol (B129727) is a commonly used and effective solvent for extracting synthetic cannabinoids from hair.[5][6] Consider optimizing the extraction time and temperature. |
| Analyte Degradation | While short-term stability in processed extracts at 4°C is good, degradation could occur during sample processing. Minimize the time between extraction and analysis. Avoid exposing samples to high temperatures or direct light. |
| Poor Chromatographic Resolution | Optimize the liquid chromatography (LC) method, including the column, mobile phase composition, and gradient, to ensure proper separation of analytes from matrix components. |
| Matrix Effects | Hair is a complex matrix that can cause ion suppression or enhancement in the mass spectrometer. Evaluate and compensate for matrix effects by using a stable isotope-labeled internal standard for each analyte if possible. |
Issue 2: High Background Noise or Interfering Peaks
| Potential Cause | Troubleshooting Step |
| External Contamination | Ensure a thorough decontamination procedure for the hair samples before extraction. Washing with solvents like dichloromethane (B109758) or methanol can help remove external contaminants.[9] |
| Dirty Mass Spectrometer Source | Clean the mass spectrometer source according to the manufacturer's instructions. A dirty source can lead to high background noise and poor sensitivity. |
| Co-eluting Matrix Components | Improve chromatographic separation to resolve the analytes from interfering compounds. Consider using a more selective mass spectrometry scan mode, such as Multiple Reaction Monitoring (MRM).[10] |
| Contaminated Solvents or Reagents | Use high-purity solvents and reagents to minimize background noise. Run solvent blanks to identify any sources of contamination. |
Experimental Protocols
Sample Preparation and Extraction
The following is a detailed methodology for the extraction of this compound and its metabolites from hair, based on a validated method.[5][6]
-
Decontamination: Wash approximately 20 mg of hair with an appropriate solvent (e.g., dichloromethane or methanol) to remove external contamination.
-
Pulverization: Dry the washed hair and pulverize it into a fine powder using a bead mill or similar equipment. This should be done at a low temperature (e.g., below 4°C) to prevent degradation of the analytes.[5][6]
-
Extraction: Add a precise volume of methanol containing a suitable internal standard to the pulverized hair.
-
Ultrasonication: Sonicate the sample to facilitate the extraction of the analytes from the hair matrix.
-
Centrifugation: Centrifuge the sample to pellet the hair debris.
-
Filtration: Filter the supernatant to remove any remaining particulate matter.
-
Analysis: The clear extract is then ready for analysis by LC-MS/MS.
LC-MS/MS Analysis
A validated UHPLC-MS/MS method for the analysis of this compound and its metabolites can be performed using the following parameters as a starting point.[5][6]
-
Chromatographic Column: A C18 reversed-phase column is suitable for separating the analytes.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) with formic acid) and an organic solvent (e.g., acetonitrile) is typically used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.
Quantitative Data Summary
The following table summarizes the short-term stability of this compound and its metabolites in processed hair extracts stored at 4°C.[5]
Table 1: Short-Term Stability of this compound and its Metabolites in Processed Hair Extracts at 4°C
| Analyte | Concentration (pg/mg) | 24 h (% of Initial) | 48 h (% of Initial) | 72 h (% of Initial) |
| This compound | 1 | 100.6 | 100.8 | 105.0 |
| 10 | 100.2 | 99.2 | 100.8 | |
| 50 | 99.7 | 100.4 | 99.1 | |
| 150 | 100.0 | 99.8 | 101.0 | |
| M2 | 1 | 98.9 | 101.2 | 102.4 |
| 10 | 99.5 | 99.8 | 100.5 | |
| 50 | 100.3 | 100.1 | 99.7 | |
| 150 | 100.1 | 99.9 | 100.2 | |
| M4 | 2 | 101.5 | 102.3 | 103.1 |
| 10 | 100.8 | 101.1 | 100.9 | |
| 50 | 99.6 | 99.8 | 100.3 | |
| 150 | 100.2 | 100.0 | 99.8 | |
| M7 | 2 | 102.1 | 103.5 | 104.2 |
| 10 | 100.4 | 101.3 | 101.8 | |
| 50 | 99.8 | 100.2 | 100.5 | |
| 150 | 99.9 | 100.1 | 100.3 | |
| M8 | 5 | 103.2 | 104.1 | 105.3 |
| 10 | 101.1 | 101.9 | 102.5 | |
| 50 | 100.5 | 100.8 | 101.1 | |
| 150 | 100.1 | 100.3 | 100.6 | |
| M9 | 1 | 101.8 | 102.7 | 103.9 |
| 10 | 100.7 | 101.5 | 102.1 | |
| 50 | 100.2 | 100.6 | 100.9 | |
| 150 | 100.0 | 100.2 | 100.4 |
Visualizations
The following diagrams illustrate key workflows and concepts related to the analysis of this compound in hair.
Caption: Experimental workflow for this compound analysis in hair.
References
- 1. facta.org.au [facta.org.au]
- 2. fflm.ac.uk [fflm.ac.uk]
- 3. unodc.org [unodc.org]
- 4. x-pertise.com [x-pertise.com]
- 5. Detection of a New Tert-Leucinate Synthetic Cannabinoid 5F-MDMB-PICA and Its Metabolites in Human Hair: Application to Authentic Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Stability of cannabinoids in hair samples exposed to sunlight. | Semantic Scholar [semanticscholar.org]
- 10. americanlaboratory.com [americanlaboratory.com]
best practices for storage of MDMB-PICA analytical standards
This guide provides best practices, troubleshooting advice, and frequently asked questions (FAQs) for the proper storage and handling of MDMB-PICA analytical standards to ensure the accuracy and reproducibility of your research.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or lower-than-expected concentrations in results. | 1. Improper storage temperature leading to degradation. 2. Use of inappropriate solvent. 3. Repeated freeze-thaw cycles. 4. Adsorption to plastic storage containers. 5. Evaporation of solvent from the stock solution. | 1. Verify Storage Temperature: Ensure standards are consistently stored at -20°C or lower. For long-term storage, -80°C is preferable. 2. Check Solvent: Use high-purity methanol (B129727) or DMSO for preparing stock solutions. Ensure the standard is fully solubilized. 3. Aliquot Standards: Prepare single-use aliquots from the stock solution to minimize freeze-thaw cycles. 4. Use Appropriate Vials: Store all solutions in amber glass vials with PTFE-lined caps (B75204) to prevent adsorption and photodegradation. 5. Ensure Proper Sealing: Use tightly sealed vials to prevent solvent evaporation, which can concentrate the standard over time. |
| Appearance of unknown peaks in chromatogram. | 1. Degradation of this compound. The primary degradation product is the butanoic acid metabolite formed via hydrolysis.[1] 2. Contamination of solvent or glassware. | 1. Confirm Degradation: The primary metabolite results from the hydrolysis of the terminal methyl ester.[1][2] If this peak is observed, the standard has likely degraded. Prepare a fresh stock solution from solid material. 2. Quality Control: Use fresh, high-purity solvents and thoroughly clean all glassware before use. |
| Difficulty dissolving the solid standard. | 1. Incorrect solvent choice. 2. Insufficient solvent volume or mixing. | 1. Select Appropriate Solvent: this compound is soluble in solvents such as methanol, ethanol, DMSO, and DMF.[3] 2. Ensure Complete Solubilization: Use sonication or gentle vortexing to aid dissolution. Ensure the volume of solvent is adequate for the amount of standard. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound analytical standards?
A1: Solid this compound should be stored at -20°C. Stock solutions and working standards prepared in a suitable solvent should also be stored at -20°C to ensure stability.[4] For long-term stability of the analyte in biological matrices like plasma, storage at -80°C has also been utilized.[5] Studies have shown that this compound is considerably more stable when stored frozen compared to refrigerated or room temperature conditions, where significant degradation occurs.
Q2: What solvents should I use to prepare stock solutions of this compound?
A2: Methanol and dimethyl sulfoxide (B87167) (DMSO) are commonly used solvents for preparing this compound stock solutions.[6][7] Cayman Chemical reports solubility in DMF (20 mg/ml), Ethanol (20 mg/ml), DMSO (5 mg/ml), and Methanol (1 mg/ml).[3] The choice of solvent may depend on the specific analytical method and desired concentration.
Q3: How stable is this compound in solution?
A3: The stability of this compound is highly dependent on storage conditions. In biological matrices like blood or serum, it is unstable at room temperature and even under refrigeration.[1] When stored at -20°C, this compound is significantly more stable.[1] However, degradation can still occur over extended periods. One study noted a significant drop in concentration in a serum sample after one year of storage at -20°C.[8] Another study found it to be stable in plasma for at least 35 days at -20°C.[5] To ensure accuracy, it is best practice to use freshly prepared solutions or to re-verify the concentration of older stock solutions.
Q4: Can I use plastic tubes or vials to store my this compound solutions?
A4: It is strongly recommended to use amber glass vials with PTFE-lined caps. Studies on other cannabinoids have shown significant loss of the analyte due to adsorption onto plastic surfaces.[9] Glass is chemically inert and amber coloring protects the standard from light-induced degradation.[10]
Q5: How many times can I freeze and thaw my this compound stock solution?
A5: While some studies on a broad range of synthetic cannabinoids suggest good freeze-thaw stability for many compounds, it is generally not advisable to repeatedly freeze and thaw stock solutions.[11] To avoid potential degradation and concentration changes, it is best practice to aliquot the stock solution into single-use vials after preparation. This ensures that the main stock is not repeatedly subjected to temperature fluctuations.
Data Presentation
Table 1: Summary of this compound and General Cannabinoid Stability Data
| Analyte | Matrix | Storage Temperature | Duration | Stability Results |
| This compound | Blood | Room Temperature / Refrigerated | Not specified | Unstable; degrades to its butanoic acid metabolite.[1] |
| This compound | Blood | Freezer (-20°C or lower) | Not specified | Considerably more stable than at higher temperatures.[1] |
| This compound | Plasma | -20°C | At least 35 days | Stable.[5] |
| This compound | Serum | Not specified (assumed -20°C) | 1 year | High instability; concentration dropped from 298 ng/mL to 17.6 ng/mL.[8] |
| General Cannabinoids | Whole Blood | Room Temperature | 6 months | ~90% decrease in concentration in tubes with rubber stoppers.[9] |
| THC | Whole Blood | -20°C | 4-24 weeks | 60-100% loss in plastic containers; 30-50% loss in glass vials.[9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol is based on methodologies cited in forensic research.[6]
Objective: To prepare a 1 mg/mL stock solution and subsequent working standards of this compound in methanol.
Materials:
-
This compound analytical standard (solid form)
-
Methanol (HPLC grade or higher)
-
10 mL volumetric flask (Class A, glass)
-
Calibrated analytical balance
-
Pipettes (calibrated)
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Prepare 10 mg/mL Primary Stock Solution (if starting from solid): a. Accurately weigh 10 mg of the this compound solid standard. b. Quantitatively transfer the solid to a 1 mL volumetric flask. c. Add a small amount of methanol to dissolve the solid, using a vortex mixer if necessary. d. Once dissolved, bring the flask to the 1 mL mark with methanol. e. Cap and invert the flask several times to ensure homogeneity.
-
Prepare 1 mg/mL Secondary Stock Solution: a. Pipette 1 mL of the 10 mg/mL primary stock solution into a 10 mL volumetric flask. b. Dilute to the 10 mL mark with methanol. c. Cap and invert the flask several times to ensure the solution is homogeneous.
-
Storage: a. Transfer the 1 mg/mL stock solution into amber glass vials. It is recommended to create smaller aliquots (e.g., 1 mL) to avoid repeated freeze-thaw cycles of the entire stock. b. Store the vials at -20°C.
-
Preparation of Working Standards: a. Prepare working standards by performing serial dilutions of the 1 mg/mL stock solution with methanol to achieve the desired concentrations for your calibration curve. b. Store working standards at -20°C when not in use.
Visualizations
Caption: Workflow for preparing and storing this compound analytical standards.
Caption: Troubleshooting decision tree for low this compound analytical response.
References
- 1. Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds—A Stability Assessment [cfsre.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. Freeze-thaw stability and long-term stability of 84 synthetic cannabinoids in serum [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Pharmacodynamics of the Synthetic Cannabinoid, 5F-MDMB-PICA, in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The synthetic cannabinoid 5F-MDMB-PICA enhances the metabolic activity and angiogenesis in human brain microvascular endothelial cells by upregulation of VEGF, ANG-1, and ANG-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of MDMB-PICA and 5F-MDMB-PINACA for the Scientific Community
An in-depth guide for researchers, scientists, and drug development professionals on the pharmacological and metabolic profiles of two potent synthetic cannabinoids.
This report provides a detailed comparative analysis of MDMB-PICA (also known as 5F-MDMB-PICA) and 5F-MDMB-PINACA (5F-ADB), two synthetic cannabinoid receptor agonists (SCRAs) that have been subjects of significant interest in the scientific and forensic communities. This guide synthesizes experimental data on their receptor binding affinities, functional activities, signaling pathways, and metabolic fates to offer an objective comparison for research and drug development purposes.
Core Compound Structures
This compound and 5F-MDMB-PINACA are structurally related, with the primary distinction being the core heterocyclic system. This compound is an indole-based compound, whereas 5F-MDMB-PINACA is its indazole counterpart. This structural difference, while seemingly minor, influences their pharmacological profiles.
Quantitative Pharmacological Data
The following tables summarize the key in vitro pharmacological parameters for this compound and 5F-MDMB-PINACA, providing a direct comparison of their potency and efficacy at human cannabinoid receptors (CB1 and CB2).
| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Functional Potency (EC₅₀, nM) | Efficacy (Eₘₐₓ) |
| This compound | CB1 | 1.24 - 5.4[1][2] | 0.45 - 3.26[1][2] | Full Agonist (~110-331% vs. reference)[1] |
| CB2 | Not Widely Reported | 0.87 - 7.4[1] | Full Agonist (~94-244% vs. reference)[1] | |
| 5F-MDMB-PINACA | CB1 | ~0.42 | 0.59 - 15.7[1] | High-Efficacy Agonist (~108-136% vs. reference)[1] |
| CB2 | Not Widely Reported | ~7.5 | High-Efficacy Agonist (~94% vs. reference) |
Note: Values are compiled from multiple studies using different experimental assays, which can account for the observed variations.
Signaling Pathways and Functional Activity
Both this compound and 5F-MDMB-PINACA are potent, full agonists at the CB1 receptor, the primary target for the psychoactive effects of cannabinoids. Their activation of the CB1 receptor initiates a cascade of intracellular signaling events. The primary signaling pathway involves the activation of G-proteins, which can be measured using assays such as the [³⁵S]GTPγS binding assay.
Furthermore, agonist binding to the CB1 receptor can also trigger the recruitment of β-arrestin 2, a protein involved in receptor desensitization and internalization, as well as G-protein-independent signaling. The relative activation of G-protein versus β-arrestin pathways can lead to "biased agonism," which may contribute to the unique pharmacological and toxicological profiles of different SCRAs.
Figure 1. General signaling pathway for CB1 receptor activation by synthetic cannabinoids.
Metabolic Pathways: A Key Point of Differentiation
A critical distinction between this compound and 5F-MDMB-PINACA lies in their metabolic profiles and the activity of their metabolites. Both compounds undergo extensive phase I and phase II metabolism, primarily initiated by ester hydrolysis.
This compound Metabolism: The primary metabolic pathway for this compound is ester hydrolysis, forming 5F-MDMB-PICA 3,3-dimethylbutanoic acid. Subsequent oxidative defluorination is also a major route. Studies have shown that the metabolites of this compound have significantly reduced affinity for the CB1 receptor. In fact, the primary carboxylic acid metabolite has been reported to act as a weak inverse agonist, potentially counteracting the effects of the parent compound. This suggests that the pharmacological effects of this compound are predominantly driven by the parent drug.
5F-MDMB-PINACA Metabolism: Similarly, 5F-MDMB-PINACA undergoes ester hydrolysis to its corresponding carboxylic acid metabolite (M7). However, in stark contrast to this compound, the metabolites of 5F-MDMB-PINACA, including the ester hydrolysis product and hydroxylated metabolites (e.g., M2), retain significant affinity and agonist efficacy at the CB1 receptor. The formation of these active metabolites is believed to contribute to the prolonged and severe toxicity associated with 5F-MDMB-PINACA.
Figure 2. Contrasting activity of the primary metabolites of this compound and 5F-MDMB-PINACA.
Experimental Protocols
Radioligand Binding Assays
These assays are employed to determine the binding affinity (Kᵢ) of a compound to a specific receptor.
-
Objective: To measure the displacement of a radiolabeled ligand from the CB1 or CB2 receptor by the test compound.
-
Methodology:
-
Cell membranes expressing the receptor of interest (e.g., from HEK-293 or CHO cells) are prepared.
-
Membranes are incubated with a fixed concentration of a radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940).
-
Increasing concentrations of the unlabeled test compound (this compound or 5F-MDMB-PINACA) are added to compete for binding with the radioligand.
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated via rapid filtration.
-
The radioactivity of the bound ligand is measured using a scintillation counter.
-
Data are analyzed to calculate the IC₅₀ (the concentration of the test compound that displaces 50% of the radioligand), which is then converted to the Kᵢ value using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Functional Assay
This assay measures the functional potency (EC₅₀) and efficacy (Eₘₐₓ) of a compound by quantifying G-protein activation.
-
Objective: To measure the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins coupled to the cannabinoid receptor.
-
Methodology:
-
Cell membranes expressing the receptor of interest are incubated with the test compound at various concentrations.
-
GDP and [³⁵S]GTPγS are added to the reaction mixture.
-
Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
The reaction is terminated, and the amount of bound [³⁵S]GTPγS is quantified by scintillation counting after filtration.
-
Dose-response curves are generated to determine the EC₅₀ and Eₘₐₓ values.
-
Figure 3. Simplified workflows for key in vitro pharmacological assays.
In Vitro Metabolism Studies
These studies are crucial for identifying metabolic pathways and potential biomarkers of consumption.
-
Objective: To characterize the metabolites of the parent compounds using human-derived liver preparations.
-
Methodology:
-
The test compound is incubated with human liver microsomes or cryopreserved human hepatocytes. These systems contain the necessary enzymes (e.g., cytochrome P450s, esterases) for drug metabolism.
-
The incubation is carried out for a specified period (e.g., 1-3 hours).
-
The reaction is stopped, and the mixture is analyzed using high-resolution mass spectrometry (e.g., LC-QTOF-MS) to identify the structures of the metabolites.
-
Conclusion
This compound and 5F-MDMB-PINACA are both highly potent synthetic cannabinoid receptor agonists. The primary structural difference, an indole (B1671886) versus an indazole core, does not drastically alter their high affinity and efficacy for the CB1 receptor. However, a critical divergence is observed in their metabolism. The metabolites of 5F-MDMB-PINACA are active agonists, likely contributing to its toxicity profile, whereas the primary metabolite of this compound is a weak inverse agonist. This distinction is of paramount importance for toxicological assessments and for understanding the overall in vivo effects of these compounds. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of novel psychoactive substances.
References
Validating MDMB-PICA Immunoassay Results: A Comparative Guide to Confirmatory Methods
For researchers, scientists, and drug development professionals, the accurate detection of novel psychoactive substances (NPS) like MDMB-PICA is paramount. While immunoassays offer a rapid preliminary screening method, their results necessitate validation by more robust confirmatory techniques. This guide provides an objective comparison of immunoassay performance with established confirmatory methods, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data and detailed methodologies.
Immunoassays, designed for high-throughput screening, can be a valuable initial step in drug detection. However, the ever-evolving landscape of synthetic cannabinoids, including compounds like this compound, presents a significant challenge to their efficacy. The specificity of antibodies used in these assays may not extend to the novel structures of emerging synthetic cannabinoids, leading to a high risk of false-negative results. Research has shown that commercially available immunoassays can be unsuitable for detecting the consumption of substances like 5F-MDMB-PICA. Therefore, reliance on immunoassays alone is insufficient for definitive identification.
Confirmatory methods such as GC-MS and LC-MS/MS are the gold standard for the unequivocal identification and quantification of synthetic cannabinoids. These techniques offer high sensitivity and specificity, allowing for the precise measurement of the parent compound and its metabolites in various biological matrices.
Performance Comparison of Confirmatory Methods
The following tables summarize the quantitative performance data for GC-MS and LC-MS/MS methods validated for the detection of this compound and related compounds.
Table 1: GC-MS/MS Method Validation Data for this compound [1]
| Parameter | 5F-MDMB-PICA | 5F-CUMYL-PICA |
| Limit of Detection (LOD) | 0.11 ng/mL | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.50 ng/mL | 0.50 ng/mL |
| Accuracy (% bias) | 3.9 - 7.3 | 2.4 - 5.5 |
| Precision (% RSD) | 6.4 - 8.3 | 4.6 - 7.7 |
Table 2: LC-MS/MS Method Validation Data for Synthetic Cannabinoids
| Parameter | Method Performance | Reference |
| Limit of Detection (LOD) | 0.01 - 0.5 ng/mL | [2] |
| Limit of Quantification (LOQ) | 0.01 - 0.1 ng/mL | [2] |
| Extraction Recovery | > 50% | [2] |
| Matrix Effect | 59.4% - 100.1% | [2] |
Experimental Protocols
GC-MS/MS Confirmatory Method Protocol
This protocol outlines a typical workflow for the detection and quantification of this compound in biological samples using Gas Chromatography-Tandem Mass Spectrometry.
References
Navigating the Complexities of Synthetic Cannabinoid Detection: A Guide to the Cross-Reactivity of MDMB-PICA in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
The rapid emergence of novel psychoactive substances (NPS) presents a significant challenge to forensic and clinical toxicology. Among these, synthetic cannabinoid receptor agonists (SCRAs) are a structurally diverse and rapidly evolving class of compounds. MDMB-PICA is a potent indole-based synthetic cannabinoid that has been associated with adverse health effects. Immunoassays are a common high-throughput screening tool for detecting drug use; however, their utility is critically dependent on their cross-reactivity with the target analyte and its metabolites, as well as other structurally related compounds. This guide provides a comparative overview of the challenges and current understanding of this compound cross-reactivity with other synthetic cannabinoid assays, supported by available data and detailed experimental methodologies.
The Challenge of Cross-Reactivity with this compound
Direct, quantitative data on the cross-reactivity of this compound with a wide range of commercially available synthetic cannabinoid immunoassays is limited in the scientific literature. However, existing research highlights significant challenges. Studies have reported that the implementation of immunoassays for the detection of 5F-MDMB-PICA metabolites in urine was "unreliable," and commercially available immunochemical pre-tests were found to be "unsuitable" for detecting its consumption. This suggests that existing assays, often developed for earlier generations of synthetic cannabinoids like JWH-018, may not reliably detect this compound and its metabolites, leading to a high potential for false-negative results.
The structural similarity of this compound to other synthetic cannabinoids, such as MDMB-PINACA and 5F-MDMB-PICA, further complicates immunoassay performance. Antibodies developed for one compound may exhibit variable and unpredictable cross-reactivity with others.
Comparative Cross-Reactivity Data: An Illustrative Example
While a specific cross-reactivity table for this compound is not available, the following table for the synthetic cannabinoid MMB-FUBICA illustrates how such data is typically presented. The half-maximal inhibitory concentration (IC50) is a common metric, where a lower value indicates higher cross-reactivity.
| Compound | Chemical Class | IC50 (ng/mL) | Cross-Reactivity (%) |
| MMB-FUBICA | Indazole Carboxamide | Target | 100% |
| 5F-AMB (5F-AMB-PINACA) | Indazole Carboxamide | Low | High |
| MMB-PINACA | Indazole Carboxamide | Low | High |
| MMB-PICA | Indole Carboxamide | Moderate | Moderate |
| AMB-FUBINACA metabolite (ester hydrolysis) | Metabolite | High | Low |
| JWH-018 | Naphthoylindole | >1000 | Very Low |
| UR-144 | Phenylacetylindole | >1000 | Very Low |
Note: This table is for illustrative purposes and does not represent data for an this compound assay.
Experimental Protocols
The determination of cross-reactivity is a critical component of immunoassay validation. The following is a generalized protocol for a competitive ELISA, a common format for synthetic cannabinoid screening.
Competitive ELISA Protocol for Cross-Reactivity Testing
1. Objective: To determine the percentage of cross-reactivity of a panel of synthetic cannabinoids and their metabolites with a specific immunoassay.
2. Materials:
- ELISA Kit (including antibody-coated microplates, enzyme-conjugated antigen, and substrate)
- Target analyte standard (e.g., this compound)
- A panel of cross-reactant compounds for testing (other synthetic cannabinoids and their metabolites)
- Drug-free synthetic urine or buffer matrix
- Microplate reader
- Calibrated pipettes
3. Procedure:
- Preparation of Standards and Test Compounds: Prepare a series of dilutions for the target analyte standard to generate a standard curve. Prepare a range of concentrations for each test compound.
- Assay Incubation: Add the standards, controls, and test compounds to the respective wells of the antibody-coated microplate. Add the enzyme-conjugated antigen to each well. Incubate according to the manufacturer's instructions to allow for competitive binding.
- Washing: Wash the plate to remove any unbound reagents.
- Substrate Addition and Incubation: Add the substrate to each well. The enzyme on the bound conjugate will convert the substrate, leading to color development. The intensity of the color is inversely proportional to the amount of the target analyte in the sample.
- Stopping the Reaction and Reading: Stop the enzymatic reaction and measure the absorbance of each well using a microplate reader at the appropriate wavelength.
4. Data Analysis:
- Generate a standard curve by plotting the absorbance versus the concentration of the target analyte standards.
- Determine the concentration of the target analyte that produces 50% inhibition of the maximum signal (IC50).
- Determine the IC50 for each of the test compounds.
- Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Test Compound) x 100
Visualizing Key Processes
To aid in the understanding of the underlying biological and experimental processes, the following diagrams are provided.
Caption: Signaling pathway of synthetic cannabinoids like this compound.
Caption: Experimental workflow for immunoassay cross-reactivity testing.
Conclusion
The detection of this compound and other emerging synthetic cannabinoids by immunoassay is a significant analytical challenge. The available evidence suggests that existing assays may not be reliable for the detection of this compound due to poor or uncharacterized cross-reactivity. This underscores the critical need for the development and validation of new immunoassays with broad cross-reactivity to contemporary synthetic cannabinoids. For definitive identification, mass spectrometry-based methods remain the gold standard. Researchers and drug development professionals should exercise caution when interpreting immunoassay results for synthetic cannabinoids and should seek confirmatory testing whenever possible.
The Pivotal Role of the Head Group: A Comparative Guide to the Structure-Activity Relationship of MDMB-PICA Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of MDMB-PICA analogs, a class of synthetic cannabinoid receptor agonists (SCRAs). Understanding the nuanced relationship between the chemical structure of these compounds and their biological activity is crucial for the development of potential therapeutic agents and for addressing the public health challenges posed by their illicit use. This document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and relationships to facilitate a deeper understanding of this important class of molecules.
Quantitative Data Summary
The following table summarizes the in vitro cannabinoid receptor type 1 (CB1) binding affinity (Ki) and functional potency (EC50) of this compound and its analogs, where structural modifications have been made primarily to the 'head group' moiety. The data clearly indicates that even subtle changes to this part of the molecule can have a profound impact on its pharmacological properties.
| Compound | Head Group | Linker | Core | Tail | CB1 Ki (nM)[1][2] | CB1 EC50 (nM)[1][2] |
| 5F-MDMB-PICA | Methyl 3,3-dimethylbutanoate (B8739618) | Amide | Indole | 5-fluoropentyl | 1.24 | 1.46 |
| 5F-MMB-PICA | Methyl 3-methylbutanoate | Amide | Indole | 5-fluoropentyl | 15.1 | 152.6 |
| 5F-CUMYL-PICA | Cumyl | Amide | Indole | 5-fluoropentyl | 5.08 | 30.5 |
| 5F-NNEI | Naphthalen-1-ylethyl | Amide | Indole | 5-fluoropentyl | 14.3 | 114.2 |
| 5F-SDB-006 | Benzyl (B1604629) | Amide | Indole | 5-fluoropentyl | 263.3 | >1000 |
| AM-2201 | Naphthalen-1-oyl | Carbonyl | Indole | 5-fluoropentyl | 5.08 | 23.6 |
Experimental Protocols
The data presented in this guide is primarily derived from two key in vitro assays: radioligand binding assays to determine CB1 receptor affinity and [³⁵S]GTPγS functional assays to assess agonist potency.
Radioligand Binding Assay for CB1 Receptor Affinity
This assay determines the affinity of a compound for the CB1 receptor by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Membrane Preparation: Mouse brain membranes or cells stably transfected with human CB1 receptors.[3]
-
Radioligand: [³H]rimonabant or [³H]SR141716A (a CB1 antagonist/inverse agonist).[1][4]
-
Test Compounds: this compound analogs.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5% bovine serum albumin (BSA), pH 7.4.[5]
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, 0.1% BSA.[3]
-
Scintillation Cocktail.
Procedure:
-
Thawed brain membranes are suspended in the assay buffer.
-
A fixed concentration of the radioligand (e.g., ~1.0 nM [³H]rimonabant) is incubated with varying concentrations of the test compound.
-
The membrane suspension is added to initiate the binding reaction.
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Filters are washed with ice-cold wash buffer.
-
The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CB1 ligand (e.g., 10 µM WIN-55,212-2).
-
The inhibition constant (Ki) is calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay for Agonist Potency
This functional assay measures the ability of a compound to activate G-proteins coupled to the CB1 receptor.
Materials:
-
Membrane Preparation: Mouse brain membranes.[1]
-
[³⁵S]GTPγS: A non-hydrolyzable GTP analog.
-
GDP: Guanosine diphosphate.
-
Test Compounds: this compound analogs.
-
Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 100 mM NaCl, 0.2 mM EGTA, and 0.1% BSA, pH 7.4.
-
Scintillation Cocktail.
Procedure:
-
Brain membranes are pre-incubated with GDP to ensure G-proteins are in an inactive state.
-
Membranes are then incubated with varying concentrations of the test compound in the assay buffer.
-
[³⁵S]GTPγS is added to the mixture to a final concentration of approximately 0.1 nM.
-
The reaction is allowed to proceed at 30°C for 60 minutes.
-
The assay is terminated by rapid filtration through glass fiber filters.
-
The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is determined by liquid scintillation counting.
-
Basal binding is determined in the absence of any agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
-
Data are analyzed using non-linear regression to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect produced by the agonist).
Visualizations
Experimental Workflow for SAR Studies
The following diagram illustrates the general workflow for conducting structure-activity relationship studies of synthetic cannabinoids like this compound analogs.
Caption: General experimental workflow for SAR studies of synthetic cannabinoids.
Cannabinoid Receptor Signaling Pathway
This diagram depicts the canonical signaling pathway activated by this compound analogs upon binding to the CB1 receptor.
Caption: Simplified CB1 receptor signaling cascade upon agonist binding.
Structure-Activity Relationship of this compound Analogs
This diagram illustrates the key structural modifications to the this compound scaffold and their impact on CB1 receptor activity.
Caption: Influence of head group modifications on CB1 receptor activity.
Conclusion
The structure-activity relationship of this compound analogs is significantly influenced by the composition of the head group moiety. The presence of a bulky and lipophilic group, such as the 3,3-dimethylbutanoate in this compound or the cumyl group in 5F-CUMYL-PICA, generally confers high affinity and potency at the CB1 receptor.[1][6] Conversely, replacing this with a less bulky or differently configured group, like the benzyl group in 5F-SDB-006, can dramatically reduce activity.[1][6] These findings underscore the critical role of the head group in the interaction of these synthetic cannabinoids with the CB1 receptor and provide a rational basis for predicting the pharmacological effects of newly emerging analogs. The strong positive correlation between in vitro CB1 binding and efficacy and in vivo cannabinoid-like effects further highlights the predictive power of these in vitro assays in assessing the potential public health risks associated with new synthetic cannabinoids.[1][2]
References
- 1. Structure-activity relationships for 5F-MDMB-PICA and its 5F-pentylindole analogs to induce cannabinoid-like effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for 5F-MDMB-PICA and its 5F-pentylindole analogs to induce cannabinoid-like effects in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacokinetics and Pharmacodynamics of the Synthetic Cannabinoid, 5F-MDMB-PICA, in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. irp.nida.nih.gov [irp.nida.nih.gov]
A Comparative Analysis of MDMB-PICA Metabolism: In Vitro vs. In Vivo
A comprehensive guide for researchers, scientists, and drug development professionals on the metabolic fate of the synthetic cannabinoid MDMB-PICA, contrasting its biotransformation in laboratory settings with its metabolism within living organisms. This guide provides a detailed overview of experimental data, methodologies, and metabolic pathways to facilitate a deeper understanding of this compound's pharmacological and toxicological profile.
The synthetic cannabinoid this compound undergoes extensive and rapid metabolism in the body, making the detection of the parent compound in biological samples challenging. Understanding the differences and similarities between its in vitro and in vivo metabolism is crucial for identifying reliable biomarkers of consumption and for predicting its physiological effects. This guide synthesizes findings from multiple studies to provide a clear comparison of this compound's metabolic pathways under both conditions.
Data Presentation: A Comparative Overview of Metabolites
The metabolic profiles of this compound, both from in vitro experiments using human liver microsomes (HLMs) and hepatocytes, and from in vivo analysis of human urine and serum samples, reveal a complex pattern of biotransformation. Ester hydrolysis and oxidative defluorination have been consistently identified as the primary metabolic routes in both settings.[1][2] However, the number and variety of metabolites are significantly greater in vivo, with a larger number of Phase I and Phase II metabolites detected in human urine samples.[3][4]
| Metabolic Reaction | In Vitro Metabolites (Human Liver Microsomes/Hepatocytes) | In Vivo Metabolites (Human Urine/Serum) | References |
| Phase I | |||
| Ester Hydrolysis | M1 (Ester Hydrolysis) - Major | M1 (Ester Hydrolysis) - Major | [1][5] |
| Oxidative Defluorination | M2 (Oxidative Defluorination) | M2 (Oxidative Defluorination) | [1][5] |
| Ester Hydrolysis + Oxidative Defluorination | M3 (Ester Hydrolysis + Oxidative Defluorination) - Major | M3 (Ester Hydrolysis + Oxidative Defluorination) - Major | [1][5] |
| Monohydroxylation | M4 (Hydroxypentyl) | M4 (Hydroxypentyl), M5 (Hydroxyindole) | [5] |
| Dihydroxylation | Detected | Detected | [6] |
| Dehydrogenation | Detected | Detected | [5] |
| N-dealkylation | Detected | Detected | [7][8] |
| Carboxylation | Not consistently reported | M6 (Pentanoic acid derivative) | [1] |
| Phase II | |||
| Glucuronidation | M7 (Ester Hydrolysis Glucuronide) | M7 (Ester Hydrolysis Glucuronide) - Primary biomarker, Multiple other glucuronidated metabolites | [1][4][6] |
Table 1: Comparison of this compound Metabolites Identified In Vitro and In Vivo. This table summarizes the major metabolic reactions and the corresponding metabolites identified in both laboratory and biological samples. The greater diversity of metabolites in vivo highlights the complexity of whole-body metabolism.
Experimental Protocols
A clear understanding of the methodologies employed in these studies is essential for interpreting the data. Below are detailed protocols for typical in vitro and in vivo metabolism studies of this compound.
In Vitro Metabolism Protocol: Human Liver Microsomes (HLMs)
This protocol outlines a typical procedure for studying the Phase I metabolism of this compound using pooled human liver microsomes.
-
Incubation Mixture Preparation: A typical incubation mixture (final volume of 1 mL) contains pooled human liver microsomes (0.5 mg/mL), this compound (10 µM), and a NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2) in a phosphate (B84403) buffer (pH 7.4).[9]
-
Incubation: The reaction is initiated by the addition of the NADPH-regenerating system and incubated at 37°C for a specified time, typically ranging from 30 to 60 minutes.[7][10]
-
Reaction Termination: The incubation is stopped by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.
-
Sample Preparation: The mixture is centrifuged to pellet the precipitated proteins. The supernatant is then collected, evaporated to dryness under a stream of nitrogen, and reconstituted in a suitable solvent for analysis.
-
Analysis: The prepared sample is analyzed using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify and characterize the metabolites formed.[7]
In Vivo Metabolism Protocol: Human Urine Sample Analysis
This protocol describes a standard procedure for the extraction and analysis of this compound metabolites from human urine samples.
-
Sample Collection: Urine samples are collected from individuals suspected of this compound consumption.
-
Enzymatic Hydrolysis (for Phase II Metabolites): To detect glucuronidated metabolites, a portion of the urine sample is often treated with β-glucuronidase to hydrolyze the glucuronide conjugates back to their Phase I metabolite forms.
-
Sample Pre-treatment/Extraction: Solid-phase extraction (SPE) is a common method for cleaning up the urine sample and concentrating the metabolites.[4] The urine sample is passed through an SPE cartridge, which retains the analytes of interest. The cartridge is then washed, and the metabolites are eluted with an appropriate solvent.
-
Analysis: The extracted and concentrated sample is analyzed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) for the identification and quantification of the parent drug and its metabolites.[3][4]
Visualizing the Metabolic Landscape
The following diagrams illustrate the experimental workflows and the metabolic pathways of this compound, providing a visual comparison of the in vitro and in vivo processes.
Figure 1: Experimental Workflows. This diagram outlines the key steps involved in studying this compound metabolism in vitro and in vivo.
Figure 2: this compound Metabolic Pathways. This diagram illustrates the primary biotransformation routes of this compound, highlighting the major Phase I and Phase II reactions.
Conclusion
The metabolism of this compound is a complex process involving numerous enzymatic reactions. While in vitro models using human liver preparations provide valuable insights into the primary metabolic pathways, they do not fully replicate the extensive biotransformation that occurs in vivo. The analysis of authentic biological samples, particularly urine, reveals a much broader range of metabolites, including a significant number of glucuronidated conjugates. The ester hydrolyzed metabolite and its glucuronide are considered the most reliable biomarkers for confirming this compound consumption.[4] This comparative guide underscores the importance of integrating both in vitro and in vivo data for a comprehensive understanding of the metabolic fate of novel psychoactive substances.
References
- 1. researchgate.net [researchgate.net]
- 2. 5F-MDMB-PICA metabolite identification and cannabinoid receptor activity. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. ovid.com [ovid.com]
- 4. Metabolic Profiles of 5F-MDMB-PICA in Human Urine, Serum and Hair Samples Using LC-Q Exactive HF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Metabolites of the New Synthetic Cannabinoid MDMB-4en-PINACA in Human Urine by Liquid and Gas Chromato-Mass Spectrometry Methods - Nikolaev - Journal of Analytical Chemistry [archivog.com]
- 7. In Vitro Phase I Metabolism of the Recently Emerged Synthetic MDMB-4en-PINACA and Its Detection in Human Urine Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Methodologies for the Characterization and Analysis of the Parent Compound and Phase I Metabolites of 4F-MDMB-BICA in Human Microsome, Urine and Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
MDMB-PICA vs. THC: A Comparative Analysis of CB1 Receptor Affinity and Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic cannabinoid MDMB-PICA and the phytocannabinoid Δ⁹-tetrahydrocannabinol (THC), focusing on their binding affinity for the cannabinoid type 1 (CB1) receptor. This document summarizes key quantitative data, outlines experimental methodologies for affinity determination, and visualizes the associated signaling pathways to support research and drug development in the field of cannabinoid pharmacology.
Executive Summary
This compound exhibits a significantly higher binding affinity for the CB1 receptor compared to THC. This heightened affinity translates to greater potency, a crucial factor in understanding its profound physiological and psychoactive effects. While both compounds act as agonists at the CB1 receptor, their downstream signaling profiles show subtle but important differences. This compound is a high-efficacy agonist for both G-protein dependent and β-arrestin mediated signaling pathways, without a significant bias towards either. In contrast, THC demonstrates a degree of bias towards G-protein mediated signaling over β-arrestin recruitment. These differences in affinity and signaling may underlie the distinct pharmacological and toxicological profiles of these two cannabinoids.
Data Presentation: CB1 Receptor Affinity
The binding affinity of a ligand for a receptor is a critical measure of its potential potency. This is often expressed as the inhibition constant (Kᵢ) or the half-maximal effective concentration (EC₅₀). A lower value for these parameters indicates a higher affinity and potency, respectively.
| Compound | Binding Affinity (Kᵢ) at CB1 Receptor (nM) | Functional Potency (EC₅₀) at CB1 Receptor (nM) | Reference(s) |
| This compound | 1.24 | 1.46 | [1] |
| Δ⁹-THC | 15 - 43.31 | Varies, generally lower potency than this compound | [2] |
Experimental Protocols: Determining CB1 Receptor Affinity
The most common method for determining the binding affinity of a compound to the CB1 receptor is the competitive radioligand binding assay. This technique measures the ability of a test compound (e.g., this compound or THC) to displace a known radiolabeled ligand that has a high affinity for the CB1 receptor.
Protocol: Competitive Radioligand Binding Assay for CB1 Receptor
1. Materials and Reagents:
-
CB1 Receptor Source: Membranes prepared from cells expressing the human CB1 receptor or from brain tissue.
-
Radioligand: A high-affinity CB1 receptor ligand labeled with a radioisotope, such as [³H]CP-55,940 or [³H]SR141716A.
-
Test Compounds: this compound and THC, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing divalent cations (e.g., 5 mM MgCl₂, 1 mM CaCl₂) and a protease inhibitor.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail: A liquid that emits light when it interacts with radioactive particles.
-
96-well Filter Plates: Plates with a filter bottom to separate bound from unbound radioligand.
-
Scintillation Counter: An instrument to measure the light emitted from the scintillation cocktail.
2. Procedure:
-
Preparation of Reaction Mixtures: In a 96-well plate, combine the CB1 receptor membranes, the radioligand at a fixed concentration (typically near its Kₔ value), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Termination of Binding: Rapidly filter the contents of each well through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: After the filters have dried, add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
3. Data Analysis:
-
The amount of radioactivity measured is inversely proportional to the affinity of the test compound.
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Signaling Pathways: A Comparative View
Upon binding to the CB1 receptor, both this compound and THC initiate a cascade of intracellular signaling events. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels. Additionally, CB1 receptor activation can trigger signaling through β-arrestin pathways, which are involved in receptor desensitization, internalization, and G-protein-independent signaling.
While both compounds activate these pathways, their efficacy and potential for biased agonism differ. Biased agonism refers to the ability of a ligand to preferentially activate one signaling pathway over another.
-
This compound acts as a high-efficacy agonist for both G-protein and β-arrestin pathways, showing no significant bias.[2][3] This balanced, potent activation may contribute to its intense and often severe physiological effects.
-
THC is considered a partial agonist at the CB1 receptor and exhibits a bias towards G-protein signaling over β-arrestin recruitment.[4] This biased signaling profile may contribute to its comparatively milder psychoactive effects and different therapeutic window compared to potent synthetic cannabinoids.
Conclusion
The data presented in this guide highlight the significant differences in CB1 receptor affinity and signaling between this compound and THC. This compound's substantially higher affinity and potent, unbiased agonism at both G-protein and β-arrestin pathways underscore its classification as a highly potent synthetic cannabinoid. In contrast, THC's lower affinity and biased signaling profile contribute to its distinct pharmacological characteristics. This comparative analysis provides a crucial foundation for researchers and drug development professionals working to understand the structure-activity relationships of cannabinoids and to develop novel therapeutics with improved safety and efficacy profiles.
References
- 1. Biased Agonism and Biased Allosteric Modulation at the CB1 Cannabinoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A subtle structural modification of a synthetic cannabinoid receptor agonist drastically increases its efficacy at the CB1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Subtle Structural Modification of a Synthetic Cannabinoid Receptor Agonist Drastically Increases its Efficacy at the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Guide to the GC-MS/MS Validation for the Quantification of 5F-CUMYL-PICA and 5F-MDMB-PICA in Blood Samples
This guide provides a comprehensive overview of a validated Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) method for the simultaneous quantification of two synthetic cannabinoids, 5F-CUMYL-PICA and 5F-MDMB-PICA, in human blood. The information is intended for researchers, scientists, and drug development professionals working in forensic toxicology and clinical chemistry. The guide includes a detailed comparison of different sample preparation techniques and summarizes the method's performance based on key validation parameters.
Method Performance and Validation Data
A highly sensitive and selective GC-MS/MS method has been developed and validated for the determination of 5F-CUMYL-PICA and 5F-MDMB-PICA in blood.[1][2][3][4] The method demonstrated excellent linearity over a concentration range of 0.5 to 500 ng/mL for both analytes, with a coefficient of determination (R²) greater than 0.99.[1]
The validation of this method assessed several key performance indicators, including the limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.[1][2][3][4] Furthermore, a comparative evaluation of three different solid-phase extraction (SPE) methods was conducted to determine the most efficient sample clean-up procedure. The methods compared were traditional SPE, supported liquid extraction (SLE), and ISOLUTE C18 cartridges.[1][2][3][4]
The quantitative validation parameters for the GC-MS/MS method are summarized in the tables below.
Table 1: Method Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| 5F-CUMYL-PICA | 0.1 | 0.50 |
| 5F-MDMB-PICA | 0.11 | 0.50 |
Table 2: Comparison of Extraction Method Performance
| Extraction Method | Analyte | Recovery (%) | Matrix Effect (%) | Accuracy (%) | Precision (%) |
| SPE | 5F-CUMYL-PICA | 91.40 | 15 | 2.4–5.5 | 4.6–7.7 |
| 5F-MDMB-PICA | 3.9–7.3 | 6.4–8.3 | |||
| SLE | 5F-CUMYL-PICA | 82.54 | 24 | 2.4–5.5 | 4.6–7.7 |
| 5F-MDMB-PICA | 3.9–7.3 | 6.4–8.3 | |||
| ISOLUTE C18 | 5F-CUMYL-PICA | 85.10 | 22.5 | 2.4–5.5 | 4.6–7.7 |
| 5F-MDMB-PICA | 3.9–7.3 | 6.4–8.3 |
The results indicate that the solid-phase extraction (SPE) method provided the highest recovery rates and the lowest matrix effects, making it the most suitable sample preparation technique for this analysis.[1][4]
Experimental Protocols
The successful validation of this GC-MS/MS method relies on a precise and well-defined experimental protocol. The key steps are outlined below.
1. Sample Collection and Storage: Drug-free blood samples were collected from staff at the College of Criminal Justice, Naif Arab University for Security Sciences.[1] Fifteen authentic human blood samples suspected of containing 5F-CUMYL-PICA and 5F-MDMB-PICA were also obtained from a forensic laboratory.[1] All samples were stored at -20°C until analysis.[1]
2. Sample Preparation (Solid-Phase Extraction - SPE): A solid-phase extraction (SPE) method was developed to quantify 5F-MDMB-PICA and 5F-CUMYL-PICA in the authentic human blood samples.[1][2][3][4] While specific details of the SPE protocol are proprietary to the referenced study, the general workflow for SPE in toxicological analysis is depicted in the diagram below.
3. GC-MS/MS Analysis: The analysis was performed using a GC-MS/MS system. The method was optimized by selecting appropriate reagent gas, collision energy, and multiple reaction monitoring (MRM) transitions for the target analytes.[1] The major compounds were identified through initial analysis using GC–chemical ionization/MS/MS.[1] The retention times were approximately 10.947 min for 5F-MDMB-PICA and 9.796 min for 5F-CUMYL-PICA.[1] The molecular ions observed were at m/z 377 for 5F-MDMB-PICA and m/z 367 for 5F-CUMYL-PICA.[1]
Visualizing the Workflow and Validation Logic
To better illustrate the experimental process and the relationship between validation parameters, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the GC-MS/MS analysis of synthetic cannabinoids.
Caption: Logical relationship of key GC-MS/MS method validation parameters.
References
- 1. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GC-MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of MDMB-PICA for Researchers and Drug Development Professionals
An in-depth analysis of analytical methodologies for the synthetic cannabinoid MDMB-PICA, providing a comparative overview of performance data from various validated methods. This guide aims to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical techniques for the quantification of this potent synthetic cannabinoid.
This compound (methyl 2-[[1-(pentyl-1H-indol-3-yl)carbonyl]amino]-3,3-dimethylbutanoate) is a highly potent synthetic cannabinoid that has been identified in forensic cases and is of significant interest to the research and drug development communities.[1] Accurate and reliable quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and the development of potential therapeutic interventions. This guide provides a comparative summary of published data on the quantification of this compound, focusing on experimental protocols and performance characteristics of different analytical methods.
Comparative Analysis of Quantitative Methods
The quantification of this compound in biological samples is predominantly achieved using chromatographic techniques coupled with mass spectrometry. Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed methods, each offering distinct advantages in terms of sensitivity, selectivity, and sample throughput. The following tables summarize the performance characteristics of various validated methods for the quantification of this compound in different biological matrices.
Table 1: Performance Characteristics of GC-MS/MS Methods for this compound Quantification in Blood
| Parameter | Method 1 | Method 2 |
| Limit of Detection (LOD) | 0.11 ng/mL[2][3] | - |
| Limit of Quantification (LOQ) | 0.50 ng/mL[2][3] | 10 ng/mL[4][5] |
| **Linearity (R²) ** | >0.999 | 0.99[4][5] |
| Accuracy (% Bias) | 2.4 - 5.5% | 9.44%[4][5] |
| Precision (% RSD) | 4.6 - 8.3% | 2.54 - 3.94%[4][5] |
| Recovery | 91.40% (SPE) | - |
Data compiled from multiple sources.[2][3][4][5]
Table 2: Performance Characteristics of LC-MS/MS Methods for this compound Quantification in Urine
| Parameter | Method 1 |
| Limit of Detection (LOD) | 0.005 ng/mL[6] |
| Limit of Quantification (LOQ) | 0.015 ng/mL[6] |
| **Linearity (R²) ** | >0.999 |
| Accuracy (% Bias) | 95.4 - 107.4%[7] |
| Precision (% RSD) | 0.7 - 12.2%[7] |
| Recovery | 61.1 - 93.3%[7] |
Data compiled from multiple sources.[6][7]
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing analytical methods. Below are generalized methodologies for the key experiments cited in the quantification of this compound.
Sample Preparation: Solid-Phase Extraction (SPE) for Blood Samples
A common and effective method for extracting this compound from blood involves solid-phase extraction (SPE).[2][3]
-
Pre-treatment: A 1 mL blood sample is pre-treated, often with the addition of an internal standard.
-
Cartridge Conditioning: An SPE cartridge (e.g., ISOLUTE C18) is conditioned with methanol (B129727) followed by deionized water.
-
Sample Loading: The pre-treated blood sample is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with a series of solvents to remove interfering substances. A common wash sequence includes deionized water and a low-concentration organic solvent mixture.
-
Elution: The analyte of interest, this compound, is eluted from the cartridge using an appropriate organic solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and then reconstituted in a suitable solvent for injection into the analytical instrument.
Sample Preparation: Liquid-Liquid Extraction (LLE) for Urine Samples
For urine samples, liquid-liquid extraction (LLE) is a frequently used sample preparation technique.[7]
-
pH Adjustment: The pH of the urine sample is adjusted to optimize the extraction efficiency.
-
Extraction: An appropriate organic solvent (e.g., a mixture of hexane (B92381) and ethyl acetate) is added to the urine sample. The mixture is then vortexed or agitated to facilitate the transfer of this compound from the aqueous phase to the organic phase.
-
Phase Separation: The mixture is centrifuged to separate the organic and aqueous layers.
-
Collection and Evaporation: The organic layer containing the analyte is collected and evaporated to dryness.
-
Reconstitution: The residue is reconstituted in a mobile phase-compatible solvent prior to analysis.
Instrumental Analysis: GC-MS/MS and LC-MS/MS
The instrumental analysis is performed using either a GC-MS/MS or an LC-MS/MS system.
-
GC-MS/MS: The reconstituted sample is injected into the gas chromatograph, where this compound is separated from other components. The separated analyte then enters the mass spectrometer for detection and quantification.[2][3] Multiple reaction monitoring (MRM) is typically used for selective and sensitive detection.[2]
-
LC-MS/MS: The reconstituted sample is injected into the liquid chromatograph. The separation is achieved on a suitable analytical column, and the eluent is introduced into the mass spectrometer for analysis, often using an electrospray ionization (ESI) source.[6][7]
Visualizing Key Processes
To better understand the experimental workflow and the biological context of this compound, the following diagrams have been created.
Caption: Generalized experimental workflow for the quantification of this compound.
Synthetic cannabinoids like this compound exert their effects by interacting with the cannabinoid receptors in the body.
Caption: Simplified signaling pathway of this compound as a CB1 receptor agonist.
Metabolic Fate of this compound
Understanding the metabolism of this compound is critical for identifying appropriate biomarkers for monitoring its use. The primary metabolic pathway for this compound involves ester hydrolysis.[8][9] Further metabolism can occur through processes such as oxidative defluorination.[9]
Caption: Major metabolic pathway of this compound.
This guide provides a foundational comparison of analytical methodologies for the quantification of this compound. Researchers and professionals are encouraged to consult the primary literature for more detailed information and to validate methods according to their specific laboratory conditions and matrices of interest. The provided data and protocols should serve as a valuable resource for initiating and advancing research and development related to this potent synthetic cannabinoid.
References
- 1. Monographs [cfsre.org]
- 2. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic study of the synthetic cannabinoid, 5F-MDMB-PICA, in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. real.mtak.hu [real.mtak.hu]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic Profiles of 5F-MDMB-PICA in Human Urine, Serum and Hair Samples Using LC-Q Exactive HF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5F-MDMB-PICA metabolite identification and cannabinoid receptor activity | RTI [rti.org]
A Comparative Pharmacological Analysis of Synthetic Cannabinoid Receptor Agonists: MDMB-PICA and JWH-018
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological effects of two synthetic cannabinoid receptor agonists (SCRAs), MDMB-PICA and JWH-018. Both compounds have been subjects of extensive research due to their prevalence in illicit markets and their potent effects on the endocannabinoid system. This document synthesizes experimental data on their receptor binding, functional activity, signaling pathways, and in vivo effects to offer an objective comparison for the scientific community.
Overview and Chemical Structures
JWH-018 (Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone) is a first-generation SCRA from the naphthoylindole family. It was one of the first SCRAs to be widely identified in herbal incense products. This compound (methyl (S)-2-(1-(pent-4-en-1-yl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate) is a more recent, structurally distinct indole-3-carboxamide SCRA known for its high potency.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data regarding the interaction of this compound and JWH-018 with cannabinoid receptors. These values have been compiled from multiple in vitro studies. It is important to note that experimental values, particularly for newer compounds like this compound, can vary between different assay platforms and cell systems.[1][2]
Table 1: Cannabinoid Receptor 1 (CB1R) Binding Affinity and Functional Potency
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Efficacy (vs. JWH-018 or other full agonists) |
| This compound | ~1.24 - 2.0[2][3][4][5] | ~0.45 - 27.6[1][2][3] | Full agonist, with significantly higher efficacy (up to 488%) compared to JWH-018.[4] |
| JWH-018 | ~9.00[6] | ~14.7 - 102[6] | Full agonist, often used as a reference compound.[1][6] |
Lower Ki and EC50 values indicate higher binding affinity and potency, respectively.
Table 2: Cannabinoid Receptor 2 (CB2R) Binding Affinity and Functional Potency
| Compound | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) | Selectivity (CB1 vs. CB2) |
| This compound | ~7.5 (EC50 value)[3] | ~7.5[3] | Some selectivity for CB1 over CB2. |
| JWH-018 | ~2.94[6] | ~133[6] | Some selectivity for CB2 over CB1 in binding affinity.[6] |
Signaling Pathways and Experimental Workflows
CB1 Receptor Signaling Pathway
Both this compound and JWH-018 exert their primary pharmacological effects by acting as agonists at the CB1 receptor, which is a G-protein coupled receptor (GPCR).[6][7] Activation of the CB1 receptor primarily involves coupling to inhibitory G-proteins (Gi/o).[8][9] This initiates a downstream signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, modulation of ion channels (e.g., inhibition of N-type Ca2+ channels and activation of G protein-gated inwardly rectifying K+ (GIRK) channels), and activation of the mitogen-activated protein kinase (MAPK) pathway.[3][6][7][9][10][11] These signaling events ultimately result in the modulation of neurotransmitter release, which underlies the psychoactive and physiological effects of these compounds.[8][10]
Caption: Canonical CB1 receptor signaling pathway activated by agonists like this compound and JWH-018.
Experimental Workflow: Radioligand Binding Assay
To determine the binding affinity (Ki) of a compound for the CB1 receptor, a competitive radioligand binding assay is commonly employed. This workflow illustrates the general procedure.
Caption: Workflow for a competitive radioligand binding assay to determine CB1R affinity.
Experimental Protocols
Radioligand Competition Binding Assay
This assay measures the ability of a test compound to displace a known radiolabeled ligand from the CB1 receptor, allowing for the determination of its binding affinity (Ki).
-
Materials :
-
CB1 receptor-expressing cell membranes (e.g., from HEK293 cells or rodent brain tissue).
-
Radioligand: [3H]CP-55,940 or [3H]SR141716A.
-
Test compounds: this compound, JWH-018.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4).
-
Non-specific binding control: High concentration of a non-labeled potent cannabinoid agonist (e.g., WIN 55,212-2).
-
Glass fiber filters (e.g., GF/C) and a vacuum filtration manifold.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure :
-
Cell membranes are incubated in the binding buffer with a fixed concentration of the radioligand.
-
Increasing concentrations of the unlabeled test compound (this compound or JWH-018) are added to compete for binding sites.
-
A parallel incubation is performed with a saturating concentration of a non-labeled ligand to determine non-specific binding.
-
The mixture is incubated at a controlled temperature (e.g., 30°C or 37°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.[12][13]
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the CB1 receptor upon agonist binding, providing a measure of the compound's potency (EC50) and efficacy (Emax).
-
Materials :
-
CB1 receptor-expressing cell membranes.
-
[³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Assay buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 100 mM NaCl, 0.2 mM EGTA, pH 7.4).
-
Guanosine diphosphate (B83284) (GDP).
-
Test compounds: this compound, JWH-018.
-
-
Procedure :
-
Membranes are pre-incubated with GDP to ensure G-proteins are in their inactive state.
-
The membranes are then incubated in the assay buffer with [³⁵S]GTPγS and varying concentrations of the test agonist.
-
Agonist binding to the CB1 receptor promotes the exchange of GDP for GTP on the Gα subunit. Since [³⁵S]GTPγS is non-hydrolyzable, it becomes stably incorporated.
-
The incubation is carried out at 30°C for 60 minutes.
-
The reaction is stopped by rapid filtration, similar to the radioligand binding assay.
-
The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is quantified by scintillation counting.
-
Data are analyzed to generate dose-response curves, from which the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) are determined.[14][15]
-
In Vivo Cannabinoid Tetrad Assay in Mice
The cannabinoid tetrad is a series of four tests used to assess the in vivo CB1 receptor-mediated effects of a compound in rodents. The four components are hypothermia, catalepsy, analgesia, and hypolocomotion.
-
Animals : Male mice (e.g., C57BL/6J strain).
-
Drug Administration : Compounds are typically dissolved in a vehicle (e.g., ethanol, Tween 80, and saline) and administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Procedure :
-
Hypothermia : Core body temperature is measured before and at set time points after drug administration using a rectal probe or an implanted telemetric transponder.[16][17]
-
Catalepsy : The mouse is placed with its forepaws on a raised horizontal bar (e.g., 3-5 cm high). The time it remains immobile in this posture is recorded, typically with a cutoff time (e.g., 60 seconds).[16][18][19]
-
Analgesia (Hot Plate Test) : The mouse is placed on a surface maintained at a constant noxious temperature (e.g., 52-55°C). The latency to a pain response (e.g., licking a hind paw or jumping) is measured.
-
Hypolocomotion : Spontaneous activity is measured by placing the mouse in an open-field arena equipped with photobeams or video tracking software to record distance traveled and other locomotor parameters over a set period.
-
All tests are conducted at specific time points after drug administration (e.g., 30, 60, 90, 120 minutes) to characterize the time-course of the effects.
-
Comparative In Vivo Effects and Adverse Reactions
-
JWH-018 : In animal studies, JWH-018 produces the full spectrum of cannabinoid tetrad effects, including profound hypothermia and locomotor depression.[6][20] In humans, its use is associated with significant adverse effects, including intense anxiety, agitation, psychotic relapses in vulnerable individuals, and in some cases, seizures and convulsions.[6][12][21] Dependence and severe withdrawal symptoms have also been reported.[6] Some hydroxylated metabolites of JWH-018 are also pharmacologically active, which may contribute to its overall effect profile.[20][22]
-
This compound : As a highly potent CB1 agonist, this compound induces robust cannabinoid-like effects in animals, including hypothermia and catalepsy, at very low doses.[3][5][9] Its effects in vivo are strongly correlated with the concentration of the parent drug, with its primary metabolites showing little to no affinity for the CB1 receptor.[3][9] In humans, this compound is associated with severe adverse health effects, including aggression, confusion, disorientation, psychosis, seizures, and numerous fatalities.[5][7][23][24] Its higher efficacy compared to JWH-018 may contribute to its greater toxicity.[4]
Conclusion
Both this compound and JWH-018 are potent, full agonists of the CB1 receptor, a characteristic that drives their profound pharmacological and toxicological effects. The key distinctions for researchers lie in their quantitative differences:
-
Potency and Efficacy : this compound demonstrates significantly higher potency and, critically, higher efficacy at the CB1 receptor compared to JWH-018. This suggests that at equivalent receptor occupancy, this compound can induce a stronger downstream signal, which likely contributes to its more severe reported toxicity.
-
Metabolism : The pharmacological activity of JWH-018 may be influenced by its active metabolites, whereas the effects of this compound appear to be primarily driven by the parent compound.
This comparative guide underscores the importance of detailed pharmacological characterization of novel psychoactive substances. The data presented here, derived from established experimental protocols, can aid researchers in understanding the structure-activity relationships of synthetic cannabinoids and in developing strategies to address their public health impact.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic study of the synthetic cannabinoid, 5F-MDMB-PICA, in male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JWH018, a common constituent of ‘Spice’ herbal blends, is a potent and efficacious cannabinoid CB1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- 9. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Molecular Pharmacology of Synthetic Cannabinoids: Delineating CB1 Receptor-Mediated Cell Signaling [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Receptor Binding Affinities of Synthetic Cannabinoids Determined by Non-Isotopic Receptor Binding Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cannabinoid receptor binding to membrane homogenates and cannabinoid-stimulated [35S]GTPgammaS binding to membrane homogenates or intact cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Functional effects of synthetic cannabinoids versus Δ9 -THC in mice on body temperature, nociceptive threshold, anxiety, cognition, locomotor/exploratory parameters and depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. The ring test: a quantitative method for assessing the 'cataleptic' effect of cannabis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Molecular signaling of synthetic cannabinoids: Comparison of CB1 receptor and TRPV1 channel activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. marshall.edu [marshall.edu]
- 22. researchgate.net [researchgate.net]
- 23. Cannabinoid Receptor Binding to Membrane Homogenates and Cannabinoid-Stimulated [35S]GTP-S Binding to Membrane Homogenates or Intact Cultured Cells | Springer Nature Experiments [experiments.springernature.com]
- 24. biorxiv.org [biorxiv.org]
A Comparative Guide to MDMB-PICA Metabolites as Biomarkers of Consumption
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of MDMB-PICA metabolites as biomarkers for confirming the consumption of this potent synthetic cannabinoid. It offers a comparative analysis of key metabolites, their prevalence in various biological matrices, and the analytical methods for their detection. This document is intended to assist researchers and clinicians in selecting appropriate biomarkers and methodologies for toxicological screening and forensic analysis.
Introduction to this compound and its Metabolism
This compound (methyl (S)-2-(1-(5-fluoropentyl)-1H-indole-3-carboxamido)-3,3-dimethylbutanoate) is a highly potent synthetic cannabinoid that has been associated with numerous adverse health effects and fatalities. Due to its rapid and extensive metabolism in the human body, the parent compound is often undetectable in biological samples, making the identification of its metabolites crucial for confirming exposure. The primary metabolic pathways for this compound include ester hydrolysis and oxidative defluorination of the 5-fluoropentyl chain. These processes result in a variety of metabolites, some of which are more suitable as biomarkers than others due to their stability, abundance, and specificity.
Key Metabolites of this compound as Consumption Biomarkers
Numerous in vitro and in vivo studies have identified a wide array of this compound metabolites. Some of the most significant and frequently detected metabolites that serve as reliable biomarkers are detailed below.
| Metabolite Name | Common Abbreviation | Key Metabolic Transformation | Typical Biological Matrix | Notes |
| This compound N-(5-fluoropentyl)-3,3-dimethylbutanoic acid | 5F-MDMB-PICA-COOH | Ester hydrolysis | Urine, Blood | A major and commonly detected metabolite. Its presence is a strong indicator of this compound consumption. |
| This compound N-(5-hydroxypentyl) metabolite | 5F-MDMB-PICA-M1 | Hydroxylation of the pentyl chain | Urine | A significant phase I metabolite. |
| This compound N-pentanoic acid metabolite | Oxidative defluorination and oxidation | Urine | A product of the breakdown of the 5-fluoropentyl chain. | |
| This compound ester hydrolyzed with glucuronidated metabolite | Ester hydrolysis and glucuronidation | Urine | Often considered a primary biomarker due to its high concentration in urine.[1][2] |
Quantitative Analysis of this compound and its Metabolites
The following table summarizes quantitative data from various studies on the concentrations of this compound and its primary metabolites in different biological matrices. These values can vary significantly depending on the dosage, time of consumption, and individual metabolism.
| Analyte | Biological Matrix | Concentration Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Analytical Method |
| 5F-MDMB-PICA | Blood | 0.9 - 3.07[3][4][5][6] | 0.11[4] | 0.50[4] | GC-MS/MS |
| 5F-MDMB-PICA | Urine | 0.1[3][5][6] | - | - | LC-MS/MS |
| 5F-MDMB-PICA | Hair (pg/mg) | 1 - 200 | 0.5 | 1 | UHPLC-MS/MS[7][8] |
| 5F-MDMB-PICA-COOH | Urine | 0.029–881.02[9] | 0.005 | 0.014 | UHPLC-MS/MS[9] |
| M2 (Metabolite) | Hair (pg/mg) | 1 - 200 | 0.5 | 1 | UHPLC-MS/MS[7] |
| M4 (Metabolite) | Hair (pg/mg) | 2 - 200 | 1 | 2 | UHPLC-MS/MS[7] |
| M7 (Metabolite) | Hair (pg/mg) | 2 - 200 | 1 | 2 | UHPLC-MS/MS[7] |
| M8 (Metabolite) | Hair (pg/mg) | 5 - 200 | 2.5 | 5 | UHPLC-MS/MS[7] |
| M9 (Metabolite) | Hair (pg/mg) | 1 - 200 | 0.5 | 1 | UHPLC-MS/MS[7][8] |
Comparison with Alternative Synthetic Cannabinoid Biomarkers
The detection of synthetic cannabinoid use is complicated by the vast number of available compounds and their rapid metabolic turnover. The table below compares biomarkers for this compound with those of other prevalent synthetic cannabinoids.
| Synthetic Cannabinoid | Major Metabolites/Biomarkers | Common Analytical Challenges |
| This compound | Ester hydrolysis and oxidative defluorination products (e.g., 5F-MDMB-PICA-COOH). | Rapid metabolism of the parent compound. Potential for overlapping metabolites with other synthetic cannabinoids. |
| 5F-MDMB-PINACA (5F-ADB) | Ester hydrolysis and oxidative defluorination products. | Structurally very similar to this compound, leading to some shared metabolites, requiring careful analytical differentiation. |
| AB-FUBINACA | Amide hydrolysis and hydroxylation products. | Different core structure leads to distinct metabolites compared to the MDMB series. |
| 4F-MDMB-BINACA | Ester hydrolysis and hydroxylation products. | The dominant metabolite in blood and urine is the ester hydrolysis product.[10] |
Experimental Protocols
Sample Preparation from Urine for LC-QToF-MS Analysis
This protocol describes a general procedure for the extraction of this compound and its metabolites from urine samples.
Materials:
-
Urine sample
-
β-glucuronidase
-
Phosphate (B84403) buffer (pH 7)
-
Acetonitrile
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Formic acid
-
Centrifuge
-
Evaporator
Procedure:
-
To 1 mL of urine, add 50 µL of β-glucuronidase solution and 500 µL of phosphate buffer.
-
Incubate the mixture at 37°C for 1 hour to cleave glucuronide conjugates.
-
Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water.
-
Dry the cartridge thoroughly under vacuum.
-
Elute the analytes with 3 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-QToF-MS analysis.
Human Liver Microsome (HLM) Metabolism Assay
This protocol outlines an in vitro method to study the metabolism of this compound.
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound solution (in a suitable solvent like methanol or DMSO)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl2)
-
Acetonitrile (ice-cold)
-
Incubator/water bath at 37°C
-
Centrifuge
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, MgCl2, and the NADPH regenerating system.
-
Add the HLM suspension to the reaction mixture.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the this compound solution.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the mixture to precipitate proteins.
-
Collect the supernatant for analysis by LC-MS/MS or LC-QToF-MS to identify the formed metabolites.
Visualizations
Experimental Workflow for Metabolite Identification
Caption: Workflow for the identification of this compound metabolites in urine.
This compound Signaling Pathway via CB1 Receptor
Caption: Simplified signaling pathway of this compound via the CB1 receptor.
References
- 1. open.bu.edu [open.bu.edu]
- 2. Target Analysis of Synthetic Cannabinoids in Blood and Urine | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in forensic cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatal intoxication with new synthetic cannabinoids 5F-MDMB-PICA and 4F-MDMB-BINACA—parent compounds and metabolite identification in blood, urine and cerebrospinal fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatal intoxication with new synthetic cannabinoids 5F-MDMB-PICA and 4F-MDMB-BINACA-parent compounds and metabolite identification in blood, urine and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of a New Tert-Leucinate Synthetic Cannabinoid 5F-MDMB-PICA and Its Metabolites in Human Hair: Application to Authentic Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. real.mtak.hu [real.mtak.hu]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of MDMB-PICA: A Guide for Laboratory Professionals
Providing critical safety and logistical information for the handling and disposal of the potent synthetic cannabinoid, MDMB-PICA, is paramount for ensuring a safe laboratory environment. This guide offers procedural, step-by-step guidance for researchers, scientists, and drug development professionals, emphasizing regulatory compliance and risk mitigation.
As a Schedule I controlled substance in the United States and under international control, the disposal of this compound is strictly regulated. Improper disposal poses significant legal and safety risks. The primary and mandated method for the disposal of controlled substances from a laboratory setting is through institutional Environmental Health & Safety (EH&S) programs, which will typically utilize a licensed reverse distributor for destruction.[1][2][3][4][5] Laboratories are prohibited from independently disposing of controlled substances by methods such as flushing down the drain or mixing with regular chemical waste.[1][2][3]
Key Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is essential for its safe handling and for developing effective decontamination procedures.
| Property | Data |
| Molecular Formula | C₂₁H₂₉FN₂O₃ |
| Molar Mass | 376.47 g/mol |
| Melting Point | 82-84 °C |
| Solubility | Soluble in dichloromethane (B109758) and methanol (B129727). Partially soluble in water. |
Experimental Protocol: Standard Operating Procedure for Disposal
This protocol outlines the necessary steps for the compliant disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to prevent inhalation of aerosols or powders.
-
Wear appropriate PPE, including a lab coat, nitrile gloves (double-gloving is recommended), and safety glasses or goggles.
2. Segregation and Labeling of Waste:
-
All materials contaminated with this compound, including unused product, solutions, contaminated consumables (e.g., pipette tips, vials, weighing paper), and cleaning materials, must be segregated from other waste streams.
-
Collect all this compound waste in a designated, leak-proof, and clearly labeled waste container. The label should include "Hazardous Waste," "Controlled Substance," the name "this compound," and the approximate quantity.
3. Request for Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup for controlled substance waste.[1][2][3]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve online forms or specific paperwork.[1][2][3]
-
Be prepared to provide information on the contents of the waste container.
4. Documentation:
-
Maintain meticulous records of this compound usage and disposal, as required by the Drug Enforcement Administration (DEA) and your institution.
-
All disposal events must be documented, often requiring the signature of two authorized individuals.[3]
Decontamination of Surfaces and Equipment
In the event of a spill or for routine cleaning of surfaces and equipment contaminated with this compound, the following procedure is recommended:
1. Immediate Containment (for spills):
-
If a spill occurs, restrict access to the area.
-
For powdered spills, gently cover with an absorbent material to prevent aerosolization. Do not dry sweep.
2. Decontamination Solution Preparation:
-
Prepare a decontamination solution. While specific validated decontamination agents for this compound are not established, a multi-step cleaning process is recommended. This involves using an organic solvent followed by a detergent-based aqueous solution.
3. Decontamination Procedure:
-
Step 1 (Organic Solvent Wash): Wipe the contaminated surface with a cloth or absorbent pad dampened with an organic solvent in which this compound is soluble, such as methanol or ethanol. This step helps to dissolve and remove the bulk of the compound.
-
Step 2 (Detergent Wash): Following the solvent wash, clean the surface with a detergent solution (e.g., soap and water) to remove any residual organic solvent and remaining contaminant.
-
Step 3 (Water Rinse): Rinse the surface with water to remove the detergent.
-
Step 4 (Final Wipe): Wipe the surface dry with a clean cloth or paper towel.
-
All cleaning materials must be disposed of as this compound contaminated waste.
4. Personal Decontamination:
-
If skin contact occurs, wash the affected area immediately and thoroughly with soap and water. Avoid using alcohol-based hand sanitizers or bleach on the skin.[6]
-
Remove any contaminated clothing and launder it separately.[6]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound.
This guide provides a framework for the safe and compliant disposal of this compound. It is crucial for all laboratory personnel to be trained on these procedures and to adhere strictly to their institution's policies and all relevant regulations.
References
- 1. Controlled Substances Waste Management | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Controlled Substance Disposal – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 3. research-compliance.umich.edu [research-compliance.umich.edu]
- 4. Disposal of Controlled Substances: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. Controlled Substances | Environmental Health & Safety Office | University of Minnesota Duluth [ehso.d.umn.edu]
- 6. Training and Decontamination | Substance Use | CDC [cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
